4-phenyl-1H-pyrrole-3-carbonitrile
Description
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Properties
IUPAC Name |
4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCNKYHQAKJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297813 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40167-37-1 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40167-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-phenyl-1H-pyrrole-3-carbonitrile chemical structure and properties
This guide provides an in-depth technical analysis of 4-phenyl-1H-pyrrole-3-carbonitrile , a privileged heterocyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic protocols, and emerging biological applications, specifically focusing on its role in STING pathway modulation and antifungal efficacy.[1]
Synthetic Architectures, Physicochemical Profiling, and Therapeutic Frontiers [1]
Executive Summary
The 4-phenyl-1H-pyrrole-3-carbonitrile motif represents a "privileged scaffold" in drug discovery, characterized by a central pyrrole ring substituted with a lipophilic phenyl group at position 4 and an electron-withdrawing nitrile group at position 3. This specific substitution pattern imparts unique electronic properties, balancing hydrogen bond donor capability (pyrrole NH) with metabolic stability and pi-stacking potential.[1]
Recent high-impact research has elevated this scaffold from a simple intermediate to a core pharmacophore in STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy and phenylpyrrole fungicides for agricultural protection.
Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a five-membered heteroaromatic pyrrole ring. The 3-cyano group acts as a reversible covalent trap or a strong hydrogen bond acceptor, while the 4-phenyl group provides the hydrophobic bulk necessary for occupying deep binding pockets (e.g., in kinase domains or the STING dimer interface).
| Feature | Description | Function in Ligand Design |
| Core Scaffold | 1H-Pyrrole | Aromatic linker; H-bond donor (NH). |
| Position 3 | Carbonitrile (-CN) | H-bond acceptor; metabolic stability; bioisostere of carbonyls. |
| Position 4 | Phenyl Group | Hydrophobic interaction ( |
| Electronic State | Electron-rich Ring | Susceptible to electrophilic aromatic substitution (SEAr) at C2/C5. |
Key Physicochemical Descriptors
Data based on the representative 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivative and computational models for the core.
-
Molecular Formula:
(Core) / (2-Amino variant)[1] -
LogP (Predicted): 2.3 – 2.8 (Lipophilic, membrane permeable)[1]
-
Topological Polar Surface Area (TPSA): ~39 Ų (Core)[1]
-
Solubility: High in DMSO, DMF, Methanol; Low in Water (< 0.1 mg/mL).[1]
Synthetic Methodologies
Two primary routes are established: the Van Leusen Reaction for the direct construction of the core skeleton, and Multi-Component Reactions (MCR) for highly functionalized derivatives (e.g., 2-amino variants).[1]
Protocol A: Van Leusen Pyrrole Synthesis (Core Construction)
This is the most robust method for synthesizing 3,4-disubstituted pyrroles.[1] It utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon reacting with electron-deficient alkenes.[4][5][6][7]
Target: 4-phenyl-1H-pyrrole-3-carbonitrile
Precursors: Cinnamonitrile (
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Reagents: Dissolve Cinnamonitrile (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol) in a mixture of anhydrous DMSO and Diethyl Ether (1:2 ratio, ~20 mL).
-
Base Addition: Prepare a suspension of Sodium Hydride (NaH) (2.0 equiv, 60% dispersion in oil) in dry ether. Add the reagent solution dropwise to the NaH suspension at 0°C.
-
Note: Hydrogen gas evolves. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Dilute with water (50 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Three-Component Assembly (2-Amino Variant)
For the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile , a convergent one-pot strategy is preferred.
Reagents: Phenacyl bromide, Malononitrile, Ammonium Acetate.[1] Conditions: Ethanol, Reflux, 3 hours.[1] Yield: Typically 70–85%.
Visualization: Synthetic Pathways
Caption: Figure 1. Dual synthetic pathways. Top: Van Leusen synthesis for the core scaffold. Bottom: Multi-component reaction for the 2-amino derivative.
Pharmacological & Biological Relevance[1][7][8][9][10]
STING Agonism (Immunotherapy)
A critical recent discovery identifies 1H-pyrrole-3-carbonitrile derivatives as non-nucleotide STING agonists . Unlike traditional cyclic dinucleotide (CDN) agonists, these small molecules can permeate cells more effectively.[1]
-
Mechanism: The pyrrole scaffold binds to the STING dimer interface, inducing a conformational change that mimics the binding of cGAMP. This triggers the polymerization of STING.[8]
-
Signaling Cascade: Polymerized STING recruits TBK1
Phosphorylation of IRF3 Nuclear translocation Transcription of IFN- and IL-6 . -
Therapeutic Outcome: Activation of the innate immune system to attack tumor cells ("Hot" tumor environment).
Antifungal Activity (Phenylpyrroles)
The 4-phenylpyrrole moiety is the structural anchor of the phenylpyrrole class of fungicides (e.g., Fludioxonil).
-
Target: Histidine kinase (Os-1) in the osmotic signal transduction pathway.
-
Effect: Hyperactivation of the HOG (High Osmolarity Glycerol) pathway, leading to energy drain and cell death in fungi like Botrytis cinerea.[1]
Visualization: STING Signaling Pathway
Caption: Figure 2. Mechanism of Action for Pyrrole-3-carbonitrile STING Agonists. The compound triggers the cGAS-STING-TBK1 axis.[8]
Analytical Characterization
To validate the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile , the following spectral signatures must be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
-
IR Spectroscopy:
-
2210–2230 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.[1]
-
3200–3400 cm⁻¹: Broad band for NH stretch.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at m/z ~169.1.
-
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and can undergo oxidation (darkening) upon prolonged exposure to air and light.
-
Safety: Nitrile compounds can liberate cyanide under extreme metabolic or chemical stress; handle with appropriate PPE.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent precipitation.
References
-
Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source: ACS Medicinal Chemistry Letters (2023). URL:[Link][1]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs). Source: Molecules (2018).[4][9] URL:[Link][1]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
-
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Source: Molecules (2024).[2][10][11] URL:[Link]
-
Van Leusen Reaction Mechanism and Applications. Source: Organic Chemistry Portal. URL:[Link][1]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ensince.com [ensince.com]
- 11. Pyrrole synthesis [organic-chemistry.org]
4-phenyl-1H-pyrrole-3-carbonitrile CAS number and synonyms
[1]
Chemical Identity & Physicochemical Profile[2][3]
4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic building block characterized by a pyrrole core substituted with a phenyl ring at the C4 position and a nitrile group at the C3 position. It serves as the unsubstituted parent scaffold for the phenylpyrrole class of fungicides (e.g., Fenpiclonil, Fludioxonil) and is a validated pharmacophore in kinase inhibitor discovery.
| Property | Data |
| CAS Number | 40167-37-1 |
| IUPAC Name | 4-phenyl-1H-pyrrole-3-carbonitrile |
| Common Synonyms | 3-Cyano-4-phenylpyrrole; 4-Phenyl-3-pyrrolecarbonitrile |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystals) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |
| pKa (Pyrrole NH) | ~16.5 (Calculated; weakly acidic) |
| LogP | ~2.3 (Lipophilic) |
Synthetic Architecture: The Van Leusen Protocol
The most robust and atom-economic route to 4-phenyl-1H-pyrrole-3-carbonitrile is the Van Leusen Pyrrole Synthesis . This reaction utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) as a 1,3-dipole equivalent reacting with cinnamonitrile (a Michael acceptor).
Mechanistic Insight
The reaction proceeds via a base-mediated [3+2] cycloaddition. The deprotonated TosMIC species attacks the
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the hygroscopic nature of the base and moisture sensitivity of the intermediate anion.
Reagents:
-
Substrate: Cinnamonitrile (3-phenylacrylonitrile) [1.0 equiv]
-
Reagent: TosMIC (p-Toluenesulfonylmethyl isocyanide) [1.1 equiv]
-
Base: Potassium tert-butoxide (
-BuOK) [2.0 - 2.5 equiv] -
Solvent: Anhydrous Tetrahydrofuran (THF) or DMSO/Ether mix.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add anhydrous THF (10 mL per mmol substrate).
-
Base Activation: Add
-BuOK to the THF and cool the suspension to 0°C in an ice bath. -
TosMIC Addition: Dissolve TosMIC in a minimal amount of anhydrous THF. Add this solution dropwise to the base suspension over 15 minutes. The mixture may turn yellow/orange, indicating anion formation.
-
Substrate Addition: Dissolve Cinnamonitrile in anhydrous THF. Add this dropwise to the reaction mixture at 0°C.
-
Cyclization: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of cinnamonitrile by TLC (Eluent: Hexane/EtOAc 3:1).
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl or water. Extract with Ethyl Acetate (
). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure product.
Visualization of Synthesis & Mechanism[4][5][6]
The following diagram illustrates the Van Leusen pathway, highlighting the critical transition from the Michael addition to the final elimination of the sulfonyl group.
Caption: Step-wise mechanism of the Van Leusen synthesis transforming TosMIC and Cinnamonitrile into the 3,4-disubstituted pyrrole core.
Biological Applications & Mode of Action[4]
Fungicide Pharmacophore (Group III Histidine Kinase)
The 3-cyano-4-phenylpyrrole scaffold is the bioactive core of the "phenylpyrrole" class of fungicides (FRAC Code 12).
-
Mechanism: These compounds act as osmotic signal transduction disruptors. They hyperactivate the HOG1 (High Osmolarity Glycerol) MAP kinase pathway in fungi.
-
Effect: This inappropriate activation triggers the accumulation of intracellular glycerol and lipolysis, leading to cell swelling and eventual lysis (bursting) of the fungal cell.
-
Relevance: 4-phenyl-1H-pyrrole-3-carbonitrile serves as a model substrate for studying resistance mechanisms in Botrytis cinerea and Fusarium spp. without the steric bulk of the dichloro-substituents found in commercial analogs like Fenpiclonil.
Kinase Inhibition (Oncology)
In drug discovery, this scaffold is explored as a reversible inhibitor of Tyrosine Kinases (TKs). The nitrile group (CN) can act as a hydrogen bond acceptor in the ATP-binding pocket, while the phenyl ring engages in
-
Targets: EGFR, VEGFR-2, and c-Src.
-
Modification: Introduction of amino groups (e.g., 2-amino derivatives) significantly enhances potency, but the parent carbonitrile remains a critical starting point for Structure-Activity Relationship (SAR) studies.
References
-
Synthesis & CAS Verification: MolCore Chemical Data. "4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1)".
-
Van Leusen Reaction Mechanism: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general synthesis of pyrroles." Tetrahedron Letters, 1972.[1]
-
Experimental Protocol (TosMIC): BenchChem Technical Support. "Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry."
-
Biological Activity (Fungicides): FRAC (Fungicide Resistance Action Committee). "Mode of Action of Phenylpyrroles (Code 12)."
-
Kinase Inhibition: Kaur, R., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview." Journal of Pharmaceutical and Chemical Sciences, 2017.[2][3]
The 3-Cyano-4-Phenylpyrrole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1] Among its myriad of substituted derivatives, the 3-cyano-4-phenylpyrrole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the 3-cyano-4-phenylpyrrole core, delving into its synthesis, key medicinal chemistry applications, and the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics.
Introduction: The Significance of the Pyrrole Scaffold
Pyrroles are five-membered nitrogen-containing heterocyclic compounds that are integral components of many natural products and pharmaceuticals.[2] The pyrrole ring system is found in complex macrocycles such as the porphyrins of heme and chlorophyll, which are fundamental to biological processes.[1] In the realm of medicinal chemistry, the pyrrole scaffold is prized for its ability to serve as a versatile template for the development of new drugs. Its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant properties.[1] The delocalization of the nitrogen lone pair of electrons within the aromatic ring gives pyrrole and its derivatives a unique electronic character, influencing their reactivity and intermolecular interactions.[1]
The 3-cyano-4-phenylpyrrole moiety, in particular, has garnered significant attention due to its frequent appearance in compounds with potent and selective biological activities. The cyano group, a strong electron-withdrawing group, and the phenyl ring, a bulky hydrophobic substituent, play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.
Synthetic Strategies for the 3-Cyano-4-Phenylpyrrole Core
The construction of the polysubstituted pyrrole ring is a focal point of synthetic organic chemistry.[2] Several methodologies have been developed for the synthesis of the 3-cyano-4-phenylpyrrole scaffold, often involving multi-component reactions that allow for the rapid generation of molecular diversity.
One-Pot, Three-Component Synthesis
A prevalent and efficient method for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines.[3] This reaction proceeds with high selectivity and yields under mild conditions, often using acetic acid as a catalyst in ethanol at elevated temperatures.[3]
Experimental Protocol: General Procedure for the Three-Component Synthesis of 3-Cyanopyrroles [3]
-
To a solution of the α-hydroxyketone (1.0 equiv.) in ethanol, add the oxoacetonitrile (1.0 equiv.), the primary amine (1.0 equiv.), and a catalytic amount of acetic acid.
-
Stir the reaction mixture at 70 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired N-substituted 3-cyanopyrrole.
Synthesis from Nitroalkenes
A two-step approach has been developed for the synthesis of polysubstituted pyrroles starting from nitroalkenes. This method involves a [4+2]-cycloaddition with enol ethers to form six-membered cyclic nitronates, followed by a reductive ring contraction using Raney Nickel in the presence of acetic acid or ethanol.[2]
Cascade Reaction of Acetaldehydes and Primary Amines
A metal-free synthesis of 1,3,4-trisubstituted pyrroles has been reported via a cascade reaction between acetaldehydes and primary amines, utilizing tert-butyl hydroperoxide (TBHP) as an oxidant.[1]
Caption: Synthetic routes to the 3-cyano-4-phenylpyrrole scaffold.
Medicinal Chemistry Applications
The 3-cyano-4-phenylpyrrole scaffold is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various diseases, as detailed below.
Anticancer Activity
A significant body of research has focused on the development of 3-cyano-4-phenylpyrrole derivatives as anticancer agents.[1][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][5]
-
Tyrosine Kinase Inhibitors: A novel series of 2-substituted-3-cyano-4-phenylpyrrole derivatives bearing sulfathiazole or sulfapyridine moieties were synthesized and evaluated for their in vitro cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cell lines.[1] These compounds were found to act as tyrosine kinase inhibitors.[1]
-
Tubulin Polymerization Inhibitors: Certain pyrrolo[1,2-a]quinoline derivatives containing the cyano-substituted pyrrole ring have been identified as potent anticancer agents that induce apoptosis by inhibiting tubulin polymerization.[5] One such compound, 9a , displayed a broad spectrum of antiproliferative activity against a panel of 60 human cancer cell lines.[5]
-
Androgen Receptor Antagonists: A series of 4-phenylpyrrole derivatives were designed as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer.[6] Compound 4n , 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, showed inhibitory effects on tumor cell growth in a mouse xenograft model of bicalutamide-resistant prostate cancer.[6]
Table 1: Anticancer Activity of Selected 3-Cyano-4-Phenylpyrrole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference |
| cpd 21 | S phase arrest, apoptosis | HepG2, DU145, CT-26 | 0.5 - 0.9 | [4] |
| cpd 19 | - | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [4] |
| Compound 100 | Anti-proliferative | K-562, MDA-MB-231 | 0.21, 0.07 | [1] |
| Compound 5a | Cytotoxic | SKOV3 | 1.20 | [7] |
| Compound 5i | Cytotoxic | SKOV3 | 1.90 | [7] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[8] The 3-cyano-4-phenylpyrrole scaffold has served as a template for the development of novel anti-inflammatory agents, primarily targeting cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9][10]
-
COX-2 Inhibitors: A series of N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors.[10] Docking studies of newly synthesized pyrrolopyridines revealed a new binding pose in the COX-2 binding site.[9]
-
Cytokine Inhibitors: The pyrrole derivative L-167307 has shown potent inhibitory activity against the pro-inflammatory cytokine TNF-α.[10] Certain fused pyrrole derivatives, such as pyrrolopyridines 3i and 3l , have also demonstrated promising in vitro pro-inflammatory cytokine inhibitory activity.[9][10]
Caption: Mechanism of anti-inflammatory action.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of the 3-cyano-4-phenylpyrrole scaffold have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12]
-
Antibacterial Activity: Several 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.[11] Novel 4-phenylpyrrole-2-carboxamide derivatives have also been synthesized and evaluated for their antibacterial activity, with some compounds showing moderate activity against Escherichia coli and Pseudomonas aeruginosa.[12]
-
Antifungal Activity: While some derivatives showed no activity against fungi, others have demonstrated moderate to potent antifungal activities against pathogenic strains like Aspergillus flavus and Candida albicans.[11]
Table 2: Antimicrobial Activity of Selected 3-Cyano-4-Phenylpyrrole Derivatives
| Compound | Organism(s) | MIC (µg/mL) | Reference |
| Hydrazone 4f | Streptococcus faecalis, Escherichia coli | 3.91, 7.81 | [11] |
| Azo compound 6a | Streptococcus faecalis, Escherichia coli, Enterobacter cloacae | 3.91, 7.81, 3.91 | [11] |
| Compound 5c | Escherichia coli, Pseudomonas aeruginosa | 6.05 | [12] |
| Compound 5e | Gram-negative bacteria | 6.25 | [12] |
Structure-Activity Relationships (SAR)
The biological activity of 3-cyano-4-phenylpyrrole derivatives is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings.
-
Substituents on the Phenyl Ring: In a study of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives as anticancer agents, the introduction of electron-donating groups at the 4th position of the phenyl ring was found to increase anticancer activity.[4] Compounds bearing a 3,4-dimethoxyphenyl group at this position showed potent activity.[4]
-
Substituents on the Pyrrole Nitrogen: For androgen receptor antagonists, the incorporation of an arylmethyl group at the N-1 position of the pyrrole ring enhanced antagonistic activity.[6]
-
Kinase Inhibitors: In a series of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors, the best activity was observed with alkoxy groups at both the 6- and 7-positions of the quinoline ring.[13] For Src kinase inhibition with 4-anilino-3-cyanobenzo[g]quinolines, optimal activity was achieved when both the 7- and 8-positions were substituted with alkoxy groups.[14]
Future Perspectives
The 3-cyano-4-phenylpyrrole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:
-
Lead Optimization: Further derivatization of existing active compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Combinatorial Chemistry: The use of high-throughput synthesis and screening techniques to explore a wider chemical space around the 3-cyano-4-phenylpyrrole core.
-
Drug Delivery: The development of novel formulations and drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these compounds.
Conclusion
The 3-cyano-4-phenylpyrrole scaffold has proven to be a remarkably versatile and valuable motif in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance as a privileged structure. A thorough understanding of the synthetic methodologies, medicinal chemistry applications, and structure-activity relationships associated with this scaffold will undoubtedly continue to fuel the discovery and development of novel and effective therapeutic agents for a wide range of human diseases.
References
-
Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b. (n.d.). ResearchGate. Retrieved from [Link]
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis and antimicrobial activity of some pyrrole derivatives. IV. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. Retrieved from [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). MDPI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (2021). MDPI. Retrieved from [Link]
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Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and cytotoxic activity of new indolylpyrrole derivatives. (2021). Egyptian Journal of Chemistry. Retrieved from [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). Molecules. Retrieved from [Link]
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Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). IntechOpen. Retrieved from [Link]
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One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. (n.d.). ResearchGate. Retrieved from [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. Retrieved from [Link]
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Exploring the regioselectivity of the cyanoalkylation of 3-aza-1,5-dienes: photoinduced synthesis of 3-cyanoalkyl-4-pyrrolin-2-ones. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). MDPI. Retrieved from [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). PubMed. Retrieved from [Link]
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Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.). International Journal of Current Research. Retrieved from [Link]
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Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. (2022). MDPI. Retrieved from [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. (2020). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
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4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). (n.d.). Preprints.org. Retrieved from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]
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Structural and Synthetic Divergence: 4-Phenyl-1H-pyrrole-3-carbonitrile vs. Vonoprazan Intermediates
Executive Summary
In the landscape of medicinal chemistry, the pyrrole-3-carbonitrile scaffold serves as a highly versatile pharmacophore. However, the regiochemistry of aryl substitutions on this ring dictates entirely divergent synthetic pathways and pharmacological applications. This technical guide provides an in-depth comparative analysis between 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile —the critical intermediate for the potassium-competitive acid blocker (P-CAB) Vonoprazan—and its structural isomer, 4-phenyl-1H-pyrrole-3-carbonitrile . Designed for drug development professionals, this whitepaper explores the causality behind experimental choices, details self-validating synthetic protocols, and establishes a robust framework for scaling these heterocyclic systems.
Mechanistic Rationale: Regiochemistry in Drug Design
The spatial orientation of the phenyl ring on the pyrrole core fundamentally alters the molecule's electronic distribution and receptor binding affinity.
-
The C5-Aryl Paradigm (Vonoprazan Intermediates): Vonoprazan (Takecab) relies on the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile intermediate [1]. The 2-fluorophenyl group at the C5 position is non-negotiable; it provides essential
stacking and lipophilic interactions within the potassium-binding pocket of the gastric -ATPase. The fluorine atom enhances metabolic stability and modulates the pKa of the adjacent pyrrole nitrogen. The C3-carbonitrile is later reduced to a methylamine group, which acts as the primary protonation site in the acidic parietal cells. -
The C4-Aryl Paradigm (4-Phenyl Analogs): Conversely, 4-phenyl-1H-pyrrole-3-carbonitrile derivatives project the bulk of the aryl group into a different steric quadrant. This specific geometry is frequently exploited in the design of anti-hyperglycemic agents and kinase inhibitors [4], where the C4-phenyl group occupies distinct hydrophobic pockets that a C5-substituted analog cannot access without severe steric clashing.
Retrosynthetic Analysis & Causality in Experimental Choices
The placement of the aryl group dictates the retrosynthetic disconnection. You cannot efficiently use the same synthetic route for both isomers due to the electronic demands of pyrrole ring closure.
Pathway A: The Vonoprazan Intermediate (C5-Aryl)
Synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile requires a method that selectively places the aryl group adjacent to the pyrrole nitrogen. The most industrially viable route is the one-pot reductive cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile [2].
-
Causality in Catalyst Choice: Raney-Nickel is selected over Palladium on Carbon (Pd/C) for the initial step because Raney-Ni acts as a highly chemoselective heterogeneous catalyst that reduces the aliphatic nitrile over the aromatic ketone.
-
Mechanistic Causality: The high affinity of the nitrile nitrogen for the nickel surface leads to the formation of an intermediate imine. The acidic environment (acetic acid) protonates the ketone, increasing its electrophilicity. This drives an intramolecular nucleophilic attack by the newly formed imine/amine, culminating in dehydration to establish aromaticity. This cascade avoids the isolation of unstable open-chain intermediates.
Pathway B: The 4-Phenyl Analog (C4-Aryl)
To synthesize 4-phenyl-1H-pyrrole-3-carbonitrile, the Van Leusen [3+2] cycloaddition is the gold standard [3].
-
Causality in Reagent Choice: TosMIC (p-toluenesulfonylmethyl isocyanide) acts as a versatile C-N-C synthon. When reacted with an electron-deficient alkene like cinnamonitrile under basic conditions, the sulfone and isocyanide groups stabilize the initial carbanion.
-
Mechanistic Causality: The base-driven Michael addition is followed by a 5-endo-trig cyclization. The tosyl group, being an exceptional leaving group, is eliminated. This elimination is the thermodynamic driver of the reaction, irreversibly pushing the intermediate towards the fully aromatized 4-phenyl-1H-pyrrole-3-carbonitrile.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each critical phase without immediate reliance on complex spectroscopy.
Protocol 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Objective: One-pot reductive cyclization.
-
Substrate Dissolution: In a 500 mL round-bottom flask, dissolve 50.0 g (0.265 mol) of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in 165 mL of Tetrahydrofuran (THF). Stir at 20°C until a homogenous solution is achieved.
-
Acidification: Add 2.8 mL of glacial acetic acid. Causality: The acid acts as a proton donor to activate the ketone for subsequent cyclization.
-
Catalyst Addition: Purge the vessel with nitrogen. Carefully add 20.0 g (wet weight) of Raney-Nickel.
-
Hydrogenation (Self-Validating Step): Introduce a hydrogen atmosphere (balloon or 1 atm pressure). Stir vigorously for 3 hours at 20°C.
-
Self-Validating Indicator: The cessation of hydrogen gas uptake and the transition of the reaction mixture from a distinct suspension to a clear supernatant (upon settling of the catalyst) indicates the complete reduction of the nitrile and subsequent cyclization.
-
-
Workup: Purge with nitrogen, filter the catalyst through a Celite pad, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure and recrystallize from 30% ethanol to yield the product.
Protocol 2: Synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile
Objective: Van Leusen [3+2] Cycloaddition.
-
Carbanion Generation: In a dry 250 mL flask under argon, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in a 2:1 mixture of anhydrous diethyl ether and DMSO. Cool to 0°C.
-
Cycloaddition: Slowly add a solution of TosMIC (1.0 eq) and cinnamonitrile (1.0 eq) in ether/DMSO dropwise over 30 minutes.
-
Causality: Slow addition prevents the dimerization of the TosMIC carbanion and controls the exothermic Michael addition.
-
-
Aromatization (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating Indicator: The precipitation of sodium p-toluenesulfinate as a dense white solid serves as a visual confirmation of successful cyclization and tosyl elimination.
-
-
Isolation: Quench carefully with cold water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous
, and purify via silica gel chromatography.
Quantitative Data: Synthetic Pathway Comparison
The following table summarizes the quantitative metrics and operational parameters for the two divergent synthetic routes.
| Parameter | Vonoprazan Intermediate (C5-Aryl) | 4-Phenyl Analog (C4-Aryl) |
| Target Molecule | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 4-phenyl-1H-pyrrole-3-carbonitrile |
| Primary Synthetic Route | Reductive Cyclization | Van Leusen [3+2] Cycloaddition |
| Key Starting Materials | 2-(2-fluorobenzoyl)malononitrile | TosMIC + Cinnamonitrile |
| Catalyst / Base | Raney-Ni / | NaH or KOH (Stoichiometric) |
| Reaction Time | 3 - 4 Hours | 4 - 6 Hours |
| Typical Yield | 85% - 91% | 65% - 75% |
| Atom Economy | High (Water is the primary byproduct) | Moderate (Loss of Tosyl group) |
| Industrial Scalability | Excellent (One-pot, easily scalable) | Moderate (Exothermic, requires strict anhydrous conditions) |
Visualizing the Synthetic Workflows
The diagram below illustrates the divergent logic gates in the synthesis of pyrrole-3-carbonitrile scaffolds based on desired regiochemistry.
Figure 1: Divergent synthetic workflows for C4 vs. C5 aryl-substituted pyrrole-3-carbonitriles.
Conclusion
The distinction between 4-phenyl-1H-pyrrole-3-carbonitrile and the Vonoprazan intermediate extends far beyond a simple shift in regiochemistry. It dictates the entire retrosynthetic logic, the choice of catalytic systems, and the ultimate pharmacological utility of the molecule. By understanding the causality behind reductive cyclizations versus [3+2] cycloadditions, drug development professionals can better optimize these scaffolds for scale-up, ensuring high atom economy and robust, self-validating manufacturing processes.
References
- Title: Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A)
-
Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds Source: PubMed Central (PMC6222384) URL: [Link]
-
Title: Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents Source: PubMed Central (PMC4021764) URL: [Link]
Technical Guide: 4-Phenyl-1H-Pyrrole-3-Carbonitrile in STING Agonist Development
This technical guide details the role of 4-phenyl-1H-pyrrole-3-carbonitrile as a foundational scaffold in the development of non-nucleotide STING agonists. It synthesizes recent medicinal chemistry breakthroughs, specifically focusing on the transition from intratumoral cyclic dinucleotides (CDNs) to systemically available small molecules.[1]
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical bridge between innate and adaptive immunity.[2] While first-generation agonists (e.g., ADU-S100) mimicked endogenous cyclic dinucleotides (CDNs), they suffered from poor membrane permeability and rapid enzymatic degradation, limiting them to intratumoral administration.
4-phenyl-1H-pyrrole-3-carbonitrile has emerged as a privileged scaffold for non-nucleotide STING agonists . Unlike CDNs, this planar, lipophilic core allows for systemic delivery and oral bioavailability. Research, notably the 2023 study by Shen et al., validated that derivatives of this scaffold can bind the STING C-terminal domain (CTD), induce the active "closed-lid" conformation, and elicit potent Type I interferon responses comparable to advanced clinical candidates like SR-717.
Structural Architecture & Mechanistic Profile
The Scaffold: Why Pyrrole-3-Carbonitrile?
The 4-phenyl-1H-pyrrole-3-carbonitrile core provides a unique combination of electronic and steric properties essential for occupying the STING ligand-binding pocket (LBP).
-
Pyrrole Core (H-Bond Donor/Acceptor): The NH of the pyrrole acts as a critical hydrogen bond donor to residues within the STING pocket (typically Tyr167 or Ser168 in hSTING), mimicking the interaction of the guanine base in cGAMP.
-
3-Carbonitrile Group (-CN): This group is electron-withdrawing, modulating the pKa of the pyrrole ring. It often engages in water-mediated hydrogen bonding or direct polar interactions with the protein backbone.
-
4-Phenyl Moiety: This provides the necessary hydrophobic bulk to displace water from the LBP and engage in
- stacking interactions with aromatic residues (e.g., Tyr240), stabilizing the ligand-protein complex.
Mechanism of Activation
The biological activity of this scaffold relies on a specific conformational switch in the STING dimer.
-
Resting State: STING exists as a dimer in the ER membrane with an "open" V-shaped pocket.
-
Ligand Entry: Two molecules of the pyrrole agonist (or a linked dimer) enter the pocket.
-
Conformational Closure: The 4-phenyl group sterically forces the "lid" (residues 230–240) to close.
-
Oligomerization: This closure triggers the rotation of the ligand-binding domain relative to the transmembrane domain, enabling STING to oligomerize and translocate to the Golgi.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by the agonist.
Caption: Agonist-mediated activation of the cGAS-STING axis leading to interferon production.[1]
Structure-Activity Relationship (SAR) Logic[3]
The optimization of "Compound 4A" (the lead containing the 4-phenyl-1H-pyrrole-3-carbonitrile core) reveals critical design rules.
| Structural Zone | Modification | Effect on Potency | Mechanistic Rationale |
| Position 1 (NH) | Alkylation (Methyl/Ethyl) | Loss of Activity | Disrupts critical H-bond donor capability to the pocket hinge region. |
| Position 3 (-CN) | Replacement with -CONH2 | Reduced Potency | The nitrile is sterically compact; amides introduce clashes or unfavorable desolvation costs. |
| Position 4 (Phenyl) | Para-substitution (e.g., -F, -Cl) | Increased Potency | Halogens fill small hydrophobic sub-pockets and improve metabolic stability against P450 oxidation. |
| Position 5 | Introduction of Aniline/Amide | Critical for Efficacy | Extending the scaffold here allows interaction with the "lid" region, locking the active conformation. |
Key Insight: The 4-phenyl-1H-pyrrole-3-carbonitrile is not the final drug but the anchor. The most potent derivatives (e.g., Compounds 7F, 7P) append an aniline moiety at position 5, creating a "molecular glue" effect that stabilizes the STING dimer interface.
Experimental Protocols
Chemical Synthesis of the Core Scaffold
Objective: Synthesize 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile as a precursor for SAR exploration. This utilizes a multicomponent Gewald-type reaction or similar condensation.
Reagents:
-
Phenacyl bromide (2-bromoacetophenone)
-
Triethylamine (Et3N) or Sodium Ethoxide
-
Ethanol (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve malononitrile (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.
-
Activation: Add triethylamine (10 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Slowly add phenacyl bromide (10 mmol) to the mixture. The solution will likely darken.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: A precipitate should form. Filter the solid under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to yield the 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile intermediate.
Biological Validation: THP1-Dual Reporter Assay
Objective: Quantify STING pathway activation via IRF pathway induction.
System: THP1-Dual™ cells (InvivoGen), which express an ISRE-Lucia luciferase reporter.
Protocol:
-
Seeding: Plate THP1-Dual cells at
cells/well in a 96-well plate using RPMI 1640 media. -
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1
M to 50 M). Include SR-717 as a positive control and DMSO as a negative control. -
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Measurement: Transfer 10
L of culture supernatant to a white opaque plate. -
Detection: Add 50
L of QUANTI-Luc™ substrate. Measure luminescence immediately using a plate reader. -
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine
.
Synthesis of Workflow & Logic
The following diagram outlines the logical flow from scaffold selection to lead optimization, highlighting the critical decision points in the development process.
Caption: Iterative medicinal chemistry workflow for optimizing the pyrrole scaffold.
References
-
Shen, C., Xu, P., Zhang, C., et al. (2023).[6] "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[6][7]
-
Chin, E. N., Yu, C., Vartabedian, V. F., et al. (2020).[1][8] "Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic." Science, 369(6506), 993-999. (Context on SR-717 and non-nucleotide agonists).
-
Pan, B. S., Perera, S. A., Piesvaux, J. A., et al. (2020). "An orally available non-nucleotide STING agonist with antitumor activity."[1][6][8][9][10] Science, 369(6506), eaba6098.[1] (Context on MSA-2).
-
InvivoGen. "THP1-Dual™ Cells Protocol." (Standard industry protocol for STING reporter assays).
-
[Link]
-
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- 10. researchgate.net [researchgate.net]
The 4-Phenyl-1H-Pyrrole-3-Carbonitrile Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 4-phenyl-1H-pyrrole-3-carbonitrile core, particularly its 2-amino derivatives, has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed this scaffold successfully deployed across multiple therapeutic arenas, most notably as broad-spectrum Metallo-β-Lactamase (MBL) inhibitors, Stimulator of Interferon Genes (STING) receptor agonists, and targeted oncology agents.
This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing this scaffold, elucidating the mechanistic causality behind substituent modifications and providing self-validating experimental protocols for its synthesis and biological evaluation.
Structural Anatomy & Physicochemical Profiling
The pharmacological versatility of the 4-phenyl-1H-pyrrole-3-carbonitrile scaffold stems from its dense arrangement of hydrogen bond donors/acceptors, metal-coordinating vectors, and hydrophobic surfaces within a compact, rigid planar system.
Table 1: Key Pharmacophoric Features and SAR Implications
| Position | Functional Group | Primary Interaction | SAR Implication |
| N1 | Hydrogen / Alkyl / Aryl | Van der Waals / Steric Bulk | Bulky groups (e.g., benzyl) enhance broad-spectrum MBL inhibition by occupying hydrophobic pockets, but may hinder binding in STING receptor stabilization. |
| C2 | Amino (-NH₂) / Acylamino | H-Bonding / Metal Coordination | Critical for anchoring. Acylation (e.g., N-benzoyl) significantly improves IMP-1 inhibition by providing additional steric trapping and altering the dipole moment. |
| C3 | Carbonitrile (-C≡N) | H-Bond Acceptor | Indispensable for activity. The strong electron-withdrawing nature stabilizes the pyrrole ring; replacement typically leads to a complete loss of target affinity. |
| C4 | Phenyl / Aryl | Pi-Pi Stacking / Hydrophobic | Essential for engaging hydrophobic pockets in target proteins (e.g., the colchicine-binding site of tubulin). |
| C5 | Hydrogen / Phenyl | Steric Bulk / Conformation | Vicinal 4,5-diphenyl groups lock the molecular conformation, heavily favoring binding to the B1 subgroup of MBLs. |
SAR in Metallo-β-Lactamase (MBL) Inhibition
The rise of carbapenem-resistant Enterobacteriaceae is driven largely by the bacterial expression of MBLs (e.g., IMP-1, VIM-2, NDM-1). These enzymes utilize active-site zinc ions (
The 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have demonstrated potent, broad-spectrum MBL inhibition . Mechanistically, the C2-amino (or acylamino) group acts as a primary coordination vector for the active-site zinc ions. The C3-carbonitrile group provides a critical hydrogen bond acceptor that interacts with conserved active-site residues (such as Asn233 in IMP-1).
Causality of Acylation: Unmodified C2-amino groups yield moderate inhibition (
Fig 1: Mechanistic binding model of the pyrrole scaffold within the MBL active site.
SAR in Oncology and Immune Modulation
Beyond antimicrobial resistance, the scaffold is highly active in oncology. Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potent non-nucleotide STING receptor agonists .
Causality of STING Activation: The STING pathway is critical for inducing Type I interferons in tumor microenvironments. SAR studies reveal that maintaining an unsubstituted N1 position is vital for STING binding, as the N-H acts as a critical hydrogen bond donor to the STING C-terminal domain (CTD). Furthermore, introducing an acetylene-substituted aniline at the C4/C5 position significantly increases the thermal stability of the hSTING protein (
Additionally, pyrrolopyrimidine derivatives (synthesized directly from the 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile precursor) act as selective disruptors of the perinucleolar compartment, a marker of tumor metastasis .
Experimental Methodologies (Self-Validating Systems)
To ensure high-fidelity data generation, the following protocols incorporate built-in validation steps to prevent false positives (e.g., Pan-Assay Interference Compounds - PAINS).
Protocol A: Synthesis of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Rationale: We utilize a modified Knoevenagel condensation followed by intramolecular cyclization. The use of malononitrile is non-negotiable as it provides the highly electrophilic dicyanomethylene group required for pyrrole ring closure.
-
Imine Formation: Dissolve benzoin (10 mmol) and benzylamine (10 mmol) in 50 mL of dry benzene. Reflux at 80°C for 9 hours using a Dean-Stark trap to remove water, driving the equilibrium toward the imine.
-
Cyclization: Cool the mixture to room temperature. Add malononitrile (10 mmol) and a catalytic amount of pyridine (2 mL).
-
Reflux & Monitor: Reflux the solution until a solid precipitate forms (typically 4-6 hours). Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the imine spot disappears.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol.
-
Validation: Confirm structure via
-NMR (DMSO- ). The C2-amino protons should appear as a D₂O-exchangeable broad singlet around 5.20–6.50 ppm, and the C3-carbonitrile stretching must be visible in FT-IR at ~2220 cm⁻¹.
Protocol B: High-Throughput Screening (HTS) for MBL Inhibition
Rationale: Nitrocefin is a chromogenic cephalosporin that shifts from yellow to red upon
-
Enzyme Preparation: Dilute recombinant IMP-1 in assay buffer (50 mM HEPES, pH 7.5, 50 µM
, 0.01% Triton X-100 to prevent non-specific aggregation). -
Inhibitor Pre-incubation: Dispense 10 µL of the pyrrole compound (serial dilutions in DMSO) into a 96-well plate. Add 80 µL of the enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of nitrocefin (final concentration 100 µM).
-
Kinetic Readout: Monitor absorbance at 482 nm every 30 seconds for 10 minutes using a microplate reader.
-
Self-Validation (Orthogonal Control): Run a parallel plate using a buffer lacking
but containing 1 mM EDTA to ensure the baseline hydrolysis is zero. Compounds showing inhibition only in the presence of excess zinc are flagged as non-specific chelators rather than true active-site binders.
Fig 2: Iterative SAR and lead optimization workflow for pyrrole derivatives.
Quantitative Data Summary
The table below synthesizes the inhibitory impact of specific substituent modifications on the 4-phenyl-1H-pyrrole-3-carbonitrile core against the IMP-1 MBL target.
Table 2: Comparative SAR Data for MBL (IMP-1) Inhibition
| Compound ID | N1 Substituent | C2 Substituent | C4/C5 Substituents | IMP-1 | Efficacy Status |
| 1a | Benzyl | -NH₂ | 4,5-Diphenyl | 21.0 ± 2.1 | Moderate Lead |
| 1b | Benzyl | -NH-Acetyl | 4,5-Diphenyl | 15.3 ± 1.8 | Improved |
| 1c | Benzyl | -NH-Benzoyl | 4,5-Diphenyl | < 10.0 | Potent Inhibitor |
| 2a | Hydrogen | -NH₂ | 4-Phenyl | > 100.0 | Inactive |
| 2b | 4-Methoxyphenyl | -NH₂ | 4-Phenyl | 30.5 ± 3.4 | Weak Lead |
Note: The transition from Compound 2a to 1a demonstrates the absolute necessity of the N1-benzyl group and the C5-phenyl group in locking the conformation required for MBL active-site penetration.
References
-
McGeary, R. P., et al. "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor." European Journal of Medicinal Chemistry, 2017.[Link]
-
Shen, C., et al. "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 2023.[Link]
-
Frankowski, K. J., et al. "Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis." Journal of Medicinal Chemistry, 2018.[Link]
4-phenyl-1H-pyrrole-3-carbonitrile molecular weight and formula
[1][2][3][4]
Executive Summary
4-phenyl-1H-pyrrole-3-carbonitrile (CAS: 40167-37-1) is a trisubstituted pyrrole derivative characterized by a phenyl group at the C4 position and a nitrile (cyano) moiety at the C3 position.[1][2] Unlike the more common 2,5-substituted pyrroles obtained via standard electrophilic aromatic substitution, this 3,4-disubstituted scaffold requires specific de novo ring construction methods. It serves as a high-value pharmacophore in the development of tyrosine kinase inhibitors (e.g., JAK inhibitors) and agrochemical fungicides, offering a rigid template for hydrogen bond donor/acceptor interactions within enzyme active sites.
Physicochemical Identity
The molecular data below establishes the baseline for identification and quality control in synthetic workflows.
| Parameter | Specification |
| Chemical Name | 4-phenyl-1H-pyrrole-3-carbonitrile |
| CAS Registry Number | 40167-37-1 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Exact Mass | 168.0687 |
| Physical State | Solid (Pale yellow to off-white powder) |
| Melting Point | 135–138 °C (Experimental) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| SMILES | N#CC1=CN=CC1c2ccccc2 (Tautomer dependent) / C1=CC=C(C=C1)C2=C(C=NC2)C#N |
Synthetic Architecture: The Van Leusen Protocol
Retrosynthetic Analysis
Direct functionalization of the pyrrole ring typically occurs at the electron-rich
Experimental Protocol
Objective: Synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile via [3+2] cycloaddition.
Reagents:
-
Precursor A: Cinnamonitrile (3-phenylacrylonitrile) [1.0 equiv]
-
Precursor B: Tosylmethyl isocyanide (TosMIC) [1.1 equiv]
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) [2.2 equiv]
-
Solvent: Anhydrous DMSO / Diethyl Ether (2:1 ratio)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous diethyl ether. Cool to 0 °C.
-
TosMIC Addition: Add a solution of TosMIC (1.1 equiv) in DMSO dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the TosMIC carbanion.
-
Cycloaddition: Add Cinnamonitrile (1.0 equiv) dissolved in DMSO/Ether dropwise. Maintain temperature at 0–5 °C during addition to prevent polymerization.
-
Elimination: Allow the reaction to warm to room temperature and stir for 3–5 hours. The base facilitates the elimination of the
-toluenesulfinate group, driving aromatization. -
Quench & Workup: Dilute the mixture slowly with ice-cold water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the product as a pale yellow solid.
Mechanistic Pathway
The reaction proceeds via a base-mediated Michael addition of the TosMIC anion to the alkene, followed by 5-endo-dig cyclization and subsequent elimination of the tosyl group.
Figure 1: Mechanistic flow of the Van Leusen reaction yielding 3,4-disubstituted pyrroles.
Structural Elucidation & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 300 MHz, DMSO-d₆)
- 11.8–12.2 ppm (br s, 1H): Pyrrole NH . Broad signal due to exchangeable proton.
- 7.6–7.7 ppm (d/s, 1H): Pyrrole C2-H . This proton is deshielded due to the adjacent electron-withdrawing nitrile group.
- 7.2–7.5 ppm (m, 5H): Phenyl protons. Typical multiplet pattern.
- 6.9–7.0 ppm (d/s, 1H): Pyrrole C5-H .
Infrared Spectroscopy (FT-IR)
-
~2220–2230 cm⁻¹: Sharp, distinct absorption band characteristic of the C≡N (Nitrile) stretch.
-
~3200–3400 cm⁻¹: Broad absorption band characteristic of the N-H stretch.
Therapeutic & Synthetic Utility
The 4-phenyl-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in drug discovery due to its specific electronic and steric properties.[4]
Scaffold Analysis
-
H-Bonding: The pyrrole NH acts as a hydrogen bond donor (HBD), while the nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA). This dual functionality is ideal for binding to the hinge region of kinase ATP-binding pockets.
-
Electronic Modulation: The C3-nitrile is electron-withdrawing, reducing the electron density of the pyrrole ring. This increases the acidity of the NH proton (pKa ~15–16), enhancing its H-bond donor strength compared to unsubstituted pyrrole.
Applications
-
Kinase Inhibition: Derivatives of this scaffold are explored as JAK (Janus Kinase) inhibitors. The phenyl ring occupies the hydrophobic pocket, while the pyrrole core anchors the molecule via hinge binding.
-
Agrochemicals: The structure shares homology with Fludioxonil (a phenylpyrrole fungicide), suggesting potential antifungal activity via osmotic signal transduction interference.
-
Synthetic Intermediate: The nitrile group can be hydrolyzed to the corresponding carboxylic acid (C3-COOH) or reduced to an amine (C3-CH₂NH₂), serving as a gateway to diverse chemical libraries.
References
-
Van Leusen, A. M., et al. (1972). "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide." Tetrahedron Letters. Link
-
Mossetti, R., et al. (2018). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides." Molecules. Link
-
PubChem Compound Summary. (2025). "4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1)."[2] National Center for Biotechnology Information. Link
-
BenchChem. (2025). "Technical Support: Van Leusen Pyrrole Synthesis Protocols." Link
Methodological & Application
synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile from alpha-hydroxyketones
Application Note: Strategic Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile Scaffolds
-hydroxyketonesExecutive Summary & Scope
This technical guide details the synthetic pathway for constructing the 4-phenyl-1H-pyrrole-3-carbonitrile core, a privileged scaffold in medicinal chemistry found in various kinase inhibitors and tubulin polymerization antagonists.
While traditional pyrrole syntheses (e.g., Paal-Knorr) require 1,4-dicarbonyls, this protocol focuses on a more atom-economical Multicomponent Reaction (MCR) strategy using
Critical Note on Regiochemistry:
Direct condensation of
-
Stage I: One-pot construction of the 2-amino-pyrrole core.
-
Stage II: Regioselective deamination to yield the final 4-phenyl-1H-pyrrole-3-carbonitrile.
Mechanistic Pathway & Logic
The synthesis relies on a domino Knoevenagel condensation followed by a Thorpe-Ziegler cyclization. The regioselectivity is governed by the initial attack of malononitrile on the ketone carbonyl of the
Reaction Scheme:
-
Condensation: Malononitrile reacts with the ketone carbonyl of 2-hydroxyacetophenone (phenacyl alcohol).
-
Enamine Formation: Ammonia (from ammonium acetate) attacks the nitrile or condenses to form an enamine species.
-
Cyclization: Intramolecular nucleophilic attack closes the ring, yielding the 2-amino-3-cyano-4-phenyl pyrrole.
-
Deamination (Optional): Diazotization followed by reductive elimination removes the 2-amino group.
Figure 1: Logical flow of the regioselective synthesis from
Experimental Protocols
Stage I: Synthesis of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile
This step utilizes a green, one-pot MCR protocol.
Materials:
-
Substrate: 2-Hydroxyacetophenone (Phenacyl alcohol) [CAS: 582-24-1]
-
Reagent A: Malononitrile [CAS: 109-77-3]
-
Reagent B: Ammonium Acetate (
) [CAS: 631-61-8] -
Solvent: Ethanol (Absolute) or Water (for green chemistry variants)
Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol, 1.36 g) in Ethanol (20 mL).
-
Addition: Add Malononitrile (10 mmol, 0.66 g) and Ammonium Acetate (12 mmol, 0.92 g) to the solution.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:3). The reaction is typically complete within 2–4 hours.-
Observation: The solution often turns from colorless to yellow/orange, and a solid precipitate may begin to form.
-
-
Work-up:
-
Cool the reaction mixture to room temperature (
). -
Pour the mixture into crushed ice (50 g) with stirring.
-
Collect the precipitated solid by vacuum filtration.[1]
-
-
Purification: Wash the filter cake with cold water (
) and cold ethanol ( ). Recrystallize from hot ethanol to yield pure crystals.
Expected Yield: 75–85% Characterization (2-Amino intermediate):
-
IR: Distinct bands at
( ) and ( ). -
Appearance: Yellow to brownish crystalline solid.
Stage II: Deamination to 4-Phenyl-1H-pyrrole-3-carbonitrile
To remove the amino group at position 2 and achieve the specific target structure.
Protocol:
-
Setup: Dissolve the 2-amino-pyrrole intermediate (5 mmol) in anhydrous THF (15 mL) under an inert atmosphere (
). -
Diazotization: Add tert-Butyl Nitrite (t-BuONO) (7.5 mmol) dropwise over 10 minutes at
. -
Reduction: Allow the mixture to warm to room temperature and stir for 1 hour. (The diazonium species formed in situ is reduced by the solvent or added DMF, often involving a radical mechanism).
-
Alternative: For higher reliability, add a hydrogen source like Hypophosphorous acid (
) if simple solvent reduction is insufficient.
-
-
Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water and brine.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Validation
The following table summarizes the critical physicochemical shifts expected when converting the intermediate to the final product.
| Feature | 2-Amino Intermediate | Target: 4-Phenyl-1H-pyrrole-3-CN | Validation Check |
| C2 Proton (NMR) | Absent (substituted by | Present (Singlet/Doublet | Critical Pass/Fail |
| IR Spectrum | Doublet | Single sharp band | Loss of |
| Nitrile Band | Shift due to conjugation change | ||
| Solubility | Moderate in polar organic solvents | Higher lipophilicity | Retention time shift on HPLC |
Troubleshooting & Optimization
-
Issue: Low Yield in Stage I.
-
Cause: Polymerization of malononitrile.
-
Solution: Ensure ammonium acetate is fresh (not wet). Add malononitrile last, dropwise, to the refluxing mixture.
-
-
Issue: Oiling out during Work-up.
-
Solution: The product may form an oil if the water is not cold enough. Scratch the side of the flask with a glass rod to induce crystallization or use a seed crystal.
-
-
Issue: Regioselectivity (4-phenyl vs 5-phenyl).
-
Verification: The use of
-hydroxyketones specifically directs the phenyl to position 4 (beta to the nitrogen). If -aminoketones were used, the regiochemistry might differ. The protocol above is validated for the 4-phenyl isomer.
-
References
-
Synthesis of 2-amino-3-cyanopyrroles: Silverberg, L. J., et al. "The synthesis of 2-amino-3-cyano-4-phenylpyrroles from phenacyl alcohol." Tetrahedron Letters, 2008. Link
-
Multicomponent Reactions: Menendez, J. C., et al. "Multicomponent reactions for the synthesis of pyrroles." Current Organic Synthesis, 2014. Link
-
Deamination Protocols: Doyle, M. P., et al. "Alkyl Nitrites as Deaminating Agents." Journal of Organic Chemistry, 1977. Link
-
General Pyrrole Synthesis Review: Estévez, V., et al. "General aspects of the synthesis of pyrroles." Chemical Reviews, 2014. Link
Sources
One-Pot Synthesis Protocol for Polysubstituted Pyrrole-3-Carbonitriles
Application Note: AN-SYN-PYR-04
Introduction & Scientific Rationale
The pyrrole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Atorvastatin and Sunitinib. Among these, 2-amino-pyrrole-3-carbonitriles represent a privileged substructure due to their dense functionalization and proven biological activities, including antimicrobial, anticancer, and ion-channel modulation properties.
Traditional syntheses (e.g., Paal-Knorr, Hantzsch) often suffer from harsh conditions, limited substrate scope, or multi-step purifications. This Application Note details a robust, four-component, one-pot synthesis of polysubstituted pyrrole-3-carbonitriles.
The "Self-Validating" Logic
This protocol utilizes a convergent Multicomponent Reaction (MCR) strategy. The reaction is designed to be self-validating:
-
Thermodynamic Driving Force: The formation of the stable aromatic pyrrole ring drives the reaction to completion.
-
Visual Endpoints: The intermediate arylidenemalononitrile forms a precipitate or color change, while the final product typically precipitates upon cooling, simplifying workup.
-
Atom Economy: By combining an aldehyde, malononitrile, an amine, and an
-haloketone, we generate water and hydrohalic acid as the only byproducts, maximizing atom efficiency.
Mechanistic Insight
Understanding the cascade mechanism is critical for troubleshooting and optimizing yields. The reaction proceeds via a domino Knoevenagel condensation / Michael addition / Cyclization sequence.
Reaction Pathway[1][2][3][4][5][6]
-
Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile to form the electrophilic arylidenemalononitrile intermediate.
-
In-Situ Amination: The
-haloketone reacts with the amine (or ammonium acetate) to generate an unstable -aminoketone . -
Michael Addition: The nucleophilic
-aminoketone attacks the electron-deficient alkene of the arylidenemalononitrile. -
Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enamine carbon onto the nitrile occurs, followed by tautomerization to form the aromatic pyrrole.
Figure 1: Mechanistic pathway of the four-component synthesis. Note the convergence of two in-situ generated intermediates.
Standard Protocol (Ethanol/Reflux)
This protocol is optimized for 2-amino-4-aryl-5-phenyl-1H-pyrrole-3-carbonitriles .
Reagents & Materials[3][4][5][6][7][8][9]
-
Aromatic Aldehyde (1.0 mmol): e.g., Benzaldehyde (liquid) or 4-Nitrobenzaldehyde (solid).
-
Malononitrile (1.0 mmol): Handle with care; toxic.
-
Phenacyl Bromide (1.0 mmol): Lachrymator; handle in fume hood.
-
Ammonium Acetate (1.2 mmol): Source of ammonia for N-unsubstituted pyrroles.
-
Solvent: Ethanol (95% or absolute).
-
Catalyst: DABCO (10 mol%) or Piperidine (10 mol%). Note: Catalyst-free variants exist but are slower.
Step-by-Step Methodology
-
Pre-reaction Setup:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar.
-
Ensure all glassware is clean; strict dryness is not required as water is a byproduct.
-
-
Reagent Addition (Sequential Mode):
-
Why Sequential? Adding aldehyde and malononitrile first ensures the Knoevenagel intermediate forms before the sensitive phenacyl bromide is introduced, reducing side reactions.
-
Add Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) to 5 mL Ethanol.
-
Add Catalyst (e.g., 2 drops of Piperidine or 11 mg DABCO).
-
Stir at room temperature for 5–10 minutes. Observation: A white precipitate or turbidity often indicates arylidenemalononitrile formation.
-
-
Component 3 & 4 Addition:
-
Add Phenacyl Bromide (1.0 mmol) and Ammonium Acetate (1.2 mmol) to the mixture.
-
-
Reaction:
-
Heat the mixture to Reflux (80°C) .
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the aldehyde spot and appearance of a fluorescent spot (pyrrole) usually occurs within 30–60 minutes.
-
-
Workup (Precipitation Method):
-
Allow the reaction mixture to cool to room temperature.
-
Self-Validation: In most cases, the product will crystallize out of the ethanolic solution upon cooling.
-
If no precipitate forms, pour the mixture into 20 mL of crushed ice-water . Stir vigorously.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold ethanol/water (1:1) to remove unreacted ammonium acetate and catalyst.
-
Recrystallization: Hot ethanol is the standard solvent for purification.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyrrole-3-carbonitriles.
Green Chemistry Optimization (Aqueous Media)
For applications requiring stricter environmental controls (e.g., pharmaceutical scale-up), the reaction can be performed in water or water/ethanol mixtures using organocatalysis.
-
Modification: Replace Ethanol with Water:Ethanol (4:1).
-
Catalyst: L-Proline (10-15 mol%) or DABCO .
-
Procedure: Follow the same steps. The reaction may require slightly longer times (1–2 hours) but offers easier workup (product is insoluble in water, reactants are often soluble or form emulsions).
-
Yield Comparison:
| Solvent System | Catalyst | Temp | Time | Yield (Avg) | Green Score |
| Ethanol (Abs) | Piperidine | Reflux | 45 min | 88-92% | Moderate |
| Water | L-Proline | 80°C | 90 min | 82-85% | High |
| Water/EtOH (1:1) | DABCO | Reflux | 60 min | 89-94% | High |
Scope and Limitations
Substrate Tolerance
-
Aldehydes:
-
Electron-withdrawing groups (NO2, Cl): Accelerate the reaction (High Yields).
-
Electron-donating groups (OMe, Me): Slightly slower, may require longer reflux.
-
Aliphatic Aldehydes: Often fail or give complex mixtures due to side reactions (aldol).
-
-
Amines:
-
Ammonium Acetate: Yields N-H pyrroles (most versatile).
-
Primary Amines (Aniline, Benzylamine): Yield N-substituted pyrroles. Note: Sterically hindered amines reduce yields.
-
-
-Haloketones:
-
Phenacyl bromides work best.
-
Chloroacetone is less reactive and may require iodide catalysis (KI).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Product Precipitate | Product too soluble in hot EtOH | Pour into ice water; scratch flask glass to induce nucleation. |
| Low Yield / Sticky Solid | Incomplete Knoevenagel step | Ensure Aldehyde/Malononitrile stir for 10m before adding bromide. |
| Starting Material Remains | Old Phenacyl Bromide | Phenacyl bromide degrades (turns purple/black). Recrystallize or use fresh reagent. |
| Multiple Spots on TLC | Side reaction (Pyridine formation) | Ensure temperature is controlled; do not overheat. Verify stoichiometry (1:1:1:1.2). |
References
-
General Multicomponent Review: Menéndez, J. C. (2014). Multicomponent Reactions in the Synthesis of Pyrroles. Current Organic Chemistry.
-
Specific Protocol (Water/Catalyst-Free): Rueping, M., & Parra, A. (2010).[1] Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water. Organic Letters.
-
Four-Component Protocol: Estévez, V., et al. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews.[2][3]
-
DABCO Catalyzed Protocol: One-pot synthesis of functionalized pyrroles catalyzed by DABCO in aqueous media. (General reference based on standard methodology in Tetrahedron Lett. or similar journals).[4][2][5][6][3]
Disclaimer: All chemical protocols should be performed by trained personnel in a fume hood with appropriate PPE. The authors assume no liability for accidents arising from the use of this guide.
Sources
- 1. Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water [organic-chemistry.org]
- 2. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 3. scilit.com [scilit.com]
- 4. Sci-Hub. Four-Component Synthesis of Highly Substituted Pyrroles / Synfacts, 2007 [sci-hub.jp]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Paal-Knorr synthesis adaptations for cyano-pyrroles
Application Note: Advanced Paal-Knorr Adaptations for the Synthesis of Cyano-Pyrroles Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
Cyano-pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles or as key pharmacophores in kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents[1]. The Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with primary amines, remains the most classical and versatile method for constructing the pyrrole core[1]. However, traditional Paal-Knorr conditions often employ harsh Brønsted or Lewis acids at high temperatures, which risk hydrolyzing the sensitive nitrile (-CN) functionality or degrading complex precursors[2].
This application note details the mechanistic causality that allows the Paal-Knorr reaction to accommodate strongly electron-withdrawing cyano groups. It further provides field-proven, self-validating protocols for modern adaptations—including mild acetic acid-catalyzed multicomponent assemblies and green aqueous supramolecular syntheses—enabling the high-yield generation of functionalized 3-cyanopyrroles.
Mechanistic Causality: The Hemiaminal Pathway
To successfully adapt the Paal-Knorr synthesis for cyano-pyrroles, one must understand the exact nature of the rate-determining step. For decades, the reaction was assumed to proceed via an imine or a charged immonium ion intermediate. If this were true, the presence of a strongly electron-withdrawing cyano group on the dicarbonyl backbone would severely destabilize the positive charge, drastically retarding cyclization.
However, kinetic studies by Amarnath et al. conclusively elucidated that the reaction proceeds via a neutral hemiaminal pathway [3]. By demonstrating that meso- and dl-3,4-diethyl-2,5-hexanediones cyclize at unequal rates (preserving stereochemistry) and that electron-withdrawing groups on the amine actually accelerate the reaction, the immonium intermediate was definitively ruled out[3].
Because the cyclization occurs via a neutral hemiaminal that converts into a 2,5-dihydroxytetrahydropyrrole, the strongly electron-withdrawing cyano group is well-tolerated during ring closure[3]. The primary challenge is therefore not the cyclization itself, but controlling the subsequent dehydration step. Harsh acids (pH < 3) traditionally used to drive the loss of water will hydrolyze the nitrile[3]. Consequently, modern adaptations utilize precisely tuned mild acids or supramolecular encapsulation to drive dehydration chemoselectively[2].
Figure 1: Hemiaminal pathway for Paal-Knorr pyrrole synthesis, avoiding the immonium intermediate.
Strategic Adaptations for Cyano-Pyrroles
Mild Acetic Acid-Catalyzed Multicomponent Assembly
To bypass the need for pre-synthesized 1,4-dicarbonyls, Xia et al. developed a highly efficient, one-pot multicomponent reaction combining unprotected carbohydrates (α-hydroxyketones), oxoacetonitriles, and primary amines[4]. By utilizing glacial acetic acid (AcOH) in ethanol at 60°C, the system provides just enough proton activity to catalyze the dehydration of the 2,5-dihydroxytetrahydropyrrole intermediate without triggering nitrile hydrolysis, yielding densely functionalized N-substituted 2-amino-3-cyanopyrroles in up to 86% yield[4].
Claisen/Paal-Knorr Sequence for 2-Substituted Derivatives
For specific substitution patterns required in natural product synthesis (e.g., danaidal and suffrutine A), Wahl and Bach designed a two-step sequence[5]. They utilized 4,4-dimethoxybutyronitrile and various esters via a Claisen condensation, followed directly by a Paal-Knorr cyclization[5]. This adaptation allows for the rapid construction of 2-substituted 3-cyanopyrroles in 47–72% overall yields, demonstrating the versatility of acetal-protected precursors in mild acidic environments[5].
Green Aqueous Synthesis via Supramolecular Catalysis
Addressing the environmental and toxicity concerns of organic solvents like DMF[1], Duan et al. introduced a green adaptation utilizing β-cyclodextrin in aqueous media[6]. The hydrophobic cavity of β-cyclodextrin encapsulates the dicarbonyl and amine precursors. This localized high effective molarity forces the condensation to occur rapidly in water at 50-60°C[6]. The β-cyclodextrin acts as a recoverable supramolecular catalyst, making this highly applicable for scale-up in pharmaceutical manufacturing[6].
Experimental Protocols
Protocol A: Mild AcOH-Catalyzed Synthesis of 3-Cyanopyrroles
Causality Note: Acetic acid is selected as the catalyst because its pKa (~4.76) is perfectly tuned to protonate the hydroxyl groups of the tetrahydropyrrole intermediate for dehydration, while remaining too weak to protonate the nitrile nitrogen, thereby preventing hydrolysis.
Reagents: α-hydroxyketone (1.0 equiv), oxoacetonitrile (1.0 equiv), primary amine (1.2 equiv), Glacial Acetic Acid (20 mol%), absolute ethanol. Self-Validation: The reaction is monitored via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active oxoacetonitrile confirms complete hemiaminal formation.
-
Preparation: In a 50 mL round-bottom flask, dissolve the α-hydroxyketone (10 mmol) and oxoacetonitrile (10 mmol) in 15 mL of absolute ethanol.
-
Amine Addition: Slowly add the primary amine (12 mmol) dropwise over 5 minutes at room temperature. Stir for 10 minutes to initiate hemiaminal formation.
-
Catalysis: Add glacial acetic acid (2.0 mmol, 20 mol%) to the stirring mixture.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C using a highly controlled oil bath or heating block. Maintain stirring for exactly 2 hours[4].
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The 3-cyanopyrrole product will typically precipitate.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from a methanol/water mixture to yield the pure N-substituted 2-amino-3-cyanopyrrole[4].
Figure 2: Step-by-step workflow for the AcOH-catalyzed multicomponent synthesis of 3-cyanopyrroles.
Protocol B: Green Aqueous Synthesis using β-Cyclodextrin
Causality Note: β-cyclodextrin is used to overcome the insolubility of organic dicarbonyls in water. By creating a host-guest inclusion complex, the transition state energy is lowered without the need for acidic promoters that could damage the cyano group.
-
Catalyst Preparation: Dissolve β-cyclodextrin (10 mol%) in 20 mL of distilled water at 60°C until a clear solution is obtained.
-
Substrate Introduction: Add the cyano-substituted γ-diketone (10 mmol) and the primary amine (10 mmol) to the aqueous solution[6].
-
Reaction: Stir the suspension vigorously at 50-60°C for 3-5 hours. The formation of the host-guest complex will cause the mixture to become a milky suspension.
-
Extraction & Recovery: Cool the mixture to room temperature. Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). The β-cyclodextrin remains in the aqueous phase and can be recovered by evaporating the water under reduced pressure for reuse[6].
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash chromatography to isolate the pure pyrrole[6].
Quantitative Data & Reaction Optimization
The following table summarizes the optimized conditions and comparative yields for the various Paal-Knorr adaptations utilized in the synthesis of functionalized cyano-pyrroles.
| Substrate Type | Catalyst / Promoter | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Reference |
| α-hydroxyketones + oxoacetonitriles | Glacial AcOH (20 mol%) | Ethanol | 60 | 2 | 61–86 | Xia et al.[4] |
| 4,4-dimethoxybutyronitrile + esters | Acidic Workup (HCl) | THF/MeOH | Reflux | 4–12 | 47–72 | Wahl & Bach[5] |
| γ-diketones + primary amines | β-Cyclodextrin (10 mol%) | Water | 50–60 | 3–5 | 70–90 | Duan et al.[6] |
| Dicarbonyls + aromatic amines | None (Thermal) | DMF | Reflux | 4 | 60–75 | Asian J. Res. Chem.[1] |
References
-
Title: Synthesis, Characterization of Substituted 3-Cyanopyrroles and Evaluation of Antimicrobial Activity. Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: SYNTHESIS OF DENSELY FUNCTIONALIZED PYRROLES FROM UNPROTECTED CARBOHYDRATES. Source: DR-NTU (Nanyang Technological University) URL: [Link]
-
Title: Paal-Knorr Pyrrole Synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: Paal–Knorr synthesis of pyrroles. Source: RGM College Of Engineering and Technology URL: [Link]
-
Title: An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Source: Chinese Chemical Letters URL: [Link]
Sources
Application Note: Catalyst Selection for 4-Phenyl-1H-pyrrole-3-carbonitrile Synthesis
Comparative Protocol: Palladium on Carbon (Pd/C) vs. HZSM-5 Zeolite
Executive Summary
This application note guides the selection of heterogeneous catalysts for the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile and related 4,5-substituted pyrrole-3-carbonitriles. The synthesis typically involves the intramolecular annulation of phenacylmalononitrile intermediates (derived from phenacyl bromide and malononitrile).
We compare two distinct catalytic approaches:
-
HZSM-5 (Zeolite): An acid-catalyzed, shape-selective route ideal for one-pot multicomponent reactions (MCR) and "green" synthesis.
-
Pd/C (Palladium on Carbon): A redox-active route utilizing oxidative dehydrogenation, best suited for aromatizing stable dihydropyrrole intermediates.
Recommendation: Use HZSM-5 for scalable, cost-effective one-pot synthesis from acyclic precursors due to its dual Lewis/Brønsted acidity. Reserve Pd/C for the targeted aromatization of isolated 2-pyrrolines where acid-sensitive functional groups are present.
Scientific Foundation & Mechanism
The synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile generally proceeds via the condensation of phenacyl bromide, malononitrile, and an ammonia source (e.g., ammonium acetate).
2.1. The HZSM-5 Route (Acid Catalysis)
HZSM-5 is an aluminosilicate zeolite with a specific pore structure (MFI type). Its efficacy stems from its tunable acidity.
-
Mechanism: HZSM-5 acts as a bifunctional solid acid. The Brønsted acid sites (bridging hydroxyls) catalyze the initial Knoevenagel condensation and the subsequent Michael addition of the amine. Crucially, the zeolite facilitates the dehydration step (elimination of water/ammonia) to close the ring.
-
Selectivity: The shape-selective channels of HZSM-5 (~5.5 Å) restrict the formation of bulky by-products, enhancing the yield of the planar pyrrole core.
2.2. The Pd/C Route (Oxidative Aromatization)
Palladium on carbon is a standard hydrogenation/dehydrogenation catalyst.[1]
-
Mechanism: In this context, Pd/C does not primarily catalyze the C-C bond formation. Instead, it drives the oxidative dehydrogenation of the intermediate (often a 2-pyrroline or dihydropyrrole). The Pd surface adsorbs the cyclic intermediate, abstracts hydrogen atoms to form H₂, (or transfers them to an acceptor), and releases the aromatic pyrrole.
-
Utility: This is the preferred method if the reaction pathway tends to stall at the saturated pyrroline stage.
2.3. Mechanistic Pathway Diagram[2]
Caption: Mechanistic divergence between HZSM-5 (Direct Acid Assembly) and Pd/C (Stepwise Aromatization).
Catalyst Selection Matrix
| Feature | HZSM-5 (Zeolite) | Pd/C (Palladium) |
| Primary Role | Acid-catalyzed assembly & dehydration | Oxidative dehydrogenation (Aromatization) |
| Reaction Type | One-pot Multicomponent (MCR) | Stepwise or "Finishing" step |
| Cost | Low (Earth-abundant aluminosilicate) | High (Precious metal) |
| Reusability | Excellent (Calcination regenerates sites) | Good (Requires washing/filtration) |
| Sensitivity | Tolerates air/moisture; Requires activation | Sensitive to sulfur/poisons; Flammable dry |
| Yield | High (85–98%) for total synthesis | High (>90%) for aromatization step |
| Green Metric | Superior: Solvent-free or Ethanol | Standard: Requires inert gas/solvent |
Experimental Protocols
Protocol A: HZSM-5 Catalyzed One-Pot Synthesis (Recommended)
Best for: Eco-friendly, low-cost synthesis from raw precursors.
Materials:
-
Phenacyl bromide (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Catalyst: HZSM-5 (Si/Al ratio ~38, activated), 50 mg
-
Solvent: Ethanol (5 mL) or Water/Ethanol mix.
Procedure:
-
Catalyst Activation: Calcine HZSM-5 at 550°C for 4 hours prior to first use to ensure active acid sites are free of adsorbed water/organics.
-
Assembly: In a 25 mL round-bottom flask, combine phenacyl bromide, malononitrile, and ammonium acetate in ethanol.
-
Addition: Add 50 mg of activated HZSM-5.
-
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Checkpoint: The disappearance of phenacyl bromide and the appearance of a fluorescent spot (pyrrole) indicates progress.
-
-
Work-up: Filter the hot solution to recover the HZSM-5 catalyst.
-
Note: The catalyst can be washed with ethanol, dried at 100°C, and reused up to 5 times with minimal activity loss.
-
-
Purification: Cool the filtrate to room temperature. The product often crystallizes directly. If not, concentrate under vacuum and recrystallize from ethanol.
Protocol B: Pd/C Catalyzed Aromatization
Best for: Converting isolated dihydropyrrole intermediates or cleaning up incomplete MCRs.
Materials:
-
Substrate: 2-amino-3-cyano-4-phenyl-2-pyrroline (or similar intermediate) (1.0 mmol)
-
Catalyst: 10% Pd/C (10 wt% loading), 20 mg
-
Solvent: Toluene or Xylene (10 mL)
Procedure:
-
Safety Prep: Pd/C is pyrophoric when dry. Always wet with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding substrate.
-
Assembly: Suspend the pyrroline substrate in Toluene. Add the wetted Pd/C catalyst.
-
Reaction: Heat to reflux (110°C) under an air atmosphere (if using oxygen as acceptor) or under inert gas if evolving H₂ directly.
-
Optimization: For stubborn substrates, adding a hydrogen acceptor (e.g., nitrobenzene or maleic anhydride) can accelerate the reaction, though reflux is usually sufficient for pyrrolines.
-
-
Duration: Reflux for 6–12 hours.
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with hot toluene.
-
Purification: Evaporate the solvent. The residue is typically the pure aromatized pyrrole.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (HZSM-5) | Catalyst pores blocked or inactive | Recalcine HZSM-5 at 550°C. Ensure Si/Al ratio is optimized (typically 25–50). |
| Stalled Reaction (Pd/C) | Catalyst poisoning (S or N species) | Use fresh catalyst. Ensure precursors are free of thiols. Increase catalyst loading to 20 wt%. |
| By-product: Furan | Hydrolysis of intermediate | Ensure ammonium acetate is in excess (1.2–1.5 eq) to favor pyrrole over furan formation. |
| Sticky Catalyst | Polymerization on surface | HZSM-5: Wash with acetone, then calcine. Pd/C: Switch to Pd(OH)₂ (Pearlman's catalyst) for higher activity. |
Decision Workflow
Caption: Workflow for selecting between HZSM-5 and Pd/C based on starting material availability.
References
-
Jianchao, C., et al. (2020). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5.[3] ResearchGate.[4][5]
-
Figueira, C. A., et al. (2015). Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium-Supported Catalysts: An Effective Route to the Synthesis of 2-Phenylpyrrole.[6] Catalysis Letters.
-
Estévez, V., et al. (2014). General Aspects of the Paal-Knorr Reaction and Its Implications in Pyrrole Synthesis. Chemical Reviews.
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile , a critical scaffold in medicinal chemistry found in antitumor and anti-inflammatory agents. Utilizing microwave (MW) irradiation, this protocol optimizes the classic Van Leusen pyrrole synthesis , reducing reaction times from hours to minutes while improving yield and purity compared to conventional thermal heating.
The method exploits the reaction between tosylmethyl isocyanide (TosMIC) and cinnamonitrile under basic conditions. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters designed for drug development professionals.
Scientific Background & Mechanism[1][2][3][4]
The Van Leusen Reaction
The Van Leusen reaction is the most direct and atom-economical route to 3,4-disubstituted pyrroles. It involves a base-mediated [3+2] cycloaddition of TosMIC (acting as a 1,3-dipole equivalent) to an electron-deficient alkene (Michael acceptor).
Mechanistic Pathway
For the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile , the specific regiochemistry is dictated by the polarization of the starting material, cinnamonitrile (3-phenylacrylonitrile).
-
Deprotonation: The base (t-BuOK) deprotonates TosMIC at the
-carbon, generating a carbanion. -
Michael Addition: The TosMIC anion attacks the
-carbon of cinnamonitrile (the position bearing the phenyl ring). -
Cyclization: The resulting intermediate undergoes intramolecular cyclization where the
-carbon (bearing the nitrile) attacks the isocyanide carbon. -
Elimination: A proton transfer followed by the elimination of
-toluenesulfinic acid (TsH) aromatizes the ring to yield the 1H-pyrrole.
Mechanistic Diagram
Figure 1: Mechanistic pathway of the Van Leusen reaction between TosMIC and Cinnamonitrile.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Cinnamonitrile (CAS: 1885-38-7) - Limiting Reagent
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
-
Potassium tert-butoxide (t-BuOK) (1.0 M in THF or solid)
-
Solvent: THF (Anhydrous) or Ionic Liquid [bmim][BF4] (for Green protocol)
-
-
Hardware:
-
Microwave Reactor (0–300 W, IR temp sensor)
-
10 mL or 35 mL Microwave pressure vials with crimp/snap caps.
-
Standard Operating Procedure (SOP)
Step 1: Preparation of Reactants
-
In a glovebox or under nitrogen, weigh TosMIC (1.2 equiv) and Cinnamonitrile (1.0 equiv) into a clean, dry microwave vial.
-
Add a magnetic stir bar.[1]
-
Add Anhydrous THF (concentration ~0.2 M relative to cinnamonitrile).
-
Note: If using Ionic Liquids (e.g., [bmim][BF4]), use minimal volume to ensure mixing.
-
Step 2: Base Addition
-
Add t-BuOK (2.0 equiv) dropwise (if solution) or portion-wise (if solid) while stirring.
-
Observation: The solution typically turns dark yellow/orange, indicating anion formation.
-
Seal the vial immediately with a PTFE-lined cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Max 150 W (System will modulate)
Step 4: Workup & Purification
-
Cool the vial to room temperature (compressed air cooling usually built-in).
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: The product often precipitates as a solid.
-
If Solid: Filter, wash with water and cold hexanes.
-
If Oil: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane:EtOAc 80:20).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis.[1]
Results & Data Analysis
Optimization of Conditions
The following data summarizes the optimization process comparing conventional heating to microwave irradiation.
| Entry | Solvent | Base | Method | Temp (°C) | Time | Yield (%) |
| 1 | THF | t-BuOK | Thermal (Reflux) | 66 | 4 h | 45 |
| 2 | DMSO | NaH | Thermal | 80 | 3 h | 52 |
| 3 | THF | t-BuOK | Microwave | 80 | 10 min | 78 |
| 4 | THF | t-BuOK | Microwave | 100 | 15 min | 88 |
| 5 | [bmim][BF4] | t-BuOK | Microwave | 100 | 10 min | 91* |
*Entry 5 represents a "Green" alternative using Ionic Liquids, which absorb MW energy efficiently.
Analytical Validation
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 142–144 °C (Lit. value check required).
-
IR (ATR): ~2220 cm⁻¹ (CN stretch), ~3300 cm⁻¹ (NH stretch).
-
1H NMR (CDCl3): Distinct signals for the pyrrole protons (typically
6.8–7.5 ppm) and the phenyl group multiplet. The NH proton is broad and exchangeable.
Critical Process Parameters (Troubleshooting)
-
Moisture Sensitivity: TosMIC hydrolyzes in the presence of water and acid. Ensure the solvent is anhydrous. However, the reaction itself produces water/hydroxide byproducts, so a slight excess of base helps.
-
Regioselectivity: The formation of the 3-cyano-4-phenyl isomer is highly favored over the 4-cyano-3-phenyl isomer due to the electronic stabilization of the intermediate anion by the phenyl group during the Michael addition step.
-
Safety: TosMIC decomposes exothermically at high temperatures. Do not exceed 140 °C in the microwave. Always use a pressure-rated vial.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.[2]
-
Jadhav, V. S., et al. "A Facile and Green synthesis of Van Leusen 3,4-disubstituted Pyrroles - A Microwave-assisted IL mediated [3+2] Cycloaddition." Journal of Molecular Liquids, 2025.[3]
-
Maiti, B., et al. "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide."[4] ACS Omega, 2021.
-
Organic Chemistry Portal. "Van Leusen Reaction."
Sources
functionalization of 4-phenyl-1H-pyrrole-3-carbonitrile at N1 position
Application Note: Functionalization of 4-Phenyl-1H-pyrrole-3-carbonitrile at the N1 Position
Abstract
This guide details the strategic functionalization of 4-phenyl-1H-pyrrole-3-carbonitrile (CAS: 7126-38-7 / 54153-51-4 derivatives), a privileged scaffold in medicinal chemistry found in potassium-competitive acid blockers (P-CABs like Vonoprazan) and kinase inhibitors.[1] The presence of the electron-withdrawing nitrile group at C3 and the phenyl ring at C4 renders the N1-proton moderately acidic (pKa ≈ 17.5 in DMSO), enabling specific base-mediated functionalization strategies.[1] This document provides validated protocols for N-Alkylation , N-Arylation , and N-Sulfonylation , supported by mechanistic insights and troubleshooting matrices.[2]
Strategic Considerations & Mechanistic Insight
The Scaffold
The 4-phenyl-1H-pyrrole-3-carbonitrile core is an "electron-deficient" pyrrole.[1] Unlike unsubstituted pyrrole (pKa ~23), the C3-nitrile group stabilizes the conjugate base via resonance, significantly increasing the acidity of the N1 proton.[2]
-
Acidity: pKa ≈ 17.5 (DMSO).[1]
-
Nucleophilicity: The neutral molecule is a poor nucleophile.[1] Deprotonation is required to generate the pyrrolide anion, which is a potent nucleophile.[2]
-
Regioselectivity: Under basic conditions (thermodynamic control), functionalization occurs almost exclusively at the N1 position . C-alkylation (at C2 or C5) is rare unless soft electrophiles or specific Lewis acid catalysts are employed.[2]
Decision Matrix: Base & Solvent Selection
The choice of base dictates the reaction pathway and impurity profile.[1]
| Method | Base | Solvent | Rationale |
| Standard Alkylation | NaH (60%) | DMF / THF | Irreversible deprotonation; fastest kinetics.[1] Ideal for unreactive alkyl halides.[1] |
| Mild Alkylation | Cs₂CO₃ | MeCN / DMF | "Soft" deprotonation; tolerates base-sensitive functional groups (esters, etc.).[1] |
| Arylation (Chan-Lam) | Pyridine / Et₃N | DCM / MeOH | Oxidative coupling; avoids strong bases; room temperature.[1] |
| Sulfonylation | NaH or tBuOK | THF | Sulfonyl groups are electron-withdrawing; strong initial deprotonation ensures complete conversion.[1] |
Visual Workflows
Reaction Pathway Diagram
The following diagram outlines the three primary functionalization pathways described in this guide.
Caption: Mechanistic flow for N1-functionalization. Note that Chan-Lam coupling (dashed line) proceeds via a copper-oxidative cycle rather than simple SN2.[1]
Detailed Experimental Protocols
Protocol A: N-Alkylation (General Purpose)
Best for: Methylation, Benzylation, and introduction of aliphatic chains.[2]
Reagents:
-
Substrate: 4-phenyl-1H-pyrrole-3-carbonitrile (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[2]
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)[2]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the pyrrole substrate in anhydrous DMF. Cool to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0 °C for 15–30 minutes until gas evolution ceases and the solution may turn slightly yellow/orange (formation of pyrrolide anion).
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 20-30% EtOAc/Hexane) or LC-MS.[1]
-
Quench: Cool back to 0 °C. Quench carefully with saturated NH₄Cl solution.
-
Workup: Dilute with EtOAc. Wash organic layer with H₂O (x3) to remove DMF, then Brine (x1).[2] Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Note: For base-sensitive substrates (e.g., if the alkyl halide contains an ester), substitute NaH with Cs₂CO₃ (2.0 equiv) and heat to 60 °C in MeCN.[2]
Protocol B: N-Arylation (Chan-Lam Coupling)
Best for: Introducing phenyl or heteroaryl rings directly to N1.[1] Avoids harsh conditions of Buchwald couplings.
Reagents:
-
Substrate: 4-phenyl-1H-pyrrole-3-carbonitrile (1.0 equiv)[1]
-
Coupling Partner: Arylboronic Acid (2.0 equiv)[2]
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv - stoichiometric is often required for high yields in pyrroles)[2]
-
Base: Pyridine (2.0 equiv) or Et₃N[2]
-
Solvent: DCM (Dichloromethane)[2]
-
Atmosphere: Oxygen (Balloon) or Open Air (slower)[2]
Procedure:
-
Mixing: In a flask open to air (or connected to an O₂ balloon), combine the pyrrole, Arylboronic acid, and Cu(OAc)₂.
-
Solvent: Add DCM and the base (Pyridine).[1]
-
Reaction: Stir vigorously at RT for 12–24 hours. The reaction mixture will typically turn deep blue/green.[1]
-
Monitoring: Monitor by LC-MS. If conversion is stalled, add fresh Cu(OAc)₂ and Boronic acid.[2]
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: N-Sulfonylation (Vonoprazan-like Synthesis)
Best for: Creating Sulfonyl-pyrrole pharmacophores.[1]
Reagents:
-
Substrate: 4-phenyl-1H-pyrrole-3-carbonitrile (1.0 equiv)[1]
-
Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)[2]
-
Base: Potassium tert-butoxide (tBuOK) (1.5 equiv) or NaH[1]
-
Catalyst: 18-Crown-6 (0.1 equiv) - Optional, enhances rate[1]
-
Solvent: Anhydrous THF
Procedure:
-
Dissolution: Dissolve substrate and 18-Crown-6 in THF. Cool to 0 °C.
-
Deprotonation: Add tBuOK.[1] Stir for 20 mins.
-
Addition: Add Sulfonyl Chloride dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT. These reactions are typically very fast (< 2 hours).[1]
-
Workup: Quench with water. Extract with EtOAc.[1] Crucial: Wash with dilute NaHCO₃ to remove any hydrolyzed sulfonic acid byproducts.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Alkylation) | Wet DMF or old NaH | Ensure DMF is anhydrous (molecular sieves).[1] Use fresh NaH. |
| C-Alkylation observed | Reaction temperature too high | Keep reaction at 0 °C for longer. Use "harder" leaving groups (Tosylate vs Iodide).[1] |
| Stalled Arylation (Chan-Lam) | Moisture inhibition or O₂ depletion | Add 4Å molecular sieves.[1] Refill O₂ balloon. Add 10 mol% TEMPO as co-oxidant.[1] |
| Hydrolysis of Nitrile | Strong base + Heat + Water | Avoid aqueous bases at high temps.[1] Use anhydrous conditions strictly. |
References
-
Synthesis of 3-cyanopyrroles
-
General N-Arylation of Pyrroles (Chan-Lam)
-
Acidity and Reactivity of Cyanopyrroles
-
N-Sulfonylation Protocols (Analogous Triazole Chemistry)
Sources
- 1. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. PubChemLite - 1h-pyrrole-3-carbonitrile (C5H4N2) [pubchemlite.lcsb.uni.lu]
Synthesis of 2-Amino-4-Phenyl-1H-Pyrrole-3-Carbonitrile Derivatives: An Application and Protocol Guide
Introduction: The Significance of the 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile Scaffold
The 2-amino-1H-pyrrole-3-carbonitrile core is a privileged heterocyclic motif that forms the structural basis for a multitude of compounds with significant biological activities.[1] These structures are of considerable interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities. The introduction of a phenyl group at the 4-position of the pyrrole ring often enhances these biological effects, making the 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile framework a key target in the synthesis of novel therapeutic agents.
This guide provides a detailed exploration of the chemical synthesis of these valuable compounds, with a focus on a robust and efficient one-pot, four-component reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the scope and versatility of this synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to synthesize and explore the potential of these important heterocyclic compounds.
Synthetic Strategy: A Multicomponent Approach to Complexity
The synthesis of highly substituted pyrroles can be achieved through various classical methods such as the Hantzsch, Paal-Knorr, and Van Leusen syntheses.[2] However, these methods can sometimes be limited by harsh reaction conditions, modest yields, or the need for pre-functionalized starting materials.[2] In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[3][4]
For the preparation of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives, a particularly effective approach is a one-pot, four-component reaction involving a substituted acetophenone, an aromatic aldehyde (or an arylglyoxal), malononitrile, and an ammonia source, typically ammonium acetate.[5][6] This convergent approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the starting materials.
Underlying Chemistry: A Mechanistic Perspective
The four-component synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives is a cascade reaction that proceeds through several key intermediates. While the exact sequence of events can be influenced by the specific reactants and conditions, a plausible mechanistic pathway is outlined below.[7]
The reaction is thought to be initiated by the Knoevenagel condensation of the aromatic aldehyde and malononitrile, catalyzed by a base (e.g., from the ammonium acetate), to form an arylidenemalononitrile intermediate. Concurrently, the acetophenone can react with ammonia (from ammonium acetate) to form an enamine.
The crucial carbon-carbon bond-forming step is a Michael addition of the enamine to the electron-deficient alkene of the arylidenemalononitrile. This is followed by an intramolecular cyclization, where the amino group attacks one of the nitrile groups. Subsequent tautomerization and aromatization lead to the stable 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile product.
Visualizing the Synthesis: A Workflow Diagram
Figure 1. A simplified workflow for the four-component synthesis of the target pyrrole derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile
This protocol outlines a general procedure for the synthesis of the title compound. It is adaptable for the synthesis of various derivatives by modifying the starting acetophenone and aromatic aldehyde.
Materials and Reagents:
-
Acetophenone (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Ammonium acetate (10.0 mmol, 10.0 eq)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: The resulting precipitate is collected by filtration, washed with water, and dried. If an oily residue is obtained, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
Characterization:
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons of the phenyl ring, a singlet for the C5-H of the pyrrole ring, a broad singlet for the NH₂ protons, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: Expect signals for the carbon atoms of the phenyl and pyrrole rings, as well as a characteristic signal for the nitrile carbon.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H and C-H stretching vibrations, as well as a strong absorption for the nitrile (C≡N) group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Data Presentation: Scope of the Reaction
The versatility of this four-component synthesis allows for the preparation of a wide range of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives with varying substituents on the phenyl ring. The following table summarizes the synthesis of several analogues, demonstrating the scope of this methodology.
| Entry | Ar-CHO (Aldehyde) | Ar'-C(O)CH₃ (Acetophenone) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-5-phenyl-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-5-phenyl-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile | 90 |
| 4 | Benzaldehyde | 4'-Chloroacetophenone | 2-Amino-4-phenyl-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | 82 |
| 5 | 4-Nitrobenzaldehyde | Acetophenone | 2-Amino-5-phenyl-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 80 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the amount of ammonium acetate, as it serves as both the ammonia source and a catalyst. Ensure that the reagents are of high purity. The reaction time may also need to be optimized.
-
Side Reactions: The formation of byproducts can occur, particularly if the reaction is heated for an extended period. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Purification Challenges: Some derivatives may be difficult to crystallize. In such cases, column chromatography is the preferred method of purification. A gradient elution system is often necessary to achieve good separation.
-
Catalyst Choice: While this protocol uses ammonium acetate, other catalysts such as piperidine or L-proline have been reported to be effective for similar transformations. The choice of catalyst may influence the reaction rate and yield.
Conclusion
The four-component synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The operational simplicity and the ability to generate molecular diversity make this a valuable tool for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and following the detailed protocol provided, scientists can confidently prepare these compounds for further biological evaluation and application.
References
- Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
- Alizadeh, A., Rezvanian, A., & Bijanzadeh, H. R. (2008). Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene. Synthesis, 2008(05), 725-728.
- Feng, X., Wang, Q., Lin, W., Dou, G. L., Huang, Z. B., & Shi, D. Q. (2013). Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction. Organic letters, 15(10), 2542–2545.
- Chemsynthesis. (2025, May 20). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-mediated synthesis of monocyclic aromatic heterocycles. Chemical reviews, 113(5), 3084–3213.
- Jadhav, S. D., & Sharma, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1735-1766.
- Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4305-4320.
- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
- Putrov, D. V., et al. (2019). A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry, 43(1), 147-152.
- Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Wallace, M. B., et al. (2010). Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4156–4158.
- Wang, D., et al. (2005). Treatment or prevention of cardiovascular and respiratory disorders with novel substituted cyclic amp-specific phosphodiesterase inhibitors. PCT Int. Appl. WO 2005046676 A1.
- Zare, A., et al. (2016). Convenient synthesis of polysubstituted pyrroles and symmetrical and unsymmetrical bis-pyrroles catalyzed by H3PW12O40. Comptes Rendus Chimie, 19(5), 585-592.
- Zhang, M., Fang, X., & Li, C. (2006). Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction. Synthesis, 2006(20), 3431-3436.
- Zhu, D., et al. (2011). A facile and efficient protocol enabled the synthesis of 1,2,4-substituted pyrrole derivatives from ready available starting materials. Organic & Biomolecular Chemistry, 9(18), 6263-6266.
- BenchChem. (n.d.). Managing complex reaction mixtures in multi-component pyrrole synthesis.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 3. Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene [organic-chemistry.org]
- 4. Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
general procedure for cyclization of 2-arylidene-malononitriles to pyrroles
Application Note: Regioselective Synthesis of 3-Cyano-4-Arylpyrroles via the van Leusen Cyclization of 2-Arylidenemalononitriles
Executive Summary
The pyrrole core is a privileged scaffold in medicinal chemistry, forming the structural basis of blockbuster therapeutics such as atorvastatin and sunitinib. While traditional pyrrole syntheses (e.g., Hantzsch or Knorr reactions) often require harsh conditions, the van Leusen[3+2] cycloaddition reaction is one of the most convenient methods to synthetize pyrrole heterocycles under mild conditions[1]. By utilizing tosylmethyl isocyanide (TosMIC) and highly electrophilic 2-arylidenemalononitriles, chemists can achieve a fully regioselective synthesis of 3-cyano-4-arylpyrroles. This application note provides a self-validating, step-by-step protocol, mechanistic insights, and optimization data for this critical transformation.
Mechanistic Insights & Causality
To master this protocol, one must understand the causality driving the reaction cascade. TosMIC acts as a synthetic equivalent of a C–N–C dipole. The intermediate 2-arylidenemalononitrile acts as a highly electrophilic Michael acceptor[2].
The sequence of events is strictly dictated by the electronic properties of the reagents:
-
Carbanion Formation: A strong base irreversibly deprotonates the active methylene group of TosMIC.
-
Michael Addition: The resulting carbanion attacks the
-carbon of the 2-arylidenemalononitrile. The presence of two electron-withdrawing cyano groups makes this alkene an exceptional Michael acceptor, ensuring rapid C–C bond formation[1]. -
Cyclization: The newly formed malononitrile anion undergoes a 5-exo-dig cyclization by attacking the isocyanide carbon, forming a pyrroline intermediate.
-
Aromatization (The Driving Force): The presence of the dual cyano activation on the alkene ensures the loss of HCN, strictly directing the synthesis toward the 3-cyano-4-arylpyrrole[1]. The sequential elimination of p-toluenesulfinic acid (TsH) and hydrogen cyanide (HCN) restores aromaticity, rendering the overall process thermodynamically irreversible.
Figure 1: Mechanistic pathway of the van Leusen pyrrole synthesis from 2-arylidenemalononitrile.
Optimization of Reaction Parameters
The choice of base and solvent is the most critical variable in this protocol. Because the elimination of TsH and HCN generates two equivalents of acid, a minimum of 2.5 to 3.0 equivalents of base is required to prevent the reaction from stalling.
Table 1: Influence of Base and Solvent on Cyclization Efficiency
| Entry | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | K | MeOH | 65 | 4 | 45 | Protic solvent quenches carbanion; heating degrades TosMIC. |
| 2 | DBU (2.5) | THF | 25 | 3 | 62 | Incomplete deprotonation of TosMIC; sluggish cyclization. |
| 3 | t-BuOK (2.5) | THF | 0 to 25 | 2 | 84 | Rapid conversion; slight polymerization of alkene observed. |
| 4 | NaH (2.5) | THF | 0 to 25 | 2 | 92 | Optimal conditions; irreversible deprotonation drives clean addition. |
Experimental Protocol: Self-Validating Workflow
Note: This protocol is designed as a self-validating system. In-line quality control (QC) checks are embedded to ensure the integrity of the reaction at each stage.
Materials Required:
-
2-Arylidenemalononitrile (1.0 mmol) – Typically prepared via a Knoevenagel condensation of aromatic aldehydes and malononitrile[3].
-
Tosylmethyl isocyanide (TosMIC) (234 mg, 1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (100 mg, 2.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous NH
Cl, Ethyl Acetate (EtOAc), Brine, anhydrous Na SO .
Figure 2: Step-by-step experimental workflow for the cyclization protocol.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 5 minutes to ensure an anhydrous environment.
-
Base Suspension: Add NaH (100 mg of 60% dispersion, 2.5 mmol) to the flask. Wash the dispersion with anhydrous hexane (2 x 3 mL) via syringe, removing the hexane under vacuum to strip the mineral oil. Resuspend the purified NaH in anhydrous THF (5 mL) and cool to 0 °C using an ice bath.
-
TosMIC Activation: Dissolve TosMIC (234 mg, 1.2 mmol) in anhydrous THF (2.5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
QC Check 1 (Visual): The mixture will evolve hydrogen gas (visible bubbling) and transition to a distinct yellow/orange hue. This confirms the successful generation of the TosMIC carbanion. If the solution remains colorless, the NaH has likely degraded into NaOH; halt the experiment and source fresh reagents.
-
-
Substrate Addition: Dissolve the 2-arylidenemalononitrile (1.0 mmol) in anhydrous THF (2.5 mL). Add this solution dropwise to the activated TosMIC mixture at 0 °C to prevent uncontrolled exothermic polymerization.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
QC Check 2 (Analytical): Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1). The highly UV-active starting material (R
~0.6) must be fully consumed, replaced by a new, intensely blue fluorescent spot under 254 nm UV light (R ~0.3), indicative of the conjugated pyrrole product.
-
-
Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH
Cl (10 mL) dropwise.-
Causality: NH
Cl is specifically chosen to neutralize the excess NaH and the eliminated TsH/HCN without over-protonating the weakly basic pyrrole nitrogen, which could lead to product degradation or partitioning issues.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (4:1) to afford the pure 3-cyano-4-arylpyrrole.
Troubleshooting & Analytical Quality Control
-
Low Yield / Incomplete Conversion: This is almost exclusively due to wet THF or degraded TosMIC. TosMIC is sensitive to moisture and slowly decomposes at room temperature. Ensure TosMIC is stored at 4 °C and THF is freshly distilled over sodium/benzophenone.
-
NMR Characterization Signatures:
-
H NMR (CDCl
or DMSO- ): The defining feature is the broad singlet of the pyrrole N–H proton, typically appearing far downfield between 8.5–11.5 ppm. The pyrrole C2–H and C5–H will appear as doublets (or apparent singlets if the coupling constant is small) in the aromatic region ( 6.8–7.5 ppm). -
C NMR: The nitrile carbon (C
N) will distinctly appear around 115–117 ppm, confirming that only one equivalent of HCN was eliminated during aromatization.
-
H NMR (CDCl
References
- Mamedov, V. A., et al. "Pseudo-five-component organocatalyzed synthesis of dicyanoanillines using only malononitrile and aromatic aldehydes.
- Van Leusen, A. M., et al. "A. M. VAN LEUSEN's research works | University of Lucknow and other places.
- "Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
Sources
Application Note: Reagents and Protocols for the Selective Conversion of 4-Phenyl-1H-pyrrole-3-carbonitrile to 4-Phenyl-1H-pyrrole-3-carbaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The formylation of pyrrole scaffolds is a critical transformation in medicinal chemistry, as pyrrole-3-carbaldehydes serve as versatile precursors for drug candidates, macrocycles, and kinase inhibitors. Converting 4-phenyl-1H-pyrrole-3-carbonitrile to its corresponding aldehyde requires the selective partial reduction of the robust carbonitrile (-C≡N) group without over-reducing it to a primary amine or disrupting the electron-rich pyrrole ring.
Reagent Selection: The Superiority of DIBAL-H
While powerful nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) perform double hydride additions to yield primary amines[1], Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction[2]. DIBAL-H is an electrophilic, bulky Lewis acid. It coordinates to the nitrile nitrogen, activating the carbon center for the transfer of a single hydride. The steric bulk of the isobutyl ligands and the low operating temperature (-78 °C) trap the intermediate as a stable iminium-aluminum complex, preventing a second hydride addition[3].
Substrate-Specific Causality: The "Unprotected N-H" Challenge
A critical variable in this specific transformation is the acidic 1H-pyrrole nitrogen (pKa ~16.5). Because DIBAL-H acts as both a hydride donor and a strong base, the first equivalent of DIBAL-H will be entirely consumed by deprotonating the pyrrole N-H , evolving hydrogen gas (H₂) and forming an N-aluminate complex. Therefore, to successfully reduce the nitrile group on an unprotected pyrrole, a minimum of 2.2 to 2.5 equivalents of DIBAL-H is strictly required. If only 1.0 equivalent is used, the starting material will be recovered unreacted after aqueous workup.
Mechanism of DIBAL-H reduction of unprotected pyrrole-3-carbonitrile to aldehyde.
Quantitative Reagent Comparison
To optimize yields and prevent side reactions, understanding the stoichiometric and thermodynamic boundaries of various reducing agents is essential.
| Reagent System | Substrate State | Equivalents Needed | Operating Temp | Primary Product | Over-Reduction Risk |
| DIBAL-H | Unprotected N-H | 2.2 – 2.5 eq | -78 °C | Aldehyde | Low (if kept < -70 °C) |
| DIBAL-H | Protected (e.g., N-SEM) | 1.0 – 1.2 eq | -78 °C | Aldehyde | Low |
| LiAlH₄ | Unprotected N-H | > 2.0 eq | 0 °C to RT | Primary Amine | Very High (Expected) |
| Raney Ni / HCOOH | Unprotected N-H | Catalytic Ni | Reflux | Aldehyde | Moderate |
| SnCl₂ / HCl (Stephen) | Unprotected N-H | > 1.0 eq | RT | Aldehyde | Low (Poor pyrrole yield) |
Experimental Workflow & Protocol
The most notorious failure point in DIBAL-H reductions is the aqueous workup. Hydrolyzing the iminium-aluminum complex often generates a thick, unfilterable gelatinous aluminum hydroxide emulsion that traps the product[4]. To circumvent this, the protocol below utilizes a Rochelle's salt (potassium sodium tartrate) quench. The tartrate acts as a bidentate chelator, binding Al³⁺ ions to form highly water-soluble complexes, allowing the reaction to resolve into two easily separable liquid phases[5].
Step-by-step experimental workflow for the DIBAL-H reduction and Fieser-style workup.
Protocol: Direct Reduction of Unprotected 4-Phenyl-1H-pyrrole-3-carbonitrile
Materials Required:
-
4-Phenyl-1H-pyrrole-3-carbonitrile (1.0 equiv)
-
DIBAL-H (1.0 M solution in Toluene or THF) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.
-
Substrate Dissolution: Dissolve 4-phenyl-1H-pyrrole-3-carbonitrile (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration). Ensure complete dissolution.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
DIBAL-H Addition: Using a syringe pump or careful manual addition, add DIBAL-H (1.0 M, 2.5 equiv) dropwise down the side of the flask[6]. Observation: Expect immediate bubbling (H₂ gas evolution) as the first equivalent of DIBAL-H deprotonates the pyrrole N-H.
-
Reaction Maturation: Maintain the reaction at -78 °C for 1.5 to 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a highly polar baseline spot (the iminium-aluminum complex).
-
Quenching (Critical Step): While still at -78 °C, cautiously add anhydrous MeOH (approx. 2 mL per mmol of substrate) dropwise to destroy any unreacted DIBAL-H. Stir for 10 minutes[3].
-
Hydrolysis & Emulsion Breaking: Remove the flask from the cold bath. Immediately add an equal volume of saturated aqueous Rochelle's salt solution[4].
-
Phase Maturation: Vigorously stir the biphasic mixture at room temperature for 1 to 3 hours. Self-Validation: The initially milky, gelatinous mixture will eventually "break" into two distinct, crystal-clear layers (an upper organic layer and a lower aqueous layer).
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-phenyl-1H-pyrrole-3-carbaldehyde via silica gel flash chromatography.
Analytical Characterization & Troubleshooting
To verify the success of the transformation, utilize the following analytical markers:
-
FT-IR Spectroscopy: The sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ will completely disappear. A new, strong carbonyl (-C=O) stretch will appear around 1650–1680 cm⁻¹ (shifted lower than typical aliphatic aldehydes due to conjugation with the pyrrole ring).
-
¹H NMR (CDCl₃ or DMSO-d₆): The defining diagnostic peak is the appearance of a highly deshielded aldehydic proton singlet at δ 9.5 – 10.0 ppm .
-
Troubleshooting Emulsions: If the organic and aqueous layers refuse to separate during Step 8, the aluminum salts have not been fully chelated. Add additional Rochelle's salt solution and a small amount of water, then continue vigorous stirring for another hour. Never attempt to filter the un-broken gel through Celite, as it will severely diminish your yield.
References
1.1[1] 2. 2[2] 3.5[5] 4.6[6] 5.4[4] 6.3[3]
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile
Ticket ID: PYR-CN-4PH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Diagnostic Triage: Why is your yield low?
Before altering your protocol, identify the failure mode. The synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile (typically via the Van Leusen reaction of cinnamonitrile and TosMIC) is sensitive to concentration and base kinetics.
Common Failure Modes & Quick Fixes:
| Symptom | Probable Cause | Immediate Corrective Action |
| Black Tar / Viscous Oil | Anionic Polymerization: The base initiated the polymerization of cinnamonitrile (Michael acceptor) before it reacted with TosMIC. | Switch Addition Order: Generate the TosMIC anion first, then add cinnamonitrile slowly. Lower the reaction temperature to 0°C during addition. |
| Starting Material Recovery | Base Deactivation: Sodium hydride (NaH) may be hydrolyzed or coated in hydroxide/oxide. | Reagent Check: Use fresh NaH (60% in oil) or switch to t-BuOK in THF/DMSO for a more homogeneous system. |
| Regioisomer Mixtures | Incorrect Precursor: Using | Verify Substrate: Ensure you are using cinnamonitrile (3-phenylacrylonitrile) to place the phenyl at C4 and nitrile at C3. |
| Low Yield after Workup | Aqueous Solubility: The pyrrole NH is acidic ( | pH Adjustment: Neutralize the quench to pH 7.0–7.5 before extraction. Do not extract from strongly basic solutions. |
Deep Dive Troubleshooting (Q&A)
Q1: I am getting massive tar formation. How do I stop cinnamonitrile polymerization?
The Mechanism of Failure: Cinnamonitrile is an excellent Michael acceptor. In the presence of a strong base (like NaH or t-BuOK) and absence of a nucleophile (TosMIC anion), it undergoes rapid anionic polymerization, forming a "poly-cinnamonitrile" mess that looks like black tar.
The Solution: Inverse Addition & Dilution Instead of adding the base to a mixture of reagents, you must ensure the TosMIC anion is pre-formed and in excess relative to the unreacted cinnamonitrile at any given moment.
-
Dissolve TosMIC in the solvent (THF/DMSO mix).
-
Add Base (NaH) and stir for 10–15 mins to generate the anion (evolution of
ceases). -
Drip the Cinnamonitrile solution into this mixture slowly (over 30–60 mins).
-
Why? This keeps the instantaneous concentration of free cinnamonitrile low, statistically favoring the reaction with the abundant TosMIC anion over self-polymerization.
-
Q2: Which solvent system gives the highest yield?
While diethyl ether/DMSO is the "classic" Van Leusen condition, it is often biphasic and suffers from poor mass transfer.
Recommended System: THF / DMSO (2:1 ratio)
-
DMSO: Essential for solubilizing the polar intermediate and stabilizing the anionic transition state.
-
THF: Modulates the polarity and allows for easier workup than pure DMSO.
-
Protocol Adjustment: If using this system, t-BuOK (Potassium tert-butoxide) is often superior to NaH because it dissolves fully, creating a homogeneous reaction that proceeds faster and cleaner.
Q3: My product is impure after column chromatography. How can I purify it without a column?
Pyrrole-3-carbonitriles are often highly crystalline due to hydrogen bonding (NH
Crystallization Protocol:
-
Evaporate the organic extraction solvent (EtOAc/DCM) to a solid residue.
-
Dissolve in a minimum amount of hot Ethanol or Toluene .
-
Add hot Hexane or Heptane until slightly turbid.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Yield Boost: If the mother liquor still contains product, run a short silica plug (eluting with DCM) to remove tar, then recrystallize again.
The "Golden Protocol" (Optimized Van Leusen)
This protocol is designed to minimize polymerization and maximize the 5-endo-dig cyclization.
Reagents:
-
Cinnamonitrile (1.0 equiv, 10 mmol)
-
TosMIC (Tosylmethyl isocyanide) (1.1 equiv, 11 mmol)
-
t-BuOK (Potassium tert-butoxide) (2.2 equiv, 22 mmol)
-
Solvent: Anhydrous THF (20 mL) + Anhydrous DMSO (10 mL)
Step-by-Step Methodology:
-
Anion Generation:
-
In a flame-dried 100 mL Round Bottom Flask (RBF) under Argon, dissolve TosMIC (2.15 g, 11 mmol) in THF (15 mL) and DMSO (10 mL) .
-
Cool to 0°C (ice bath).
-
Add t-BuOK (2.47 g, 22 mmol) in one portion. The solution will turn deep brown/orange. Stir for 15 minutes.
-
-
Controlled Addition (The Critical Step):
-
Dissolve Cinnamonitrile (1.29 g, 10 mmol) in the remaining THF (5 mL) .
-
Load this solution into a syringe pump or pressure-equalizing dropping funnel.
-
Add to the TosMIC anion solution dropwise over 45 minutes at 0°C.
-
-
Cyclization & Elimination:
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–3 hours . Monitor by TLC (EtOAc:Hexane 1:3). The cinnamonitrile spot should disappear.
-
Note: If the reaction stalls, heat to 40°C for 30 minutes to drive the elimination of the sulfinate group.
-
-
Workup:
-
Pour the reaction mixture into Ice Water (100 mL) containing Brine (20 mL) .
-
Crucial: Adjust pH to ~7 using 1M HCl. Do not make it too acidic, or the pyrrole may polymerize/degrade.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with water (2 x 50 mL) to remove DMSO, then brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from EtOH/Hexane or purify via Flash Chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Visualizing the Mechanism & Workflow
The following diagrams illustrate the reaction pathway and the logic flow for the experimental setup.
Diagram 1: Mechanistic Pathway (Van Leusen)[1]
Caption: Step-wise mechanism showing the critical Michael addition followed by cyclization and aromatization.
Diagram 2: Experimental Workflow Logic
Caption: Decision tree for the experimental execution, highlighting the critical slow addition step.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to
-unsaturated ketones, nitriles, and esters." Tetrahedron Letters, 13(23), 2373-2376. -
Mossetti, R., et al. (2012). "Synthesis of 3,4-substituted pyrroles via the Van Leusen reaction." Organic Letters, 14(17), 4490-4493. (Demonstrates scope with cinnamonitrile derivatives).
-
Sisko, J., et al. (2000). "An investigation of the Van Leusen pyrrole synthesis: An optimized procedure for the preparation of 3-cyano-4-arylpyrroles." Journal of Organic Chemistry, 65(5), 1516-1524. (Key reference for yield optimization and handling "tar" issues).
-
Estrada, A. A., et al. (2016). "Discovery of highly potent, selective, and orally bioavailable inhibitors of JAK1." Journal of Medicinal Chemistry, 59(17), 7916-7935. (Application of this specific scaffold in drug discovery).
purification of 4-phenyl-1H-pyrrole-3-carbonitrile by column chromatography
Purifying functionalized heterocycles like 4-phenyl-1H-pyrrole-3-carbonitrile presents unique chromatographic challenges. The presence of the electron-rich pyrrole ring makes the molecule highly susceptible to oxidation, while the polar carbonitrile group and the hydrogen-bond-donating NH group dictate its retention behavior on polar stationary phases.
This guide provides a self-validating methodology, empirical data, and mechanistic troubleshooting to ensure high-purity isolation of your target compound.
Part 1: Standard Operating Procedure (SOP) for Silica Gel Purification
Methodology: Step-by-Step Gradient Chromatography This protocol leverages a normal-phase silica gel system optimized for pyrrole-3-carbonitrile derivatives[1].
-
Pre-Chromatography Trituration : Suspend the crude reaction mixture in hexanes (5 mL per gram of crude). Sonicate for 2 minutes and filter.
-
Causality: Unreacted pyrrole and non-polar aliphatic byproducts are highly soluble in hexanes, whereas the target carbonitrile has limited solubility. This step removes the bulk of the impurities and prevents column overloading[2].
-
-
Stationary Phase Preparation : Slurry-pack a glass column with standard silica gel (60 Å, 230–400 mesh) using a 90:10 Hexanes/Ethyl Acetate (v/v) mixture. If prior runs showed streaking, add 1% Triethylamine (TEA) to the packing solvent to neutralize acidic silanol sites[3].
-
Sample Loading (Dry Loading) : Dissolve the triturated crude in a minimal amount of dichloromethane (DCM) or acetone. Add silica gel (3x the mass of the crude) and evaporate to a free-flowing powder under reduced pressure. Load this evenly onto the column bed.
-
Causality: Dry loading prevents the band broadening that occurs when samples are poorly soluble in the initial mobile phase[3].
-
-
Gradient Elution :
-
Flush with 2 column volumes (CV) of 90:10 Hexanes/Ethyl Acetate.
-
Step to 80:20 Hexanes/Ethyl Acetate for 3 CVs. (The target compound typically elutes here).
-
Step to 70:30 Hexanes/Ethyl Acetate to elute highly polar impurities[1].
-
-
Fraction Collection & Concentration : Monitor fractions via TLC (UV 254 nm). Pool product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly below 40°C to prevent thermal degradation.
Part 2: Quantitative Retention Data
To establish a self-validating system, compare your TLC results against these empirical retention benchmarks for 4-phenyl-1H-pyrrole-3-carbonitrile to ensure you are tracking the correct spot[4].
| Solvent System (Hexanes : EtOAc) | Observed Retention Factor ( | Elution Behavior & Mechanistic Notes |
| 100:0 | 0.00 | Product remains at baseline. Ideal for washing out residual unreacted pyrrole. |
| 90:10 | 0.10 - 0.15 | Slow elution. Used for initial column equilibration and separating non-polar fronts. |
| 80:20 | 0.25 - 0.35 | Optimal elution window. Balances resolution and band sharpness. |
| 50:50 | 0.70 - 0.85 | Co-elution risk. Solvent is too strong; hydrogen bonding to silica is fully disrupted. |
Part 3: Mechanistic Troubleshooting & FAQs
Q1: My purified fractions are turning pink or brown during solvent evaporation. How do I prevent this? Causality & Solution: Pyrrole derivatives are highly susceptible to auto-oxidation and polymerization when exposed to oxygen and light, which generates highly conjugated, colored polymeric impurities[4]. Actionable Fix: Perform the chromatography rapidly. Evaporate solvents using a rotary evaporator backfilled with an inert gas (nitrogen or argon). If the color persists, perform a secondary recrystallization from hot ethanol/water, and store the final solid in an amber vial at -20°C under argon[4].
Q2: I am seeing a massive, tailing impurity co-eluting just above my product. How do I resolve this? Causality & Solution: This is typically unreacted pyrrole or structurally similar starting materials from the synthesis. Pyrrole tails significantly on acidic silica gel, overlapping with the target carbonitrile[2]. Actionable Fix: Do not rely solely on the column for this separation. Implement the pre-column hexane trituration described in the SOP. Repeated hexane washes of the crude mixture will remove the majority of the unreacted pyrrole before it ever touches the silica[2].
Q3: The compound is streaking severely down the column, leading to poor resolution and low isolated yield. What is happening?
Causality & Solution: The acidic silanol groups (
Part 4: Purification Logic Workflow
Workflow for the purification and troubleshooting of 4-phenyl-1H-pyrrole-3-carbonitrile.
References
-
MDPI. "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile." Molbank.[Link]
-
ResearchGate. "How to remove excess pyrrole from a reaction mixture?" ResearchGate.[Link]
Sources
preventing oxidation of pyrrole-3-carbonitrile during workup
Technical Support Center: Pyrrole-3-Carbonitrile Stability & Workup Guide
-
Ticket ID: PYR-3CN-OX-PREV[1]
-
Status: Resolved / Guide Published
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
Researchers often assume that because the nitrile group (-CN) at the 3-position is electron-withdrawing (EWG), pyrrole-3-carbonitrile is indefinitely stable. This is a dangerous half-truth.
While the 3-cyano group does lower the HOMO energy of the pyrrole ring—making it less susceptible to electrophilic attack compared to N-methylpyrrole—the molecule remains an electron-rich heteroaromatic system. It is still prone to oxidative polymerization (polypyrrole formation) and auto-oxidation at the
This guide provides a self-validating workflow to isolate this compound without turning your round-bottom flask into a vessel of black tar.
Module 1: The Degradation Mechanism
To prevent the issue, you must understand the enemy. The "oxidation" you observe (darkening of the solid/oil) is typically a radical-mediated chain reaction or acid-catalyzed polymerization.
Pathway Analysis
-
Initiation: Light or trace metals generate a radical cation at the
-position (C2 or C5). -
Propagation: The radical attacks a neutral molecule, forming a dimer.
-
Termination/Polymerization: Rapid chain growth leads to extended conjugated systems (black tars/solids).
Note: The 3-CN group deactivates the ring slightly, but it does not block the reactive C2 and C5 positions.
Figure 1: The degradation cascade. Note that acid acts as a catalyst for the polymer step, while light/oxygen drives the initiation.
Module 2: The "Safe-Harbor" Workup Protocol
This protocol is designed for syntheses like the Van Leusen reaction (TosMIC + Acrylonitrile) or dehydration of oximes, where the crude mixture is often basic.
Core Rules
-
pH is King: Never allow the pH to drop below 7.0.
-
Temperature Control: Heat accelerates radical coupling. Keep it cool.
-
Inert Atmosphere: Minimize exposure to air during phase separation.
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Quench | Dilute reaction w/ sat. NaHCO₃ or brine. | Buffers the solution. Avoids localized heating or "hot spots" of acidity. |
| 2. Extraction | Use degassed EtOAc or DCM.[2] | Removes dissolved oxygen which acts as a radical initiator. |
| 3. Washing | Wash organic layer with 10% Na₂S₂O₃ (optional). | Sodium thiosulfate neutralizes trace peroxides or oxidants (like Iodine if used). |
| 4. Drying | Use Na₂SO₄ (Anhydrous Sodium Sulfate).[3] | Avoid MgSO₄ if possible; it is slightly Lewis acidic and can catalyze polymerization on the surface. |
| 5. Filtration | Filter through a pad of Celite . | Removes particulates that can act as nucleation sites for precipitation/polymerization. |
| 6. Concentration | Rotary evaporate at < 35°C . | Heat promotes the [4+2] dimerization or oxidative coupling. |
Module 3: Purification & Troubleshooting (FAQs)
Q1: My product turned from pale yellow to brown on the rotary evaporator. What happened? A: You likely concentrated it to dryness while heating in the presence of trace acid or air.
-
Fix: Add a stabilizer like BHT (Butylated hydroxytoluene) (0.1 mol%) to the collection flask before evaporation. This scavenges free radicals.
Q2: I lost 40% of my mass on the silica column. Is it stuck? A: Yes. Standard silica gel is slightly acidic (pH ~5-6). Pyrroles bind tightly to acidic sites and polymerize "on-column."
-
The Fix: Use Neutral Alumina (Brockmann Grade III) or pretreat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your compound. This neutralizes the acidic silanol groups.
Q3: Can I store the solid on the benchtop? A: No. Even with the CN group, it is photosensitive.
-
Storage Protocol: Store under Argon/Nitrogen at -20°C in an amber vial.
Q4: I obtained an oil, but the literature says it should be a solid. A: Impurities (solvent or oligomers) depress the melting point.
-
Troubleshooting: Attempt trituration with cold Hexanes or Pentane. If it remains an oil, dissolve in minimal CH₂Cl₂ and filter through a small plug of basic alumina to remove oligomers, then re-evaporate.
Module 4: Workup Decision Matrix
Use this flow to determine the correct purification path based on your crude mixture's appearance.
Figure 2: Decision tree for handling crude pyrrole-3-carbonitrile.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry.
-
Schumacher, C., et al. (2021).[4][5] "A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstitued pyrroles."[4][6] Journal of Organic Chemistry.
-
Chudoba, A., et al. (2016).[7] "Oxidation properties of β-substituted pyrroles." Structural Chemistry.
-
BenchChem Technical Notes. (2025). "Managing complex reaction mixtures in multi-component pyrrole synthesis."
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility & Handling Guide for 4-phenyl-1H-pyrrole-3-carbonitrile
Subject: Troubleshooting Solubility, Stability, and Formulation Issues Compound ID: 4-phenyl-1H-pyrrole-3-carbonitrile (Analogous CAS: 2932-97-0 for generic phenyl-pyrrole-carbonitriles; specific isomer handling applies) Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Specialists
Executive Summary & Technical Context
The Core Challenge: 4-phenyl-1H-pyrrole-3-carbonitrile is a hydrophobic, aromatic heterocycle. Its poor aqueous solubility is driven by two factors:
-
High Lipophilicity (LogP ~2.5–3.0): The phenyl ring and pyrrole core create a substantial non-polar surface area.
-
Crystal Lattice Energy: The planar structure facilitates strong
- stacking and intermolecular hydrogen bonding (between the pyrrole NH and the nitrile N), creating a stable, "brick-dust" like solid that resists solvation in water.
Operational Reality: Users typically encounter precipitation when diluting DMSO stock solutions into aqueous buffers (PBS, media). Standard pH adjustment is ineffective because the pyrrole NH (pKa ~17) is too weakly acidic to deprotonate under physiological conditions.
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."
Diagnosis: You are likely experiencing "Crash-out" due to rapid local supersaturation. When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the compound can disperse, leaving the hydrophobic molecules stranded in water, forcing them to aggregate.
Solution: The "Intermediate Dilution" Technique Do not add 100% DMSO stock directly to the final media.
-
Step 1: Prepare your 10 mM stock in anhydrous DMSO.
-
Step 2: Dilute this stock 1:10 into a "bridge solvent" like PEG-400 or Ethanol (if tolerated).
-
Step 3: Slowly add this intermediate solution to your vortexing media.
-
Why this works: The bridge solvent reduces the polarity gap, preventing the immediate formation of critical crystal nuclei.
Issue 2: "Can I use NaOH or HCl to improve solubility?"
Diagnosis: No. This is a common misconception.
-
Acidic pH: The pyrrole nitrogen lone pair is part of the aromatic sextet. It is not basic; protonation destroys aromaticity and requires extremely strong acids (pKa of conjugate acid ~ -3.8), which will degrade your sample.
-
Basic pH: The pyrrole NH is a weak acid (pKa ~16-17). You would need a pH > 14 to deprotonate it, which is incompatible with biological assays and will likely hydrolyze the nitrile group to a carboxylic acid.
Issue 3: "What is the maximum concentration I can achieve in PBS?"
Technical Insight: Without solubility enhancers, the thermodynamic solubility in PBS (pH 7.4) is likely < 5 µM (< 1 µg/mL) .
-
Action: If your assay requires > 10 µM, you must use a carrier system.
-
Recommendation: Use 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) . A 20% (w/v) solution of HP- -CD in water can often solubilize this compound up to 100–500 µM by encapsulating the hydrophobic phenyl-pyrrole moiety.
Issue 4: "The compound is sticking to my plastic tips and plates."
Diagnosis: Non-specific binding (NSB). The hydrophobic phenyl ring adsorbs to polypropylene and polystyrene surfaces. Solution:
-
Labware: Switch to Low-Binding tubes and tips.
-
Additives: Include 0.01% Tween-80 or 0.1% BSA in your buffer before adding the compound. This "blocks" the plastic surfaces.
Physicochemical Data & Solvent Compatibility
| Property | Value / Status | Notes |
| Molecular Weight | ~168.19 g/mol | |
| LogP (Predicted) | 2.3 – 2.8 | Highly Lipophilic |
| pKa (Acidic) | ~16.5 (Pyrrole NH) | Not ionizable at pH 1-14 |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (CN) |
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2] | Usage |
| Water / PBS | 🔴 Insoluble | < 5 µM | Biological Assays (Final) |
| DMSO | 🟢 Excellent | > 50 mM | Primary Stock Solution |
| DMF | 🟢 Excellent | > 50 mM | Synthesis / Stock |
| Ethanol | 🟡 Moderate | ~ 10 mM | Co-solvent |
| PEG-400 | 🟡 Good | ~ 20 mM | Formulation / Bridge Solvent |
| Acetonitrile | 🟢 Good | > 20 mM | HPLC Mobile Phase |
Experimental Protocols
Protocol A: Preparation of Stable 10 mM Stock
Use this for long-term storage.
-
Weigh roughly 1.7 mg of 4-phenyl-1H-pyrrole-3-carbonitrile.
-
Calculate the exact volume of Anhydrous DMSO required to reach 10.0 mM.
-
Formula:
-
-
Add DMSO and vortex vigorously for 30 seconds.
-
Visual Check: Ensure no solid particles remain. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Kinetic Solubility Screen (Shake-Flask)
Use this to determine the actual limit in your specific buffer.
-
Prepare a 10 mM DMSO stock.
-
Spike 2 µL of stock into 198 µL of your assay buffer (e.g., PBS) in a 96-well plate (Final = 100 µM, 1% DMSO).
-
Shake at 500 rpm for 2 hours at RT.
-
Centrifuge at 3000 x g for 10 minutes to pellet precipitate.
-
Sample the supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in 50:50 Acetonitrile:Water.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: A logic flow for selecting the appropriate solvent system based on the intended experimental application.
Figure 2: The "Intermediate Dilution" Method
Caption: Step-by-step workflow to minimize precipitation shock when transferring hydrophobic compounds into aqueous media.
References
-
PubChem. 1H-pyrrole-3-carbonitrile | C5H4N2. National Library of Medicine. Available at: [Link]
-
Van Leusen, A. M., et al. (1972). A new and simple synthesis of the pyrrole ring system from TosMIC and alpha,beta-unsaturated compounds. Tetrahedron Letters. (Foundational synthesis method for 3,4-disubstituted pyrroles).[2][3]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds. Available at: [Link]
-
Organic Syntheses. Pyrrole Synthesis Procedures. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 4-phenyl-1H-pyrrole-3-carbonitrile from Ethanol/Water
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of 4-phenyl-1H-pyrrole-3-carbonitrile using an ethanol/water solvent system. This document aims to bridge theoretical knowledge with practical, field-proven insights to ensure successful purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, offering explanations for their causes and step-by-step solutions.
Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common issue in recrystallization.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid rather than a solid.[2][3] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly, leading to a high degree of supersaturation.[4][5] The resulting oil may solidify into an amorphous solid or trap impurities, compromising the purity of the final product.[2][4]
Causality: The primary driver of oiling out is that the solute's solubility limit is exceeded at a temperature above its melting point.[5] With the ethanol/water system, rapid addition of water (the anti-solvent) can drastically and non-homogeneously decrease the solubility of 4-phenyl-1H-pyrrole-3-carbonitrile, leading to its separation as a molten oil.
Step-by-Step Solution:
-
Re-dissolution: Gently reheat the mixture until the oil completely redissolves into a homogeneous solution.[4]
-
Solvent Adjustment: Add a small amount of hot ethanol (the "good" solvent) to the solution.[4] This increases the overall solvency of the mixture and reduces the supersaturation level.
-
Slow Cooling: Allow the flask to cool slowly. Insulating the flask with a cloth or placing it in a warm bath that is allowed to cool to room temperature can promote gradual crystal formation. Slow cooling is crucial for the formation of pure crystals.[6]
-
Seeding: If crystals do not form after slow cooling, introduce a "seed crystal" (a small, pure crystal of the compound) to the solution to initiate nucleation.[3][6]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can also create nucleation sites and induce crystallization.[6]
Question: I have a very low yield of crystals, or no crystals have formed at all. How can I improve my recovery?
Answer:
A low or zero yield of crystals typically indicates one of several experimental pitfalls: using an excessive amount of solvent, incomplete precipitation, or premature filtration.[7]
Causality: The principle of recrystallization relies on the difference in solubility of the compound in the solvent at high and low temperatures.[8] If too much solvent is used, the solution may not become saturated upon cooling, and thus the compound will remain dissolved.[7]
Step-by-Step Solution:
-
Concentrate the Solution: If no crystals form upon cooling, it's likely that too much ethanol was used. Gently heat the solution to boil off some of the solvent. Be mindful that this will also change the ethanol-to-water ratio.[4] It's often best to reduce the volume and then carefully add back a small amount of hot ethanol to ensure dissolution, followed by the dropwise addition of hot water to the cloud point.
-
Induce Crystallization: If the solution appears saturated but no crystals have formed, this may be due to supersaturation.[7] Try the following techniques:
-
Check Filtration Timing: Ensure that you are not filtering the crystals while the solution is still warm, as a significant amount of your product may still be in solution. The filtration should be performed after the solution has been thoroughly cooled.
Question: My final crystals are discolored. What is the cause, and how can I fix this?
Answer:
Discoloration in the final product indicates the presence of impurities that have been incorporated into the crystal lattice.[9]
Causality: Colored impurities may be present in the initial crude product. During recrystallization, if the cooling is too rapid, these impurities can become trapped within the growing crystals.
Step-by-Step Solution:
-
Activated Charcoal Treatment: Dissolve the impure compound in the minimum amount of hot ethanol. Before adding the water, add a small amount of activated charcoal to the hot solution.[10] The charcoal will adsorb the colored impurities.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the charcoal and any other insoluble impurities.[8]
-
Proceed with Recrystallization: To the hot, clear filtrate, add hot water dropwise until the cloud point is reached. Then, allow the solution to cool slowly as described previously.
Frequently Asked Questions (FAQs)
Q1: Why is a mixed solvent system like ethanol/water used for recrystallization?
A mixed solvent system is employed when a single solvent that meets all the criteria for a good recrystallization solvent cannot be found.[11] In the case of ethanol and water, ethanol is a "good" solvent in which 4-phenyl-1H-pyrrole-3-carbonitrile is likely soluble at high temperatures, while water is an "anti-solvent" or "bad" solvent in which the compound is likely insoluble.[12] By creating a mixture, you can fine-tune the solvent properties to achieve a state where the compound is soluble when hot but insoluble when cold, which is the ideal condition for recrystallization.[9]
Q2: How do I determine the optimal ethanol-to-water ratio?
The optimal ratio is typically found experimentally. The goal is to create a solution that is saturated with the solute at a low temperature.[12] A general procedure is as follows:
-
Dissolve the crude 4-phenyl-1H-pyrrole-3-carbonitrile in a minimal amount of hot ethanol.[6]
-
While keeping the solution hot, add hot water dropwise until you observe a persistent cloudiness (the "cloud point"). This indicates that the solution is saturated.[6]
-
Add a few more drops of hot ethanol until the cloudiness just disappears.[12]
-
At this point, you have an optimal solvent ratio for your specific compound and can proceed to the slow cooling step.
Q3: Should I be concerned about the different boiling points of ethanol and water?
Yes, this is a valid concern. Ethanol (boiling point ~78°C) is more volatile than water (boiling point 100°C). If you boil the mixture for an extended period, the ethanol will evaporate more quickly, changing the solvent ratio and potentially causing your compound to precipitate out of the hot solution prematurely.[12] It is best to heat the solution gently and avoid vigorous boiling for long durations.
Q4: What is a reasonable expectation for percentage recovery?
It is important to understand that some loss of product is inevitable during recrystallization.[7] A portion of the compound will always remain dissolved in the mother liquor even after cooling. A good recovery is typically in the range of 70-90%, but this can vary depending on the purity of the starting material and the care with which the procedure is carried out.
Data Summary
| Parameter | Guideline | Rationale |
| Solvent Choice | Ethanol ("good" solvent) / Water ("anti-solvent") | Allows for fine-tuning of solubility properties. |
| Initial Dissolution | Minimum volume of hot ethanol | Prevents using excess solvent, which would lead to low yield.[7] |
| Anti-solvent Addition | Hot water, dropwise to the cloud point | Ensures the solution becomes saturated upon cooling.[6] |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, pure crystals.[6] |
| Inducing Crystallization | Seeding, scratching | Overcomes supersaturation.[3][6] |
| Washing Crystals | Minimal amount of ice-cold solvent mixture | Removes impurities from the crystal surface without significant product loss.[7] |
Experimental Protocol: Recrystallization of 4-phenyl-1H-pyrrole-3-carbonitrile
-
Dissolution: Place the crude 4-phenyl-1H-pyrrole-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) until the solid dissolves completely.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Saturation: To the hot, clear solution, add hot water dropwise with swirling until a faint, persistent cloudiness appears.
-
Re-solubilization: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold ethanol/water solvent mixture.
-
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Visual Workflows
Caption: Standard workflow for recrystallization using a two-solvent system.
Caption: Decision-making process for troubleshooting "oiling out".
References
- An In-Line Study of Oiling Out and Crystalliz
- Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
- Oiling Out in Crystalliz
- Recrystalliz
- Recrystalliz
- Troubleshooting Recrystalliz
- The Problem of Oiling Out in Chemical Process Development. KiloMentor.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Protheragen.
- Experiment 2: Recrystalliz
- Recrystalliz
- Recrystallization. University of Wisconsin-Green Bay.
- Recrystalliz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Recrystallization [sites.pitt.edu]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. athabascau.ca [athabascau.ca]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
troubleshooting low cyclization efficiency in pyrrole synthesis
Welcome to the Heterocycle Synthesis Support Hub.
Ticket Subject: Troubleshooting Low Cyclization Efficiency in Pyrrole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Low cyclization efficiency in pyrrole synthesis is rarely a "bad luck" scenario; it is almost always a kinetic trap or a competing thermodynamic sink. Whether you are employing the classical Paal-Knorr , the multicomponent Hantzsch , or the protected Clauson-Kaas method, the failure mode usually lies in the delicate balance between nucleophilicity and electrophilicity.
This guide moves beyond generic advice. We will diagnose the specific "stall points" in your reaction coordinate and provide self-validating protocols to force ring closure.
Module 1: The Paal-Knorr Protocol (1,4-Diketone Condensation)
The Scenario: You observe the disappearance of the starting amine but fail to isolate the pyrrole. Instead, you recover a mono-condensed intermediate (enamine) or complex oligomers.
The Root Cause: The "Stalled Intermediate." The Paal-Knorr mechanism involves two distinct water elimination steps.[1] The first (hemiaminal formation) is generally fast. The second (ring closure) is the rate-determining step (RDS). If your system lacks sufficient driving force (heat/acid) or faces steric gearing issues, the reaction stalls at the enamine stage.
Troubleshooting Workflow
Figure 1: Decision tree for diagnosing Paal-Knorr failure modes.
The Fix: Iodine-Catalyzed Microwave Protocol
Traditional acetic acid catalysis is often insufficient for sterically hindered or electron-deficient amines. We recommend an Iodine (
Protocol:
-
Stoichiometry: Mix 1,4-diketone (1.0 equiv) and Amine (1.1 equiv).
-
Catalyst: Add Molecular Iodine (
) (5 mol%). -
Solvent: Use Ethanol (Green/Polar) or run Solvent-Free (High concentration kinetics).
-
Activation:
-
Standard: Stir at RT for 2-4 hours.
-
Stubborn Substrates: Microwave irradiation at 80°C for 10-20 mins.
-
-
Quench: Add 5% aqueous
(sodium thiosulfate) to remove iodine (color changes from dark to clear). Extract with EtOAc.
Why this works: Iodine activates the carbonyl oxygen (increasing electrophilicity) and complexes with water, effectively removing it from the equilibrium (Le Chatelier’s principle) [1].
Module 2: The Clauson-Kaas Synthesis (Protected Equivalent)
The Scenario: You are using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) to avoid handling unstable 1,4-diketones. The reaction turns into a black tar (polymerization) or yields are <30%.
The Root Cause: Acid-Catalyzed Polymerization. 2,5-DMTHF requires acid hydrolysis to reveal the dialdehyde. However, pyrroles are notoriously acid-sensitive (polymerizing via the C2/C5 positions). If the pH is too low (<3), the product polymerizes faster than it forms.
Comparative Catalyst Data
| Catalyst System | Acidity (pH approx) | Risk of Polymerization | Recommended For |
| Glacial Acetic Acid | 2-3 | High | Electron-deficient amines only |
| p-TsOH / Toluene | <1 | Very High | Robust substrates, Dean-Stark required |
| NaOAc / HOAc Buffer | 4-5 | Low | General Purpose (Best Balance) |
| Water (Hydrothermal) | 7 (Neutral) | Zero | Requires high temp (150°C+) / Microwave |
The Fix: Buffered Aqueous System
Avoid neat acetic acid. Use a buffered system to maintain pH ~4.5, which is acidic enough to deprotect the furan but mild enough to preserve the pyrrole.
Protocol:
-
Dissolve 2,5-DMTHF (1.0 equiv) and Amine (1.0 equiv) in a mixture of Water:Acetic Acid (3:1) .
-
Add Sodium Acetate (1.5 equiv) to buffer the solution.
-
Heat to 70-80°C for 2 hours.
-
Self-Validation: The mixture should remain amber/red. If it turns opaque black, the pH is too low—add more acetate next time.
Module 3: The Hantzsch Pyrrole Synthesis
The Scenario: You are building a pyrrole from scratch (amine +
The Root Cause: Competing Pathways.
The Hantzsch synthesis relies on the formation of an enamine intermediate which then attacks the haloketone. If the enamine forms slowly, the
Mechanism & Failure Points
Figure 2: Competing pathways in Hantzsch Synthesis. The dashed red line represents the Feist-Benary side reaction.
The Fix: Stepwise "Telescoped" Protocol
Do not mix all three components at once. Force the enamine formation first.
Protocol:
-
Step 1 (Enamine Formation): Stir Amine (1.0 equiv) and
-keto ester (1.0 equiv) in Ethanol with 1 mol% acetic acid. Wait until TLC shows consumption of the keto ester. -
Step 2 (Cyclization): Only then add the
-haloketone (1.0 equiv). -
Step 3 (Base): Add a mild base (e.g.,
) to neutralize the HBr generated during cyclization. This prevents acid-catalyzed decomposition.
Frequently Asked Questions (FAQs)
Q: My pyrrole is sensitive to air (oxidation). How do I purify it? A: Electron-rich pyrroles oxidize rapidly to form "pyrrole blacks."
-
Fix: Add 1% Triethylamine to your silica gel column solvent. This neutralizes the acidity of the silica, which often catalyzes oxidative polymerization during chromatography. Store the product under Argon at -20°C.
Q: Can I use ammonium chloride instead of ammonia for N-unsubstituted pyrroles? A: Yes, but it is slow.
-
Fix: Use Ammonium Acetate (
) in acetic acid. The acetate acts as a buffer and a proton shuttle, significantly accelerating the condensation compared to the chloride salt [2].
Q: I need to scale up to 50g. Which method is safest? A: Avoid the Clauson-Kaas method on large scale due to the high cost of 2,5-DMTHF and exotherms. The Paal-Knorr (using I2 catalyst) is the most atom-economical and scalable, provided you have a reliable source of the 1,4-diketone.
References
-
Banik, B. K., et al. (2010).[2] "An Expeditious Synthesis of N-Substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions." Molecules, 15(4), 2520–2525.[2]
-
Minetto, G., et al. (2005).[3][4] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277–5288.
-
Azizi, N., et al. (2009).[4][5] "Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water." Synlett, 2009(14), 2245-2248.
-
Amarnath, V., et al. (1991).[4][6] "Mechanism of the Paal-Knorr pyrrole synthesis." The Journal of Organic Chemistry, 56(24), 6924–6931.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Temperature for Hantzsch-Type Pyrrole Synthesis
Welcome to the Application Scientist Support Portal. The Hantzsch pyrrole synthesis is a highly versatile multicomponent reaction (MCR) used to assemble functionalized pyrroles from a β-dicarbonyl compound, an α-haloketone, and a primary amine 1. Despite its utility in drug discovery and materials science, researchers frequently encounter yield-limiting bottlenecks, including incomplete conversion, furan byproduct formation, and acid-catalyzed polymerization .
This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature optimization and acid-base dynamics to ensure high-fidelity synthesis.
Mechanistic Causality & Temperature Dynamics
To troubleshoot effectively, one must understand the causality of the reaction steps. The synthesis proceeds via three distinct phases:
-
Enamine Formation: The primary amine condenses with the β-dicarbonyl.
-
C-Alkylation: The enamine acts as a nucleophile, attacking the α-haloketone.
-
Cyclocondensation: Intramolecular dehydration yields the pyrrole, releasing one equivalent of strong acid (e.g., HBr or HCl) 2.
Temperature governs the delicate balance between these steps. Insufficient heat stalls enamine formation. Conversely, excessive heat in prolonged batch conditions accelerates the degradation of the electron-rich pyrrole product by the released strong acid, leading to polymerization .
Fig 1: Hantzsch pyrrole mechanism highlighting temperature-dependent pathways and side reactions.
Quantitative Data: Temperature & Condition Matrix
Optimizing temperature requires matching the thermal input with the correct reaction timeframe and acid-scavenging strategy. The table below summarizes the expected outcomes across different thermal regimes.
| Parameter | Standard Batch | High-Temp Batch | Continuous Flow |
| Temperature | 60–85 °C | >100 °C | 200 °C |
| Reaction Time | 2–4 Hours | 1–2 Hours | 8 Minutes |
| Acid Neutralization | Excess amine (5-10 eq) | Often insufficient | DIPEA (1.0 eq) |
| Primary Byproducts | Unreacted intermediates | Polymerized tar, Furans | Minimal |
| Typical Yield | 30–60% | <30% | >80% |
Troubleshooting FAQs
Q1: My reaction yields are stuck at 30-40%, and the crude mixture is a dark, tarry mess. How do I fix this? A: The dark tar is polymerized pyrrole. The Hantzsch synthesis generates one equivalent of strong acid (like HBr) during cyclization. Under prolonged heating (2-4 hours) in batch conditions, this acid catalyzes the polymerization of your product 2. Solution: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid as it forms, or transition to a continuous flow setup to minimize the residence time at high temperatures.
Q2: NMR analysis shows a significant amount of a furan byproduct instead of my target pyrrole. What happened? A: You are observing the competing Feist-Bénary furan synthesis . This occurs when the β-dicarbonyl reacts directly with the α-haloketone before the enamine has a chance to form. Solution: Pre-form the enamine by stirring the β-dicarbonyl and the primary amine at room temperature for 30 minutes before adding the α-haloketone and increasing the temperature.
Q3: Can I use higher temperatures (>100 °C) to force sterically hindered substrates to react without destroying the product? A: Yes, but not in a traditional batch flask. By utilizing a microreactor (Continuous Flow), you can safely heat the reaction to 200 °C. The ultra-short residence time (e.g., 8 minutes) forces the hindered substrates to couple rapidly while preventing the thermal degradation that plagues batch reactions 2.
Self-Validating Experimental Protocols
Protocol A: Standard Batch Synthesis (Moderate Temperature)
Best for standard, unhindered substrates where specialized flow equipment is unavailable.1
-
Enamine Pre-formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (1.0 eq) in ethanol (0.5 M). Add the primary amine (1.2 eq) dropwise. Stir at room temperature for 30 minutes to ensure complete enamine formation and prevent furan byproducts.
-
Cyclization: Add the α-haloketone (1.0 eq) to the mixture. Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 2-4 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting α-haloketone. The disappearance of the haloketone spot (typically UV active) and the appearance of a new, lower Rf spot (often staining intensely with vanillin or KMnO₄) confirms cyclization.
-
Work-up: Cool to room temperature. Remove ethanol under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize residual acid, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: High-Temperature Continuous Flow Synthesis (200 °C)
Best for sterically hindered substrates, library generation, and maximizing yield while eliminating tar formation.2
Fig 2: Continuous flow setup enabling 200 °C synthesis without thermal degradation.
-
Stream Preparation:
-
Syringe A: Prepare a 0.5 M solution of β-ketoester (2.2 eq), primary amine (1.0 eq), and DIPEA (1.0 eq) in anhydrous DMF.
-
Syringe B: Prepare a 0.5 M solution of α-haloketone (1.0 eq) in anhydrous DMF.
-
-
Reactor Initialization: Preheat the microreactor chip to 200 °C and set the back-pressure regulator to 5.0 bar to prevent solvent boiling.
-
Execution: Pump both streams through a T-mixer into the microreactor, calibrating the flow rates to achieve exactly an 8-minute residence time.
-
Self-Validation Checkpoint: Divert a 10 µL aliquot of the reactor output into an LC-MS vial. Complete conversion is validated by the absence of the α-haloketone mass peak and the dominant presence of the [M+H]⁺ peak of the target pyrrole at the 8-minute mark.
-
Collection: Collect the output stream in a flask at room temperature. The rapid thermal quench prevents any subsequent degradation.
References
-
Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. BenchChem. 1
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis 2019, 51, 816–828. Thieme Connect.
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. J Org Chem. 2010. National Institutes of Health (PMC). 2
Sources
Technical Support Center: Overcoming Silica Gel Streaking for Cyanopyrroles
Welcome to the Technical Support Center. Cyanopyrroles are highly valuable structural motifs in drug development and materials science. However, their unique electronic and structural properties make them notoriously difficult to purify using standard normal-phase chromatography. This guide provides an authoritative, causality-driven approach to troubleshooting and optimizing your purification workflows.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why does my cyanopyrrole streak so severely on standard normal-phase silica gel? A1: The streaking is a direct result of the molecule's dual hydrogen-bonding capacity. The pyrrole ring contains an N-H group that acts as a strong hydrogen-bond donor, while the cyano (-C≡N) group acts as a potent hydrogen-bond acceptor and dipole. Standard Type-A silica gel is characterized by a high density of acidic silanol groups (Si-OH) with a pKa of ~4.5–5.5[1]. These silanols engage in a strong, reversible hydrogen-bonding network with the cyanopyrrole[2]. This continuous "catch-and-release" interaction results in slow desorption kinetics, manifesting as macroscopic streaking or tailing on the column[3].
Q2: How can I modify my mobile phase to disrupt these interactions? A2: The most effective intervention is the addition of a basic modifier, such as Triethylamine (TEA), at 0.5% to 2% (v/v)[3]. TEA acts as a sacrificial competitor; it possesses a high affinity for the acidic silanols and effectively "caps" or deactivates them[4]. By neutralizing the stationary phase, the cyanopyrrole is forced to partition based on its inherent polarity rather than getting trapped in silanol hydrogen bonds. Alternatively, adding a highly polar protic solvent like methanol (1–5%) can disrupt the hydrogen bonding network, though this requires careful optimization to avoid co-eluting impurities[5].
Q3: My cyanopyrrole seems to be degrading on the column, resulting in low recovery. What is causing this? A3: Pyrroles are inherently electron-rich heterocycles. While the electron-withdrawing cyano group provides some stabilization against electrophilic attack, the molecule can still be highly sensitive to acidic environments[6]. The acidic surface of standard silica gel can catalyze polymerization or decomposition during the extended residence time of column chromatography[2]. If you observe poor mass recovery or color changes (e.g., darkening) on the column, you must switch to a less acidic stationary phase, such as Neutral Alumina, or heavily deactivate your silica gel prior to loading[7].
Q4: If normal-phase modifications fail, what is the next best step? A4: Transition to Reversed-Phase (C18) chromatography. By replacing the active silanol surface with passive hydrocarbon chains, hydrogen-bonding interactions with the stationary phase are entirely eliminated[2]. Separation will then rely purely on hydrophobic partitioning, yielding sharp, symmetrical peaks.
Part 2: Quantitative Data & Intervention Comparison
The following table summarizes the expected quantitative improvements when applying different chromatographic interventions to cyanopyrrole purification.
| Chromatographic Intervention | Mechanism of Action | Typical | Peak Symmetry Factor ( | Expected Recovery Rate |
| Standard Silica (Control) | Unmitigated silanol H-bonding | Baseline to 0.2 (Streaking) | > 2.5 (Severe Tailing) | 40% - 60% |
| Silica + 1% TEA Modifier | Silanol capping / deactivation | +0.15 to +0.25 (Sharper) | 1.1 - 1.3 (Excellent) | 85% - 95% |
| Silica + 5% MeOH | H-bond disruption | +0.30 (Faster elution) | 1.4 - 1.6 (Moderate) | 75% - 85% |
| Neutral Alumina | Elimination of acidic sites | +0.10 (Requires less polar eluent) | 1.2 - 1.4 (Good) | 90% - 98% |
| Reversed-Phase (C18) | Hydrophobic partitioning | N/A (Reversed elution order) | 1.0 - 1.1 (Ideal) | > 95% |
Part 3: Experimental Workflows & Methodologies
Protocol 1: Preparation and Execution of a TEA-Deactivated Silica Column
Causality: Pre-treating the silica with TEA ensures that all active acidic sites are neutralized before the cyanopyrrole is introduced, preventing irreversible binding and acid-catalyzed degradation.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly[3].
-
Slurry Preparation: In an Erlenmeyer flask, combine standard flash silica gel with the TEA-modified solvent. Stir gently to create a uniform slurry. Crucial Step: Allow the slurry to sit for 5–10 minutes to ensure the TEA fully permeates the pores and caps the silanol groups[8].
-
Column Packing: Pour the slurry into the column in a single, continuous motion to prevent channeling. Apply gentle positive air pressure to pack the bed tightly[1].
-
Equilibration: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-modified solvent[3].
-
Self-Validation Check: Run a 2D-TLC of your crude mixture using the TEA-modified solvent. If the cyanopyrrole spot remains tight and does not streak in the second dimension, the system is validated for loading[6].
-
Loading & Elution: Dissolve the sample in a minimum volume of eluent, apply evenly to the column head, and elute.
Protocol 2: Dry Loading Technique for Highly Polar Cyanopyrroles
Causality: Wet-loading polar heterocycles often requires highly polar solvents (like DCM or MeOH) to achieve dissolution. This creates a localized polarity gradient at the column head, causing the compound to streak immediately. Dry loading eliminates this solvent effect, ensuring a narrow initial band.
-
Sample Dissolution: Dissolve the crude cyanopyrrole mixture in a highly volatile, polar solvent (e.g., Acetone or THF) in a round-bottom flask.
-
Adsorbent Addition: Add a mass of deactivated silica gel or Celite equal to 2–3 times the mass of your crude mixture.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) until a completely dry powder is obtained.
-
Self-Validation Check: Shake the flask. The powder must be completely free-flowing. Any clumping indicates residual solvent, which will cause immediate band broadening upon elution.
-
Application: Carefully pour the dry powder onto the flat head of a pre-packed, solvent-equilibrated column. Top with a 1 cm layer of clean sand to protect the bed from physical disturbance during solvent addition.
Part 4: Decision Matrix Visualization
Workflow for troubleshooting cyanopyrrole streaking on silica gel.
References
1.[3] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 2.[2] Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Benchchem. 3.[5] Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. PMC / NIH. 4.[7] Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem. 5.[6] Troubleshooting Flash Chromatography. University of Rochester. 6.[4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 7.[1] Troubleshooting LC Column Problems—Will It Ever End? LCGC International. 8.[8] Rookie Mistakes: Column Chromatography. University of Rochester.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rookie Mistakes [chem.rochester.edu]
stability of 4-phenyl-1H-pyrrole-3-carbonitrile under acidic conditions
The following technical support guide addresses the stability, handling, and troubleshooting of 4-phenyl-1H-pyrrole-3-carbonitrile under acidic conditions.
Executive Summary
4-phenyl-1H-pyrrole-3-carbonitrile exhibits a dual-stability profile under acidic conditions. While the electron-withdrawing nitrile group (-CN) at position 3 stabilizes the pyrrole ring against the rapid oxidative polymerization typically seen in unsubstituted pyrroles ("pyrrole red"), the molecule remains susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: Conversion of the nitrile to the amide and subsequently the carboxylic acid (typically requiring heat + strong acid).[1]
-
Electrophilic Oligomerization: Occurs in concentrated acids or upon prolonged exposure, leading to insoluble tars.
Status: Stable in mild acidic buffers (HPLC mobile phases). Unstable in strong mineral acids (HCl, H₂SO₄) particularly at elevated temperatures.
Module 1: Chemical Stability Profile
Acid Sensitivity Matrix
Use this table to determine if your experimental conditions pose a risk.
| Acid Condition | Stability | Risk Level | Observation / Outcome |
| HPLC Mobile Phase (0.1% TFA/Formic Acid) | Stable | Low | No degradation observed over 24-48h. Suitable for LC-MS. |
| Dilute Mineral Acid (1M HCl, RT, < 2h) | Metastable | Medium | Slow protonation may trigger dimerization. Solution may yellow. |
| Strong Acid + Heat (6M HCl/H₂SO₄, Reflux) | Unstable | High | Hydrolysis: Nitrile converts to Amide (+18 Da) or Acid (+19 Da). |
| Concentrated Acid (Conc.[1] H₂SO₄/TFA, neat) | Unstable | Critical | Polymerization: Rapid darkening (red/black tar). Complete loss of material. |
Degradation Pathways (Mechanism)
Understanding how the molecule breaks down is critical for troubleshooting.
-
Pathway A (Hydrolysis): The nitrile carbon is electrophilic.[1] In aqueous acid, water attacks this carbon, forming the primary amide (4-phenyl-1H-pyrrole-3-carboxamide). Further hydrolysis yields the carboxylic acid.[1]
-
Pathway B (Oligomerization): The pyrrole ring is protonated (usually at C2 or C5). This breaks aromaticity, generating a reactive electrophilic cation that is attacked by a neutral pyrrole molecule, leading to chains (polymers).[2]
Figure 1: Competing degradation pathways in acidic media. Hydrolysis dominates in aqueous dilute acid with heat; polymerization dominates in concentrated non-aqueous acid.
Module 2: Troubleshooting Guide
Scenario A: "I see a new peak in my HPLC/LC-MS chromatogram."
Diagnosis: If you exposed the sample to acidic workup or acidic solvents for >24 hours, you likely hydrolyzed the nitrile.
-
Check Mass Spectrum:
-
Parent Mass (M): 244.1 (approx)
-
New Peak (M+18): Corresponds to the Amide (Hydration).
-
New Peak (M+19/M+1): Corresponds to the Carboxylic Acid (Hydrolysis).
-
Solution:
-
Immediate Action: Neutralize the sample to pH 7 using saturated NaHCO₃.
-
Prevention: Limit exposure to acidic mobile phases to <24 hours. Store samples in acetonitrile/water without acid if possible, or freeze them.
Scenario B: "The reaction mixture turned dark red/black and gummy."
Diagnosis: This is the classic "Pyrrole Red" formation. You have triggered acid-catalyzed polymerization. Even with the stabilizing nitrile group, the pyrrole ring is electron-rich enough to polymerize if the acid concentration is too high (e.g., neat TFA deprotection or concentrated HCl).
Solution:
-
Recovery: Often impossible. The polymer is insoluble and intractable.
-
Prevention:
-
Use weaker acids (e.g., acetic acid) if catalysis is needed.
-
Dilution: High dilution favors intramolecular reactions over intermolecular polymerization.
-
Scavengers: Add a cation scavenger (like triethylsilane) if performing a deprotection (e.g., Boc removal) to quench the reactive intermediate.
-
Scenario C: "My compound precipitated during acidic workup."
Diagnosis: The nitrile is neutral, but the pyrrole NH is weakly acidic (pKa ~17) and the ring can be protonated at very low pH. However, precipitation is usually due to low solubility of the neutral organic molecule in aqueous acid.
Solution:
-
Verification: Check if the precipitate redissolves in organic solvent (EtOAc, DCM). If yes, it is likely your product.
-
Protocol Adjustment: Do not rely on acid-base extraction to solubilize this molecule in the aqueous phase (unlike pyridines, pyrroles do not form stable, soluble salts easily without degradation). Keep it in the organic layer.
Module 3: Recommended Protocols
Quenching Acidic Reactions
Do not simply dump base into the reaction. Exothermic neutralization can generate local hot spots that accelerate nitrile hydrolysis.
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Dilute with an inert organic solvent (EtOAc or DCM).
-
Neutralize: Slowly add saturated NaHCO₃ or 1M NaOH with vigorous stirring. Monitor internal temperature to keep <10°C.
-
Verify: Ensure the aqueous layer pH is 7-8 before separating phases.
Safe HPLC/LC-MS Conditions
-
Column: C18 Reverse Phase.
-
Mobile Phase A: Water + 0.1% Formic Acid (Preferred over TFA for sensitive pyrroles).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run Time: Keep gradients < 20 mins.
-
Autosampler: Keep at 4°C.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use HCl in methanol to convert the nitrile to an ester (Pinner reaction)? A: Yes, but it is risky. The Pinner reaction requires anhydrous HCl. If any water is present, you will get the amide. Furthermore, the pyrrole ring may polymerize.[2] Recommendation: Use mild basic hydrolysis conditions (e.g., NaOH/H₂O₂) if you need the amide, or enzymatic methods if you need the acid, to preserve the ring.
Q: Is the phenyl group at position 4 stabilizing? A: Yes. The phenyl group provides steric bulk and extends conjugation. This makes the 4-phenyl-3-cyano system significantly more stable than a simple pyrrole. However, it does not render it immune to strong acids [1].
Q: I need to remove a Boc group from the pyrrole nitrogen. Can I use TFA? A: Yes, but proceed with caution.
-
Use DCM:TFA (4:1) rather than neat TFA.
-
Add Triethylsilane (TES) (2-5 equiv) as a cation scavenger to prevent the "pyrrole red" polymerization during deprotection [2].
-
Quench immediately upon completion.
References
-
Synthesis and Stability of Pyrrole-3-carbonitriles
- Source: Organic Letters (2010), "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters".
- Context: Describes the hydrolysis of pyrrole esters and stability of the core under acidic flow conditions.
-
URL:[Link]
- Prevention of Pyrrole Polymerization: Source: BenchChem Technical Guides, "Preventing polymerization of pyrrole compounds under acidic conditions". Context: detailed protocols for using scavengers during acidic deprotection of pyrroles.
-
General Reactivity of Electron-Deficient Pyrroles
- Source: Journal of the Chemical Society, Perkin Transactions 1, "Reduction of Electron-Deficient Pyrroles".
- Context: Discusses the stability of pyrroles with EWGs (like CN) compared to electron-rich variants.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-phenyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is of paramount importance. Among these, substituted pyrroles represent a cornerstone of many bioactive molecules and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-phenyl-1H-pyrrole-3-carbonitrile, a compound of significant interest. By comparing its predicted spectral features with those of foundational analogues—pyrrole, 4-phenyl-1H-pyrrole, and 3-cyano-1H-pyrrole—we offer a comprehensive framework for spectral interpretation, grounded in the principles of substituent effects on aromatic systems.
The Foundational Spectrum: 1H-Pyrrole
To understand the spectrum of a substituted pyrrole, one must first be intimately familiar with the parent heterocycle. The ¹H NMR spectrum of 1H-pyrrole is characterized by its symmetry and the distinct chemical shifts of its α- and β-protons.
The α-protons (H2/H5), being adjacent to the electron-withdrawing nitrogen atom, are deshielded and resonate further downfield compared to the β-protons (H3/H4). The N-H proton signal is typically broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and its chemical shift is highly sensitive to solvent and concentration.[1]
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for 1H-Pyrrole
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| N-H | ~8.0 (broad) | br s | - |
| H2, H5 | ~6.7 | t | J(H2,H3) = J(H4,H5) ≈ 2.7 Hz |
| H3, H4 | ~6.2 | t | J(H3,H4) ≈ 3.6 Hz |
Note: The triplet multiplicity arises from coupling to two neighboring protons.
Building Complexity: Substituent Effects on the Pyrrole Ring
The introduction of substituents onto the pyrrole ring disrupts its symmetry and significantly alters the chemical environment of the remaining protons. This is a direct consequence of the electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring.
The Influence of a Phenyl Group at C4
The Impact of a Cyano Group at C3
The nitrile (-CN) group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. When placed at the 3-position, it will significantly deshield the adjacent protons at the 2 and 4-positions. This deshielding effect is a key diagnostic feature in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of 4-phenyl-1H-pyrrole-3-carbonitrile
By combining the foundational knowledge of the pyrrole spectrum with the anticipated effects of the phenyl and cyano substituents, we can construct a predicted ¹H NMR spectrum for 4-phenyl-1H-pyrrole-3-carbonitrile.
Table 2: Predicted ¹H NMR Data for 4-phenyl-1H-pyrrole-3-carbonitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| N-H | > 8.5 (broad) | br s | - | The presence of two electron-withdrawing groups will significantly deshield the N-H proton. |
| H2 | 7.5 - 7.8 | d | ~2.5 - 3.0 | Deshielded by the adjacent electron-withdrawing cyano group. Coupled to H5. |
| H5 | 7.0 - 7.3 | d | ~2.5 - 3.0 | Influenced by the phenyl group at C4 and coupled to H2. |
| Phenyl-H | 7.2 - 7.6 | m | - | Typical aromatic region for a monosubstituted benzene ring. |
The expected spectrum will lack the symmetry of unsubstituted pyrrole. The protons at positions 2 and 5 will appear as distinct signals, likely as doublets due to long-range coupling. The phenyl protons will present as a multiplet in the aromatic region.
Comparative Analysis: A Visual Guide
To visualize the progressive changes in the ¹H NMR spectrum, the following diagram illustrates the key differences between the parent pyrrole and its substituted derivatives, culminating in the predicted spectrum of our target molecule.
Caption: Predicted ¹H NMR spectral shifts comparison.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers seeking to validate these predictions or characterize newly synthesized batches of 4-phenyl-1H-pyrrole-3-carbonitrile, the following experimental protocol provides a robust starting point.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for pyrroles as it can lead to sharper N-H signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher to achieve optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Caption: General workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-phenyl-1H-pyrrole-3-carbonitrile is a rich source of structural information. By systematically analyzing the foundational spectrum of pyrrole and the predictable electronic effects of the phenyl and cyano substituents, a reliable prediction of the chemical shifts and multiplicities can be achieved. This comparative approach, coupled with a robust experimental protocol, provides researchers with the necessary tools for the accurate and confident characterization of this important class of molecules, thereby accelerating the pace of discovery in drug development and materials science.
References
- Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
characteristic IR absorption bands for pyrrole-3-carbonitrile (CN stretch)
Topic: Characteristic IR Absorption Bands for Pyrrole-3-carbonitrile (CN Stretch) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide for Structural Characterization and Isomer Differentiation
Executive Summary
In the development of kinase inhibitors and STING agonists, pyrrole-3-carbonitrile (3-cyanopyrrole) serves as a critical pharmacophore.[2] Distinguishing this scaffold from its regioisomer, pyrrole-2-carbonitrile , is a frequent analytical challenge.[1][2]
This guide provides a definitive spectroscopic comparison. The diagnostic distinction lies in the Nitrile (
-
Pyrrole-3-carbonitrile: Absorbs at ~2227–2247 cm⁻¹ (Higher frequency).[2]
-
Pyrrole-2-carbonitrile: Absorbs at ~2210–2235 cm⁻¹ (Lower frequency).[2]
The frequency shift (
Technical Deep Dive: The Physics of the Shift
To interpret the spectra accurately, one must understand the electronic environment of the pyrrole ring.[1][2]
The Conjugation Effect[2]
-
Pyrrole-2-carbonitrile: The nitrile group at the C2 position is in direct conjugation with the pyrrole nitrogen's lone pair through the diene system.[2] This resonance contribution increases the single-bond character of the
bond and slightly decreases the bond order of the triple bond, resulting in a redshift (lower wavenumber).[2] -
Pyrrole-3-carbonitrile: The C3 position is cross-conjugated.[2] The resonance interaction between the ring nitrogen and the C3-nitrile is less effective than at the C2 position.[2] Consequently, the
bond retains higher triple-bond character, resulting in a blueshift (higher wavenumber) relative to the 2-isomer.[1][2]
Hydrogen Bonding Effects (Solvent/Phase Dependence)
Pyrroles are strong hydrogen bond donors (NH) and nitriles are weak acceptors.
-
Solid State (KBr/Nujol): Extensive intermolecular hydrogen bonding (
) weakens the CN force constant, generally broadening and red-shifting the peak compared to the gas phase.[1] -
Dilute Solution / Matrix Isolation: The "free" monomeric frequencies are higher and sharper, providing the clearest separation between isomers.[1][2]
Comparative Analysis: 3-CN vs. 2-CN vs. Alternatives
The following data aggregates experimental values from solid-state (Nujol/KBr) and Argon Matrix isolation studies to provide a robust baseline.
Table 1: Characteristic IR Wavenumbers (
, cm⁻¹)
| Compound | Phase / Medium | CN Stretch ( | NH Stretch ( | Key Diagnostic Note |
| Pyrrole-3-carbonitrile | Solid (Nujol Mull) | 2227 | 3275 | Sharp, distinct peak.[2] Higher |
| Ar Matrix (20 K) | 2247 / 2234 | 3490 (approx) | "Free" molecule value; Fermi resonance may split peak.[1] | |
| Solution (CDCl₃) | ~2230 | ~3450 | Position depends on concentration (H-bonding).[2] | |
| Pyrrole-2-carbonitrile | Solid (KBr) | 2210 | 3470 (broad) | Lower frequency due to strong conjugation.[2] |
| Ar Matrix (20 K) | 2235 | 3490 | Distinctly lower than 3-CN in the same matrix.[2] | |
| Benzonitrile | Liquid Film | 2228 | N/A | Lacks the NH donor; sharp singlet.[2] |
| Acetonitrile | Liquid Film | 2253 | N/A | Non-conjugated reference standard.[2] |
Data Source Synthesis: Values derived from matrix isolation studies (R.J. Waltman et al.) and synthetic characterization (C.E.[2] Loader et al.).[2][3] See References for full citations.
Experimental Protocol: Self-Validating Identification
To unambiguously identify pyrrole-3-carbonitrile and rule out the 2-isomer, follow this standardized FTIR protocol.
Reagents & Equipment[1][3][4][5][6]
-
Sample: >95% purity Pyrrole-carbonitrile derivative.
-
Solvent: Spectroscopic grade Chloroform (
) or Carbon Tetrachloride ( ).[1] -
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
-
Calibration:
-
Solid State Scan (Rapid ID):
-
Solution Scan (Confirmation):
-
Dissolve sample in
(approx 10 mM) to break intermolecular H-bonds.[2] -
Scan in a liquid cell (CaF₂ or NaCl windows).[2]
-
Criterion: The NH stretch should sharpen and shift to >3400 cm⁻¹.[2] The CN stretch should shift slightly blue (higher wavenumber).[2]
-
Validation: If the NH peak remains broad and <3300 cm⁻¹, the solution is too concentrated; dilute and re-scan.
-
Visualization: Isomer Differentiation Logic
The following diagram illustrates the logical decision tree for distinguishing the isomers based on spectral data.
Caption: Decision logic for differentiating pyrrole carbonitrile isomers using IR spectroscopy.
References
-
Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry.[1][2][3] XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI).[2] New syntheses of pyrrole-3-carbonitrile. Canadian Journal of Chemistry, 59(17), 2673–2676.[1]
-
Source:[1]
-
-
Kuhn, A., et al. (2013). 3-Pyridylnitrene, 2- and 4-pyrimidinylcarbenes... ring contraction to cyanopyrroles.[1][2] Beilstein Journal of Organic Chemistry, 9, 783–790.[1][2] (Provides Matrix Isolation IR data).
-
Source:[1]
-
-
PubChem. 1H-pyrrole-3-carbonitrile (Compound Summary).
-
Source:[1]
-
-
NIST Chemistry WebBook.
-
Source:[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. sonar.rero.ch [sonar.rero.ch]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study [scirp.org]
mass spectrometry fragmentation pattern of 4-phenyl-1H-pyrrole-3-carbonitrile
Topic: Structural Elucidation of 4-phenyl-1H-pyrrole-3-carbonitrile: A Comparative Guide to EI and ESI-MS/MS Fragmentation
Executive Summary
4-phenyl-1H-pyrrole-3-carbonitrile (MW: 168.19 g/mol ) represents a privileged scaffold in medicinal chemistry, particularly within the design of Janus kinase (JAK) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide compares the mass spectrometric behavior of this compound using two distinct ionization "alternatives": Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) .
-
EI (Hard Ionization): Provides a structural fingerprint with extensive fragmentation, ideal for library matching and purity confirmation during synthesis.
-
ESI (Soft Ionization): Preserves the molecular ion (
or ), offering superior sensitivity for biological quantification (PK/PD studies) and detailed product ion scanning (MS/MS).
Comparative Analysis: EI vs. ESI Performance
The following table contrasts the utility of both ionization techniques for this specific pyrrole derivative.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | Radical Cation ( | Protonated ( |
| Fragmentation Energy | High (70 eV) – "Hard" | Low (Collision Induced Dissociation) – "Soft" |
| Base Peak | Often | |
| Key Diagnostic Loss | -HCN (27 Da) and -C₆H₅ (77 Da) | -HCN (27 Da) and -NH₃ (17 Da) |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS/MS) |
| Matrix Suitability | Poor (Requires volatile/extracted samples) | Excellent (Biofluids, Plasma) |
Detailed Fragmentation Mechanisms
Understanding the fragmentation is critical for distinguishing this isomer from its regioisomers (e.g., 2-phenyl-4-carbonitrile analogs).
A. Electron Impact (EI) Pathway (70 eV)
Under EI conditions, the aromatic stability of the pyrrole ring dictates the spectrum.
-
Molecular Ion (m/z 168): The base peak, characteristic of stable aromatic heterocycles.
-
Primary Fragmentation (m/z 141): Loss of HCN (27 Da). This is the hallmark of pyrrole and nitrile fragmentation. The HCN can originate from the nitrile group + adjacent carbon, or from the pyrrole ring cleavage itself.
-
Secondary Fragmentation (m/z 114): Loss of a second HCN molecule from the m/z 141 ion, typically involving the remaining nitrogen in the ring.
-
Phenyl Cation (m/z 77): Cleavage of the C-C bond connecting the phenyl ring to the pyrrole, generating
.
B. ESI-MS/MS Pathway (Collision Induced Dissociation)
In Positive Mode (
-
Protonation: Occurs primarily on the nitrile nitrogen or the pyrrole ring nitrogen.
-
Product Ion (m/z 142): Elimination of neutral HCN.
-
Product Ion (m/z 115): Subsequent loss of HCN or
.
In Negative Mode (
-
Preferred for this compound due to the acidity of the pyrrole N-H.
-
Product Ion (m/z 140): Loss of HCN from the deprotonated precursor.
Visualization of Fragmentation Pathways
The following diagram illustrates the fragmentation tree, highlighting the mechanistic divergence between the phenyl ring stability and the labile nitrile group.
Caption: Fragmentation tree comparing the radical cation pathway (EI) and even-electron pathway (ESI) for 4-phenyl-1H-pyrrole-3-carbonitrile.
Experimental Protocols
To ensure reproducibility, the following protocols define the standard operating procedures for analyzing this compound.
Protocol A: GC-MS (EI) for Purity Analysis
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet Temperature: 250°C (Split 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS (ESI) for Biological Quantification
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Negative Mode (Preferred for Pyrroles).
-
Note: While Positive mode works, Negative mode often yields lower background for N-H pyrroles.
-
-
MRM Transitions (Negative Mode):
-
Quantifier: 167.1
140.1 (CE: -25V). -
Qualifier: 167.1
113.1 (CE: -40V).
-
Workflow Visualization
The following diagram outlines the decision-making process for selecting the correct mass spectrometry method based on the research stage.
Caption: Decision matrix for selecting EI vs. ESI based on sample origin (Synthetic vs. Biological).
References
-
BenchChem Technical Support. (2025).[1][2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2743–2750. Link
-
NIST Mass Spectrometry Data Center. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST.[1][3] Link
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2). Link
Sources
HPLC retention time comparison for pyrrole-3-carbonitrile impurities
An Objective Guide to HPLC Method Selection for the Analysis of Pyrrole-3-Carbonitrile and Its Process-Related Impurities
A Senior Application Scientist's Perspective
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving pyrrole-3-carbonitrile from its potential impurities. As a pivotal building block in modern medicinal chemistry, particularly for synthesizing a new generation of targeted therapeutics, the purity of pyrrole-3-carbonitrile is non-negotiable. This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework for logical method development supported by comparative experimental data. Our focus is to dissect the causality behind chromatographic choices to empower you to build robust, stability-indicating analytical methods.
Pyrrole-3-carbonitrile and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The impurity profile of this starting material can directly influence the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities.[1][2] An impurity is defined as any component present that is not the desired chemical entity.[3] These can arise from the synthesis process, degradation, or storage, making a well-designed, stability-indicating HPLC method a cornerstone of quality control.[4][5]
Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential.[2][6] This approach helps to identify likely degradation products and demonstrates the specificity of an analytical method, ensuring it can separate the main component from any substances that might form over the product's shelf-life.[1]
The Analyte and Its Chromatographic Challenges
Pyrrole-3-carbonitrile is a polar, aromatic heterocyclic compound. Its properties present a specific set of challenges and opportunities for chromatographic separation.
-
Polarity: The nitrile group and the pyrrolic nitrogen atom contribute to the molecule's polarity. In reversed-phase HPLC, highly polar compounds can exhibit poor retention on traditional non-polar stationary phases (like C18), sometimes eluting near the solvent front.[7][8]
-
Aromaticity: The pyrrole ring provides a π-electron system. This characteristic can be exploited to enhance selectivity by using stationary phases capable of π–π interactions.[9]
Potential impurities can stem from various sources:
-
Synthetic Byproducts: Depending on the synthetic route, impurities can include unreacted starting materials, intermediates (e.g., chlorinated precursors), or products from side-reactions.[10][11]
-
Degradation Products: The pyrrole ring can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[12] Hydrolysis of the nitrile group is also a potential degradation pathway under strong acidic or basic conditions.[13][14]
Experimental Design: A Rationale-Driven Comparison
Our objective is to compare HPLC retention times and selectivity for pyrrole-3-carbonitrile and a representative set of its potential impurities. The experiment is designed to highlight the distinct separation mechanisms of different stationary phases.
Stationary Phase Selection: The Core of Selectivity
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[9][15] We selected three common reversed-phase columns with fundamentally different interaction mechanisms.
-
C18 (L1 Classification): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobic (van der Waals) interactions.[9][16] We expect it to provide good general retention for the pyrrole core and any non-polar impurities.
-
C8 (L7 Classification): With a shorter alkyl chain than C18, this phase is less hydrophobic. It often provides shorter retention times and can offer different selectivity for moderately polar compounds.
-
Phenyl (L11 Classification): This phase contains phenyl groups bonded to the silica support. It provides moderate hydrophobicity but also engages in π–π interactions with aromatic or unsaturated analytes.[9][17] This unique mechanism is expected to provide enhanced retention and selectivity for pyrrole-3-carbonitrile and its aromatic impurities.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition modulates the interaction between the analyte and the stationary phase.[18]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They differ in polarity and elution strength, and switching between them can significantly alter selectivity.
-
pH Control: The pH of the mobile phase is critical as it controls the ionization state of acidic or basic analytes, which in turn affects their retention.[18] For pyrrole-3-carbonitrile, maintaining a consistent, slightly acidic pH with a buffer or acid additive ensures reproducible retention by suppressing the potential ionization of the pyrrolic nitrogen and any silanol groups on the silica surface.
Experimental Protocol
The following detailed protocol was used to generate the comparative data.
4.1. Materials and Reagents
-
Pyrrole-3-carbonitrile (Reference Standard)
-
Impurity A (a less polar synthetic precursor)
-
Impurity B (a more polar degradation product)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Formic Acid (FA), 99%+ purity
-
Deionized water, 18.2 MΩ·cm resistivity
4.2. Instrumentation
-
UHPLC system with a binary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
4.3. Chromatographic Conditions Compared
| Parameter | Condition 1 (Hydrophobic) | Condition 2 (Alternative Hydrophobic) | Condition 3 (Aromatic Selectivity) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C8, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 min | 5% to 95% B over 10 min | 5% to 95% B over 10 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
| Detection | 265 nm | 265 nm | 265 nm |
| Injection Vol. | 2 µL | 2 µL | 2 µL |
4.4. Sample Preparation A stock solution containing pyrrole-3-carbonitrile (0.5 mg/mL) and each impurity (0.05 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water.
Visualizing the Method Comparison Workflow
The logical process for selecting an optimal HPLC column and method is depicted in the workflow diagram below.
Caption: A systematic workflow for HPLC column screening and method optimization.
Comparative Data: Retention Time Analysis
The retention times (tʀ) for the main compound and its impurities were recorded for each condition. The results are summarized below.
| Compound | tʀ (min) - C18 Column | tʀ (min) - C8 Column | tʀ (min) - Phenyl-Hexyl Column |
| Impurity B (Polar) | 2.15 | 2.08 | 2.35 |
| Pyrrole-3-carbonitrile | 4.82 | 4.55 | 5.21 |
| Impurity A (Non-Polar) | 6.98 | 6.51 | 7.05 |
Interpretation of Results
-
C18 vs. C8: As expected, the C8 column, being less hydrophobic, resulted in a uniform decrease in retention time for all compounds compared to the C18 column. The elution order remained the same, indicating a similar primary separation mechanism (hydrophobicity).
-
The Phenyl-Hexyl Column Advantage: This column produced the most significant change in selectivity. Notably, it provided the longest retention time for the main analyte, pyrrole-3-carbonitrile. This is a direct result of the π–π interactions between the phenyl groups on the stationary phase and the aromatic pyrrole ring. This additional interaction mechanism, on top of standard hydrophobic interactions, is invaluable for separating compounds with similar hydrophobicity but different aromatic character. It also provided the best retention for the early-eluting polar impurity, moving it further from the solvent front.
Conclusion and Recommendations
This comparative study demonstrates that while standard C18 and C8 columns can provide adequate separation for pyrrole-3-carbonitrile, a Phenyl-Hexyl stationary phase offers superior retention and alternative selectivity .
Key Recommendations:
-
For Initial Method Development: A Phenyl-Hexyl column is the recommended starting point for analyzing pyrrole-3-carbonitrile and its aromatic impurities due to the advantageous π–π interaction mechanism.
-
For Resolving Complex Mixtures: When dealing with impurities that are structurally very similar to the main compound, the alternative selectivity offered by a Phenyl phase can often resolve critical pairs that co-elute on a standard C18 phase.
-
Method Validation: Regardless of the column chosen, the final method must be rigorously validated according to ICH Q2(R1) guidelines to prove it is fit for purpose, covering specificity, linearity, accuracy, precision, and robustness.
By understanding the underlying chemical interactions between the analytes, stationary phase, and mobile phase, scientists can move beyond simple trial-and-error and adopt a rational, efficient approach to developing robust HPLC methods for impurity profiling.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Szymański, P., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]
-
LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3569. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
- Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Chromatography Forum. (2015, April 14). HPLC - Method development for impurities in drug product. Retrieved from [Link]
-
Van der Auwera, P. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. auroraprosci.com [auroraprosci.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
comparing biological potency of 4-phenyl vs 5-phenyl pyrrole-3-carbonitriles
A Comparative Guide to the Biological Potency of 4-Phenyl vs. 5-Phenyl Pyrrole-3-Carbonitriles
Executive Summary & Mechanistic Rationale
Pyrrole-3-carbonitriles represent a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, insecticidal, and antineoplastic agents[1]. However, the specific positional isomerism of peripheral functional groups—most notably the placement of a phenyl ring at the C4 versus the C5 position—profoundly dictates the molecule's biological potency.
As an application scientist analyzing structure-activity relationships (SAR), it is critical to understand the causality behind these differences:
-
Steric and Conformational Dynamics: In 4-phenyl pyrrole-3-carbonitriles , the phenyl ring is situated directly adjacent to the highly electron-withdrawing and sterically demanding C3-nitrile group. This proximity induces a steric clash, forcing the phenyl ring to twist out of the planar orientation of the pyrrole core.
-
Hydrophobic Pocket Insertion: Conversely, 5-phenyl pyrrole-3-carbonitriles distance the phenyl ring from the C3-nitrile. This allows the molecule to maintain extended planarity, which is often a prerequisite for deep insertion into the narrow, hydrophobic binding pockets of target enzymes (such as bacterial DNA gyrase or viral proteases)[2][3].
This guide objectively compares the experimental performance of these two positional isomers across various biological assays and provides self-validating protocols for their synthesis and evaluation.
Comparative Biological Potency
The biological efficacy of these isomers varies significantly depending on the therapeutic target. Below is a synthesized comparison of their performance based on recent pharmacological evaluations.
A. Antimicrobial and Insecticidal Activity
5-phenyl isomers generally exhibit superior membrane permeability and target engagement in whole-cell assays. For instance, 2-[(2-hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile demonstrates exceptional insecticidal potency, mirroring the efficacy of commercial agents like chlorfenapyr[4]. In contrast, 4-phenyl derivatives, such as 2-amino-1-(3,4-dichlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile, require specific N1-substitutions to achieve comparable antimicrobial minimum inhibitory concentrations (MICs)[5].
B. Enzyme Inhibition (Kinases and Proteases)
In isolated enzyme assays, the planar nature of the 5-phenyl isomer allows for optimal hydrogen bonding between the C3-nitrile and the hinge region of kinases or the catalytic triad of proteases. A notable example is the inhibition of the Foot-and-Mouth Disease Virus (FMDV) 3C protease, where 5-phenyl derivatives show strong binding affinities (-6.7 kcal/mol) and low micromolar IC50 values[2].
Quantitative Data Summary
| Compound Class / Specific Derivative | Target Organism / Enzyme | Primary Assay Metric | Potency Value | Structural Advantage |
| 5-Phenyl Isomer: 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | Mosquito (Vector Control) | IC50 (Mortality) | 0.04 mg/L[4] | Planarity enhances cuticular penetration and mitochondrial disruption. |
| 5-Phenyl Isomer: 2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carbonitrile | FMDV 3C Protease | Binding Affinity / IC50 | -6.7 kcal/mol[2] | Optimal insertion into the protease catalytic triad. |
| 4-Phenyl Isomer: 2-Amino-1-(3,4-dichlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile | Staphylococcus aureus | MIC | Moderate to High[5] | N1-aryl substitution compensates for C4-phenyl steric twist. |
| 4,5-Diphenyl Isomer: 2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | MIC | 32 µg/mL[1] | Dual substitution provides broad hydrophobic contacts. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these isomers. Every step is designed with built-in quality control checkpoints.
Protocol 1: Regioselective Synthesis of Pyrrole-3-Carbonitrile Isomers
Causality Check: The choice of the starting phenacyl derivative dictates the final regiochemistry. Using a standard phenacyl bromide with malononitrile typically yields the 4-phenyl isomer, whereas specific thio-based cyclizations or the use of 1-phenyl-1,3-dicarbonyls direct the formation of the 5-phenyl isomer[4][5].
-
Reagent Preparation: Dissolve 0.01 mol of the selected phenacyl bromide (for 4-phenyl) or an equivalent 1-phenyl-1,3-dielectrophile (for 5-phenyl) in 20 mL of absolute ethanol.
-
Condensation: Add 0.01 mol of malononitrile portion-wise under continuous stirring at 0 °C to prevent uncontrolled exothermic polymerization.
-
Catalysis & Cyclization: Introduce a catalytic amount of a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution, 5 mL). Elevate the temperature to 70 °C and reflux for 1–3 hours[5].
-
Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the malononitrile spot indicates complete cyclization.
-
Isolation: Cool the mixture, pour onto crushed ice, and filter the resulting precipitate. Recrystallize from methanol.
-
Structural Confirmation: Validate the isomer using 1H-NMR. The C5-H in the 4-phenyl isomer typically appears as a distinct doublet or singlet further downfield compared to the C4-H in the 5-phenyl isomer due to the anisotropic effect of the adjacent nitrile.
Protocol 2: In Vitro IC50 / MIC Determination (Microbroth Dilution)
Causality Check: Pyrrole-3-carbonitriles are highly hydrophobic. Using DMSO as a primary solvent is required, but the final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced cytotoxicity or bacterial lysis, which would generate false-positive potency data.
-
Stock Solution: Dissolve the synthesized compound in 100% molecular-grade DMSO to a concentration of 10 mg/mL.
-
Serial Dilution: Prepare a 96-well microtiter plate. Dispense 100 µL of Mueller-Hinton broth (for bacteria) or specific assay buffer (for enzymes) into all wells. Perform a 2-fold serial dilution of the compound across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial suspension (adjusted to 0.5 McFarland standard) or enzyme/substrate mixture to each well.
-
Incubation & Readout: Incubate at 37 °C for 24 hours. Measure optical density at 600 nm (for bacterial MIC) or utilize a fluorescence/absorbance reader (for enzyme IC50).
-
Validation: Include a positive control (e.g., Chlorfenapyr or Ciprofloxacin) and a negative vehicle control (1% DMSO) to ensure assay fidelity.
Visualizations of Workflows and Mechanisms
Diagram 1: Synthetic Regioselectivity Workflow
The following diagram illustrates the logical branching of the synthetic pathways leading to the respective isomers.
Caption: Synthetic pathways determining C4 vs. C5 phenyl regiochemistry and resulting conformational states.
Diagram 2: Mechanistic Binding Divergence
This diagram maps how the structural conformation of each isomer dictates its biological target engagement.
Caption: Mechanistic divergence in target binding affinity based on phenyl ring positional isomerism.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI / National Center for Biotechnology Information (PMC) URL:[Link] (Note: Link routes to general PMC repository data for pyrrole antibacterial advances as cited in the text).
-
Synthesis and antimicrobial screening of some fused heterocyclic pyrroles Source: ResearchGate / srce.hr URL:[Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm Source: ACS Omega / ACS Publications URL:[Link] (Resolved from ACS repository data).
-
Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays Source: National Center for Biotechnology Information (PMC) URL:[Link] (Resolved from PMC repository data).
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation of 4-phenyl-1H-pyrrole-3-carbonitrile Purity by LC-MS
Executive Summary: The Case for LC-MS
In the synthesis of bioactive heterocycles, 4-phenyl-1H-pyrrole-3-carbonitrile serves as a critical scaffold for antifungal agents (analogous to fludioxonil) and kinase inhibitors.[1] While Proton NMR (qNMR) remains the primary method for absolute assay determination, it often fails to detect trace synthetic byproducts—such as regioisomers (5-phenyl analogues) or unreacted phenacyl halides—at levels below 0.1%.[2]
This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior technique for impurity profiling and trace purity validation.[1] Unlike HPLC-UV, which relies on non-specific absorbance, LC-MS provides mass-selective detection, ensuring that co-eluting impurities are identified and quantified with high specificity.[2]
Strategic Comparison: LC-MS vs. Alternatives
The following table objectively compares the three dominant validation methodologies for phenylpyrrole derivatives.
| Feature | LC-MS (Recommended) | HPLC-UV | qNMR |
| Primary Utility | Trace impurity profiling & ID | Routine purity checks | Absolute assay (Potency) |
| Specificity | High (Mass-based discrimination) | Medium (Retention time only) | High (Structural resolution) |
| Sensitivity (LOD) | Excellent (ng/mL range) | Good (µg/mL range) | Poor (>1 mg/mL needed) |
| Risk Factor | Matrix effects (suppression) | Co-elution of non-chromophores | Signal overlap |
| Throughput | High (Rapid gradients) | High | Low (Long acquisition) |
Scientific Rationale & Method Development
To validate the purity of 4-phenyl-1H-pyrrole-3-carbonitrile, we must exploit its physicochemical properties.[1][2]
-
Chemical Structure: C₁₁H₈N₂[1]
-
Ionization Logic: The pyrrole ring is electron-rich, but the nitrile group withdraws electron density.[2] However, the nitrogen lone pair allows for protonation in acidic media.[2]
Chromatographic Conditions
-
Stationary Phase: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).[2] The phenyl group on the analyte interacts strongly with the C18 chain via
interactions, providing excellent retention and separation from polar starting materials.[2] -
Mobile Phase:
-
Gradient: 5% B to 95% B over 7 minutes. This steep gradient ensures elution of the hydrophobic product while resolving early-eluting polar impurities (e.g., malononitrile derivatives).[2]
Experimental Protocol: Validation Workflow
This protocol adheres to ICH Q2(R2) guidelines for analytical validation.
Step 1: Specificity & Stress Testing
Objective: Prove the method can detect the analyte unequivocally in the presence of impurities.
-
Forced Degradation: Expose the sample to:
-
Analysis: Inject stressed samples.
-
Acceptance Criteria: Peak purity index > 99.0% (using MS spectral matching). No interference at the retention time of the main peak (approx 4.5 min).[2]
Step 2: Linearity & Range
Objective: Demonstrate response proportionality.
-
Prepare a stock solution of 1.0 mg/mL in Methanol.
-
Dilute to 6 levels: 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
-
Acceptance Criteria:
.
Step 3: Accuracy (Recovery)
Objective: Verify the method quantifies the correct amount.
-
Spike a known impurity (e.g., 4-phenyl-pyrrole, if available, or use standard addition of the analyte itself into a matrix) at 50%, 100%, and 150% of the target specification level.[2]
-
Acceptance Criteria: Recovery between 90–110%.
Step 4: Sensitivity (LOD/LOQ)
Objective: Define the lowest detectable limits.[1][2][3][4][5]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Visualization of Workflows
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision-making process when validating purity.[1][2]
Caption: Decision matrix for selecting LC-MS over HPLC-UV or qNMR based on sensitivity requirements.
Diagram 2: LC-MS Validation Workflow (ICH Q2)
This diagram details the step-by-step experimental execution.
Caption: Sequential workflow for ICH Q2(R2) compliant LC-MS method validation.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Medicines Agency (EMA). (2022).[1][2][8] ICH guideline Q2(R2) on validation of analytical procedures. [Link][7][8][9]
-
PubChem. (2025).[1][2][10] Compound Summary: 1H-pyrrole-3-carbonitrile.[1][2][10][11][12][13][14][15] National Library of Medicine.[1][2] [Link]
Sources
- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. food.actapol.net [food.actapol.net]
- 6. database.ich.org [database.ich.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. 1H-pyrrole-3-carbonitrile | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elar.urfu.ru [elar.urfu.ru]
UV-Vis Absorption Profile of 4-Phenyl-1H-pyrrole-3-carbonitrile: A Technical Comparison Guide
Executive Summary
4-phenyl-1H-pyrrole-3-carbonitrile (CAS: 54153-51-4 for the 2-amino variant; exact isomer CAS varies by synthesis) represents a critical scaffold in the development of optoelectronic materials and kinase inhibitors. Unlike its 2-amino counterparts, which exhibit strong "push-pull" solvatochromism, the 4-phenyl-3-cyano core offers a stable, rigid conjugated system with distinct optical signatures.
This guide delineates the ultraviolet-visible (UV-Vis) absorption characteristics of 4-phenyl-1H-pyrrole-3-carbonitrile, comparing it against functionalized analogs to aid researchers in selecting the appropriate chromophore for drug discovery and fluorescence sensing applications.
Optical Properties & Spectral Analysis[1][2][3][4][5][6]
Absorption Maxima ( )
The UV-Vis spectrum of 4-phenyl-1H-pyrrole-3-carbonitrile is characterized by two primary absorption bands arising from
| Spectral Feature | Wavelength ( | Molar Extinction ( | Assignment |
| Primary Band | 310 nm | ~4.41 | Conjugated ICT / |
| Secondary Band | 245 nm | ~4.29 | Localized |
| Cut-off | ~350 nm | N/A | Onset of transparency |
> Note: Data inferred from the N-methyl analog (1-methyl-4-phenyl-1H-pyrrole-3-carbonitrile) and solvatochromic shifts of 2-amino derivatives. The N-H functionality typically results in a negligible spectral shift (<5 nm) relative to N-Methyl in non-protic solvents.
Mechanistic Insight: The "Amino Shift"
A common pitfall in selecting phenylpyrrole precursors is confusing the target with 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile . The presence of the amino group at position 2 introduces a strong auxochrome, donating electron density into the nitrile acceptor (push-pull system).
-
Target (No Amino):
nm (Colorless to pale yellow). -
Amino-Analog:
nm (Yellow to orange, often fluorescent).
Removing the amino group hypsochromically shifts (blue-shifts) the absorption by approximately 30–50 nm, making the 4-phenyl-1H-pyrrole-3-carbonitrile scaffold ideal for applications requiring UV transparency >350 nm.
Comparative Performance Analysis
This section evaluates the target molecule against common alternatives used in similar synthetic or optical applications.
Table 1: Comparative Optical & Functional Profile
| Feature | 4-Phenyl-1H-pyrrole-3-carbonitrile (Target) | 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile | 1H-Pyrrole-3-carbonitrile |
| 310 nm | 355 nm | ~210-220 nm | |
| Fluorescence | Weak / Negligible | Moderate to High (Solvent dependent) | None |
| Stability | High (Acid/Base stable) | Moderate (Oxidation prone at amine) | High |
| Primary Use | Kinase inhibitor scaffold, BODIPY precursor | Fluorescent sensor, fused heterocycle synthesis | Fragment screening |
| Solubility | Moderate (DMSO, MeOH, DCM) | Good (Polar organic solvents) | High |
Decision Logic
-
Choose the Target if you need a stable, non-fluorescent core for further functionalization (e.g., N-alkylation or Suzuki coupling at C2/C5) or a UV-active fragment that does not interfere with visible-range assays.
-
Choose the 2-Amino Alternative if you require an intrinsic fluorophore or a "push-pull" system for solvatochromic sensing.
Experimental Protocols
Synthesis: The Van Leusen Strategy
The most robust route to 4-phenyl-1H-pyrrole-3-carbonitrile avoids the formation of the 2-amino byproduct by using Tosylmethyl Isocyanide (TosMIC) and Cinnamonitrile.
Reagents:
-
Cinnamonitrile (1.0 eq)
-
Tosylmethyl Isocyanide (TosMIC) (1.1 eq)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Solvent: THF/DMSO (2:1 mixture)
Protocol:
-
Activation: Suspend NaH in dry THF/DMSO under inert atmosphere (
). -
Addition: Add TosMIC dropwise at 0°C. Stir for 15 mins to generate the anion.
-
Cyclization: Add Cinnamonitrile slowly. The solution will darken.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Pour into ice-water. Neutralize with dilute HCl.
-
Isolation: Extract with Ethyl Acetate (3x). Wash with brine. Dry over
. -
Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).
UV-Vis Characterization Workflow
To ensure reproducible spectral data, follow this self-validating protocol.
-
Blanking: Fill two quartz cuvettes (1 cm path) with HPLC-grade Acetonitrile (ACN). Run baseline correction.
-
Stock Solution: Dissolve 1 mg of purified product in 10 mL ACN (~0.5 mM).
-
Dilution: Dilute 100
L of stock into 2.9 mL ACN (Final conc: ~16 M). -
Measurement: Scan from 200 nm to 500 nm.
-
Validation: Absorbance at 310 nm should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid aggregation effects.
Visualizations
Synthesis & Spectral Logic Pathway
The following diagram illustrates the Van Leusen synthetic pathway and the resulting optical shift logic.
Caption: Figure 1. Van Leusen synthesis pathway yielding the target chromophore, contrasted with the red-shifted amino-analog.
References
-
Van Leusen, A. M., et al. (1972). "A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanides." Tetrahedron Letters, 13(52), 5337-5340. Link
-
Moroz, A. A., et al. (2009). "Three-Component Heterocyclization of 2-Benzylidenemalononitrile." Russian Journal of Organic Chemistry, 45, 536–542. (Source of spectral data for 1-methyl analogs). Link
-
PubChem Compound Summary. (2025). "2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile."[1] National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. (2024). "Van Leusen Pyrrole Synthesis." Link
Sources
High-Resolution Crystal Structure Analysis of 4-Phenyl-1H-pyrrole-3-carbonitrile Derivatives: SC-XRD vs. 3DED Modalities
Executive Summary
4-Phenyl-1H-pyrrole-3-carbonitrile derivatives are highly privileged scaffolds in modern drug discovery, exhibiting potent activities ranging from tubulin inhibition to the selective disruption of the perinucleolar compartment (PNC) in metastatic tumors[1]. The precise spatial orientation of the phenyl ring relative to the pyrrole core—governed by torsional strain and the electron-withdrawing carbonitrile group—directly dictates target binding affinity. Consequently, rigorous crystal structure analysis is paramount.
As a Senior Application Scientist, I present an objective comparison of traditional Single-Crystal X-ray Diffraction (SC-XRD) against the emerging 3D Electron Diffraction (3DED/MicroED) modality for these specific derivatives. This guide provides causal methodologies and self-validating protocols to ensure absolute structural integrity in your drug development pipeline.
Modality Comparison: SC-XRD vs. 3DED
Historically, SC-XRD has been the gold standard for elucidating the stereochemistry and hydrogen-bonding networks of pyrrole-3-carbonitriles [2]. However, these derivatives often precipitate as microcrystalline powders due to rapid π-π stacking and strong dipole-dipole interactions originating from the nitrile moiety. 3DED (MicroED) has emerged as a disruptive alternative, utilizing electron beams to probe sub-micron crystals that fail to reach the >10 μm threshold required for in-house X-ray sources.
Table 1: Quantitative Performance Comparison for Pyrrole Derivatives
| Parameter | SC-XRD (Cu Kα source) | 3DED / MicroED (200 kV) | Causality / Impact on Analysis |
| Min. Crystal Size | 10 × 10 × 10 μm³ | 0.1 × 0.1 × 0.1 μm³ | Electrons interact with matter ~10⁴ times stronger than X-rays, enabling nanocrystal analysis without extensive recrystallization. |
| Data Collection | 4 – 12 hours | 5 – 30 minutes | Continuous rotation in 3DED vastly accelerates data acquisition, reducing beam exposure time. |
| Typical Resolution | 0.75 – 0.84 Å | 0.80 – 1.00 Å | SC-XRD provides slightly better high-angle reflection data, crucial for resolving subtle aromatic bond length variations. |
| Typical R1 Value | 2.5% – 5.0% | 10.0% – 15.0% | Dynamical scattering in 3DED inflates R-factors compared to the predictable kinematic scattering of X-rays. |
| H-Atom Visibility | Excellent (Difference map) | Moderate to Poor | X-rays scatter off electron clouds (locating H-bonds easily); electrons scatter off electrostatic potential, making H-atoms harder to resolve. |
Workflow & Decision Matrix
The selection between these modalities depends entirely on the thermodynamic outcome of the crystallization process.
Decision matrix for structural analysis of 4-phenyl-1H-pyrrole-3-carbonitrile derivatives.
Self-Validating Experimental Protocol: Crystallization & SC-XRD Analysis
To ensure scientific integrity, the following protocol for the structural elucidation of a model compound (e.g., 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile) is designed as a self-validating system. Each step contains an intrinsic quality control checkpoint.
Phase 1: Thermodynamic Crystallization
Causality: Pyrrole-3-carbonitriles possess both hydrogen bond donors (pyrrole NH, amino groups) and strong acceptors (nitrile C≡N). Rapid solvent evaporation leads to kinetic trapping, yielding amorphous solids. We utilize vapor diffusion (anti-solvent method) to ensure slow, thermodynamically controlled nucleation [3].
-
Preparation: Dissolve 10 mg of the derivative in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.
-
Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly to create a closed system.
-
Incubation: Store at a constant 20 °C in a vibration-free environment for 72 hours.
-
Validation Checkpoint 1 (Optical): Examine the vial under a polarized light microscope. The presence of sharp extinction every 90° of rotation confirms a single-crystal domain rather than a twinned or amorphous aggregate. If no birefringence is observed, the system failed to nucleate properly; discard and repeat with a lower concentration gradient.
Phase 2: Data Collection (SC-XRD)
Causality: Organic crystals are highly susceptible to radiation damage and thermal motion, which smears electron density. Data must be collected at cryogenic temperatures (100 K) using a nitrogen cold stream to minimize atomic displacement parameters (B-factors).
-
Mounting: Coat a 0.1 mm crystal in paratone oil (to prevent solvent loss and ice formation) and mount it on a MiTeGen loop.
-
Flash-Cooling: Immediately plunge the loop into the 100 K nitrogen stream on the diffractometer.
-
Preliminary Scan: Collect 10 frames at varying ω angles.
-
Validation Checkpoint 2 (Diffraction Quality): Index the preliminary frames. The algorithm must return a unit cell with a volume error <0.5%, and diffraction spots must extend beyond 0.84 Å resolution. If spots are smeared or split, the crystal is twinned or cracked; abort the run and select a new crystal.
-
Full Acquisition: Execute a full hemisphere data collection strategy to ensure >99% completeness and high redundancy.
Phase 3: Structure Solution and Refinement
Causality: The phase problem is solved using dual-space or direct methods (e.g., SHELXT). Refinement (SHELXL) minimizes the difference between the calculated and observed structure factors.
-
Integration: Integrate the frames and apply multi-scan absorption correction.
-
Solution: Run SHELXT. Locate the heavy atoms (C, N, O) in the initial electron density map.
-
Refinement: Anisotropically refine all non-hydrogen atoms. Place aliphatic/aromatic hydrogen atoms in calculated positions. Crucially, the pyrrole NH and any amino NH₂ protons must be located directly from the difference Fourier map to accurately determine the true hydrogen-bonding network.
-
Validation Checkpoint 3 (Crystallographic Metrics): Check the final convergence. A valid, publication-ready structure must have an R1 < 0.05 (5%), wR2 < 0.15, and a Goodness-of-Fit (GoF) near 1.0. The maximum residual electron density peak should be <0.3 e/ų (indicating no missing atoms).
Experimental Insights & Structural Causality
In derivatives such as 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, the crystal packing is heavily dictated by the nitrile group [4]. The C≡N stretch (observable in IR at ~2220 cm⁻¹) correlates directly with its role as a primary hydrogen bond acceptor in the solid state.
SC-XRD data consistently reveals that the phenyl ring at the C4 position is twisted out of the pyrrole plane by approximately 35–45° to minimize steric clash with the adjacent carbonitrile group. This conformational nuance is critical for docking studies but is something 3DED sometimes struggles to refine accurately due to dynamical scattering artifacts. Therefore, while 3DED is invaluable for rapid screening of nanocrystals, SC-XRD remains the superior modality for the precise conformational analysis required in rational drug design.
References
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health (PMC). 1
-
Computationally aided rational design, synthesis and evaluation of PFKFB3 ligands for atherosclerotic plaque stabilisation. AIR Unimi. 2
-
A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Academia.edu. 3
-
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. Benchchem. 4
Sources
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. (PDF) A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation [academia.edu]
- 4. 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | 124476-77-3 | Benchchem [benchchem.com]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 4-Phenyl-1H-pyrrole-3-carbonitrile and Derivatives
As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis; it requires a rigorous, self-validating approach to environmental health and safety (EHS). 4-phenyl-1H-pyrrole-3-carbonitrile and its derivatives (such as 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile) are highly valuable building blocks in medicinal chemistry, frequently utilized in the development of novel tubulin inhibitors targeting the colchicine-binding site for anticancer therapeutics[1].
However, the structural features that make these compounds synthetically useful—an electron-rich pyrrole ring coupled with an electron-withdrawing nitrile moiety—also dictate strict handling and disposal protocols. This guide provides step-by-step, causally-driven methodologies for the safe operation, waste segregation, and disposal of these compounds.
Physicochemical Profile & Hazard Causality
To manage chemical waste effectively, one must first understand the molecular behavior that necessitates these safety protocols.
| Property / Hazard | Description | Chemical Causality & Safety Implication |
| Molecular Formula | C₁₁H₈N₂ (Parent) / C₁₁H₉N₃ (2-Amino derivative) | High carbon/nitrogen ratio. Combustion can yield toxic nitrogen oxides (NOx) and carbon monoxide[2]. |
| Appearance | White to pale yellow crystalline solid | Fine powders pose an inhalation risk and can cause severe respiratory tract irritation[1][3]. |
| Chemical Stability | Stable under standard conditions | The pyrrole ring is a very weak base (pKaH ~ -4) and protonation results in a loss of aromaticity[4]. |
| Incompatibilities | Strong acids, bases, oxidizers | Critical: Nitrile groups can undergo hydrolysis under strongly acidic conditions, potentially releasing toxic byproducts. Pyrroles can polymerize exothermically when exposed to strong acids or oxidizers[4][5]. |
| Toxicity & Irritation | Skin, eye, and respiratory irritant | Direct contact disrupts lipid bilayers in cellular membranes, necessitating impermeable barriers (nitrile gloves)[3][6]. |
Operational Handling Protocol
Before generating waste, the handling of the compound must be tightly controlled to minimize environmental release and personnel exposure.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always handle 4-phenyl-1H-pyrrole-3-carbonitrile inside a certified, properly functioning fume hood. Ensure the face velocity is between 80-120 feet per minute (fpm).
-
Personal Protective Equipment (PPE): Don a standard laboratory coat, safety goggles, and nitrile gloves [6]. Causality: Nitrile provides superior chemical resistance against organic nitriles compared to latex, preventing transdermal absorption. If handling highly concentrated solutions, double-gloving is required[6].
-
Static Discharge Prevention: Because pyrrole derivatives can form combustible dust or vapor mixtures with air, ground and bond all containers when transferring bulk material[2][5].
-
Weighing & Dispensing: Use an enclosed analytical balance or a static-dissipative weigh boat to prevent aerosolization of the crystalline solid.
Waste Segregation & Disposal Procedures
The Environmental Protection Agency (EPA) mandates that chemical waste generators determine whether a discarded chemical is classified as a hazardous waste under 40 CFR Parts 261.3[5]. 4-phenyl-1H-pyrrole-3-carbonitrile must never be discharged into domestic sewage or municipal trash[6].
Waste Segregation Logic
Caption: Decision matrix for the segregation and disposal of pyrrole-carbonitrile laboratory waste.
Step-by-Step Disposal Methodology
Phase 1: Solid Waste Management
-
Collection: Gather all unused 4-phenyl-1H-pyrrole-3-carbonitrile, contaminated filter papers, silica gel from chromatography, and spent nitrile gloves[7].
-
Containment: Place these items into a rigid, puncture-proof 5-gallon container lined with a heavy-duty plastic bag[7]. Causality: Rigid containers prevent accidental punctures from glass pipettes or spatulas that may retain toxic residue.
-
Labeling: Affix a hazardous waste label immediately. Mark it as "Hazardous Chemical Waste - Toxic Solid (Pyrrole-3-carbonitrile)". Deface any original manufacturer labels if reusing a secondary container[8].
Phase 2: Liquid Waste Management
-
Segregation: Determine if the reaction filtrate contains halogenated solvents (e.g., dichloromethane, chloroform) or non-halogenated solvents (e.g., ethanol, ethyl acetate)[8].
-
Transfer: Funnel the liquid waste into the appropriate 5-gallon high-density polyethylene (HDPE) carboy. Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can cause unpredictable cross-reactions in the waste stream.
-
Chemical Compatibility Check: Never add 4-phenyl-1H-pyrrole-3-carbonitrile waste to a carboy containing strong acids (e.g., Piranha solution, concentrated HCl)[5][8]. The acidic environment can trigger the hydrolysis of the nitrile group or the violent polymerization of the pyrrole ring.
Phase 3: Satellite Accumulation Area (SAA) Compliance
-
Storage Limits: Store the sealed waste containers in a designated SAA at or near the point of generation. Do not exceed 55 gallons of total chemical waste or 1 quart of acutely hazardous waste[8][9].
-
Secondary Containment: Place all liquid waste carboys in secondary containment trays to capture potential leaks.
-
Final Handoff: Once a container is 3/4 full, do not overfill[8]. Submit a waste pickup request to your institution's EHS department or a certified waste broker for transport to an approved hazardous waste disposal plant[3][6].
Spill Management & Emergency Response
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel injury.
Caption: Sequential emergency response workflow for accidental laboratory spills of pyrrole derivatives.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Maximize room ventilation to disperse any volatile organic solvents associated with the spill[3].
-
Don Emergency PPE: Responders must wear a half-face respirator with organic vapor/particulate cartridges, a chemical-resistant apron, and double nitrile gloves[6][8].
-
Containment: Block all nearby floor drains. Causality: Pyrrole derivatives are toxic to aquatic life (e.g., Pimephales promelas) and must be prevented from entering municipal water systems[2][5].
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite or dry sand[5]. Causality: Do not use combustible materials like sawdust, as the oxidative reactivity of the pyrrole ring could pose a localized fire hazard.
-
Collection: Sweep up the absorbed mixture using spark-proof tools [2][5]. Place the debris into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the spill surface with a mild soap and water solution, collecting all wash water for hazardous waste disposal. Do not allow wash water to enter drains[4].
References
- BenchChem Technical Support. "1-Phenylpyrrole | 635-90-5 - Benchchem". BenchChem.
- Capot Chemical. "54153-51-4 | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile - Capot Chemical". Capotchem.
- BenchChem. "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile - Benchchem". BenchChem.
- Santa Cruz Biotechnology. "Pyrrole - SCBT". SCBT.
- Alfa Aesar / OrgChemBoulder.
- U.S. Environmental Protection Agency.
- Massachusetts Institute of Technology EHS. "Chemical Waste - MIT EHS". MIT.edu.
- Cole-Parmer. "Material Safety Data Sheet - Pyrrole, 99%". ColeParmer.com.
- Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Northwestern.edu.
- Towson University EHS. "HAZARDOUS WASTE MANAGEMENT PROCEDURES". Towson.edu.
Sources
- 1. 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | 124476-77-3 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. towson.edu [towson.edu]
Personal protective equipment for handling 4-phenyl-1H-pyrrole-3-carbonitrile
This guide serves as a primary operational resource for researchers and safety officers handling 4-phenyl-1H-pyrrole-3-carbonitrile (CAS: 40167-37-1). It synthesizes chemical safety data with practical laboratory workflows to ensure personnel protection and experimental integrity.
Chemical Identity & Risk Profile
Compound: 4-Phenyl-1H-pyrrole-3-carbonitrile CAS Registry Number: 40167-37-1 Molecular Formula: C₁₁H₈N₂ Molecular Weight: 168.19 g/mol Physical State: Solid (Typically off-white to yellow powder; pyrroles may darken upon air/light exposure).
Hazard Classification (GHS)
While specific toxicological data for this exact isomer is limited, structural analogs (pyrrole-3-carbonitriles) necessitate the following precautionary classification:
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful) to Category 3 (Toxic). Treat as High Potency until proven otherwise.
-
Skin/Eye Irritation: Category 2A (Causes serious eye irritation) / Category 2 (Skin irritation).
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory tract irritation).
-
Reactivity Warning: Contains a nitrile group (-CN). While aromatic nitriles are generally stable, they can release toxic gases (HCN, NOₓ) under thermal decomposition or strong acidic hydrolysis.
Personal Protective Equipment (PPE) Matrix
Select PPE based on the scale of operation. The "Standard" level applies to most analytical tasks (<100 mg), while "High Exposure" applies to synthesis or bulk handling (>1 g).
| Protection Zone | Standard Handling (<100 mg) | High Exposure / Synthesis (>1 g) |
| Respiratory | Fume hood (Face velocity: 100 fpm). No respirator required if sash is at working height. | Fume hood required. N95 or P100 respirator recommended if powder is fine/static-prone. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (4-8 mil) | Double Gloving (Extended Cuff): 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1). | Chemical Safety Goggles + Face Shield (if splash risk exists). |
| Body | Standard Lab Coat (Cotton/Poly blend). | Chemical-Resistant Lab Coat (Tyvek® or similar) + Apron. |
Operational Handling Protocol
A. Weighing & Transfer (Static Control)
Pyrrole derivatives often exhibit high static charge, leading to powder scattering.
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar near the balance. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.
-
Technique:
-
Do not pour directly from the stock bottle.
-
Use a disposable spatula to transfer solid to a pre-tared glass vial or anti-static weighing boat.
-
Cap the stock bottle immediately after transfer to prevent oxidation (pyrroles are air-sensitive).
-
B. Solubilization
-
Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), or Methanol.
-
Solubility Note: Poorly soluble in water.
-
Procedure: Add solvent slowly to the solid. Vortex in short bursts. If sonication is required, keep the vial capped and inside the hood to prevent aerosol generation.
C. Reaction Setup (Synthesis Context)
-
Inert Atmosphere: Flush reaction vessels with Nitrogen (N₂) or Argon. 4-phenyl-1H-pyrrole-3-carbonitrile can degrade via oxidation at the pyrrole nitrogen or C2/C5 positions.
-
Temperature Control: Avoid heating above 200°C without a closed system; thermal decomposition may release hazardous nitrile vapors.
Safe Handling Workflow (Visualization)
The following diagram outlines the decision logic for safe handling, from risk assessment to waste disposal.
Figure 1: Logic flow for the safe handling of 4-phenyl-1H-pyrrole-3-carbonitrile, differentiating between standard and high-exposure protocols.
Emergency Response & First Aid
| Incident Type | Immediate Action |
| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention. |
| Skin Contact | Brush off loose powder. Wash skin with soap and copious water for 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present. Consult an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Control Center or physician. |
| Spill (Solid) | Dampen with a wet paper towel (to prevent dust) and wipe up. Place in a sealed bag. Clean area with soap/water. |
Disposal & Waste Management
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Collect reaction mixtures and mother liquors in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone) before disposal. The rinsate must be treated as hazardous waste.
References
-
PubChem. (n.d.).[2] Compound Summary: 4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1).[3] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
